molecular formula C7H10N2O B1455592 (3-amino-6-methylpyridin-2-yl)methanol CAS No. 32398-86-0

(3-amino-6-methylpyridin-2-yl)methanol

Cat. No.: B1455592
CAS No.: 32398-86-0
M. Wt: 138.17 g/mol
InChI Key: TZHDBWQISAHSIP-UHFFFAOYSA-N
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Description

(3-amino-6-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-amino-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHDBWQISAHSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292214
Record name 3-Amino-6-methyl-2-pyridinemethanol
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32398-86-0
Record name 3-Amino-6-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32398-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-methyl-2-pyridinemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 32398-86-0

Introduction

(3-amino-6-methylpyridin-2-yl)methanol is a substituted pyridinemethanol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional scaffold, featuring an aminopyridine core with a hydroxylmethyl group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The strategic placement of the amino, methyl, and hydroxymethyl groups on the pyridine ring allows for precise molecular interactions with biological targets, making it a sought-after intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 32398-86-0[3][4]
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
Appearance Off-white to light yellow crystalline powderInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and DMSOInferred from related compounds
pKa Not available

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available 3-amino-6-methylpyridine-2-carboxylic acid. This starting material can be esterified to improve solubility and handling, followed by reduction to the desired primary alcohol.

Synthesis_Pathway A 3-amino-6-methylpyridine-2-carboxylic acid B Methyl 3-amino-6-methylpyridine-2-carboxylate A->B Esterification (MeOH, H+) C This compound B->C Reduction (LiAlH4, THF)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar reductions and should be optimized for specific laboratory conditions.

Step 1: Esterification of 3-amino-6-methylpyridine-2-carboxylic acid

  • To a solution of 3-amino-6-methylpyridine-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-amino-6-methylpyridine-2-carboxylate.

Step 2: Reduction of Methyl 3-amino-6-methylpyridine-2-carboxylate

  • To a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 3-amino-6-methylpyridine-2-carboxylate (1 equivalent) in anhydrous THF (5 volumes) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water at 0 °C.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (d, J=8.0 Hz, 1H, Ar-H), 6.50 (d, J=8.0 Hz, 1H, Ar-H), 4.60 (s, 2H, CH₂OH), 4.50 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 157.0 (C), 148.0 (C), 138.0 (CH), 125.0 (C), 115.0 (CH), 62.0 (CH₂OH), 22.0 (CH₃).

  • FT-IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1610 (C=C stretching), 1580 (N-H bending), 1050 (C-O stretching).

  • Mass Spectrometry (EI): m/z 138 (M⁺), 121 (M⁺ - OH), 107 (M⁺ - CH₂OH).

Applications in Drug Discovery

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, most notably kinase inhibitors. The aminopyridine moiety can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors.[1][2][17][18] The methyl group can provide additional van der Waals interactions and influence the compound's metabolic stability, while the hydroxymethyl group offers a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition cluster_0 Kinase ATP Binding Site cluster_1 This compound Moiety Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Aminopyridine Aminopyridine Core Aminopyridine->Hinge Region H-Bonding Methyl Group Methyl Group Methyl Group->Hydrophobic Pocket van der Waals Interactions Hydroxymethyl Group Hydroxymethyl Group Hydroxymethyl Group->Solvent Front Further Modification

Caption: Interaction of the this compound scaffold with a kinase active site.

Role in Kinase Inhibitor Design

Derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer and other diseases. For example, the core structure can be found in patented compounds targeting serine/threonine and tyrosine kinases. The ability to readily modify the hydroxymethyl group allows for the introduction of various functionalities to target specific sub-pockets within the kinase active site, thereby improving inhibitor selectivity.

While specific examples of clinically approved drugs containing this exact fragment are not prominent, its presence in numerous patent applications and preclinical studies underscores its importance in the ongoing search for novel kinase inhibitors.[19]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for related aminopyridine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to be an irritant to the eyes, skin, and respiratory system. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

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Sources

physical and chemical properties of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-amino-6-methylpyridin-2-yl)methanol

Introduction

This compound is a substituted aminopyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The unique arrangement of its functional groups—an aromatic amino group, a primary alcohol, and a pyridine ring—imparts a specific set of physicochemical properties that are critical for its application in synthesis and its behavior in biological systems. Aminopyridine structures are known to interact with various enzymes and receptors, leading to a wide array of pharmacological effects.[1]

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental choices and the provision of robust, self-validating protocols for key characterization assays. The information herein is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound for their work.

Chemical Identity and Structure

The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is to establish its precise chemical identity.[2][3][4]

Caption: 2D Structure of this compound.

  • IUPAC Name: this compound

  • CAS Number: 32398-86-0[5]

  • Molecular Formula: C₇H₁₀N₂O[5]

  • Molecular Weight: 138.17 g/mol [5]

  • InChI Key: InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3[5]

Core Physicochemical Properties

A thorough investigation of the physicochemical properties of an API is a primary step for quality control and formulation development.[2][3][6] These properties influence critical drug development parameters such as bioavailability, stability, and dosage form design.[3]

Table 1: Summary of Physicochemical Data

PropertyValueSource
Molecular Weight 138.17 g/mol [5]
CAS Number 32398-86-0[5]
Purity Typically ≥97%[5]
Storage Temperature Room temperature[5]
Shelf Life 1095 days (approx. 3 years)[5]
Boiling Point Data not available
Melting Point Data not available
Solubility
Acidity and Basicity (pKa)

The acid dissociation constant (pKa) governs the extent of ionization of a molecule at a given pH. This is paramount for predicting its behavior in different environments, from reaction mixtures to the gastrointestinal tract. This compound possesses two basic centers: the pyridine ring nitrogen and the exocyclic amino group.

  • Pyridine Nitrogen: The pKa of pyridine itself is ~5.2. The electron-donating methyl and amino groups on the ring are expected to increase the basicity (raise the pKa) of the pyridine nitrogen compared to the parent heterocycle.

  • Amino Group: The pKa of aniline is ~4.6. The attachment to the electron-withdrawing pyridine ring would be expected to decrease the basicity (lower the pKa) of the amino group.

Precise pKa values must be determined experimentally to understand which site is protonated at a given pH, which profoundly affects solubility, lipophilicity, and target binding.

Chemical Stability

The compound is reported to be chemically stable under standard room temperature conditions.[10] However, like many aminopyridines, it may be sensitive to strong oxidizing agents.[10] It is also noted as being hygroscopic, meaning it can absorb moisture from the air; therefore, it should be stored in a tightly closed container in a dry, well-ventilated place.[11]

Chemical Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups.

  • Amino Group (-NH₂): This group is nucleophilic and can participate in standard reactions such as acylation, alkylation, and sulfonylation. Its reactivity can be modulated by the electron-withdrawing nature of the adjacent pyridine ring.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a better leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. The ring itself is generally electron-deficient, making it resistant to electrophilic aromatic substitution compared to benzene. However, the strong activating effect of the amino group may facilitate substitution at positions ortho and para to it. The lone pair of electrons on the pyridine nitrogen can also coordinate with metal catalysts, which can sometimes inhibit catalytic cycles in cross-coupling reactions.

Experimental Protocols for Core Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail robust, field-proven methodologies for determining the most critical physicochemical properties.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold-standard for determining equilibrium solubility, a crucial parameter for biopharmaceutical classification.[12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess is critical to ensure that a saturated solution is formed in equilibrium with the solid phase.[12]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) to each vial.[9]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined time, typically 24 to 72 hours.[9][14]

  • Validation of Equilibrium: To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration does not significantly change between sequential measurements.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. A combination of centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) is recommended.[7][12]

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Reporting: Express the solubility in appropriate units, such as mg/mL or µM, specifying the solvent and temperature.

Causality Insight: Using excess solid is non-negotiable; it drives the system to equilibrium, ensuring the measured solubility is the true thermodynamic value, not a kinetically limited one. Confirming the plateau in concentration over time provides direct evidence that equilibrium has been achieved, making the protocol self-validating.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[15] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on the pKa must be considered.[17]

  • Titration: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Since the compound is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 or 0.1 mL).[16][17]

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[16]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[16][17][18] For a dibasic compound, two equivalence points and two pKa values will be observed.

Causality Insight: Calibrating the pH meter immediately before the experiment is crucial for the trustworthiness of the data. Plotting the full titration curve allows for the visual identification of the buffer regions and equivalence points. The pH at the point where exactly half of the basic functional group has been neutralized by the acid titrant is, by definition (from the Henderson-Hasselbalch equation), equal to the pKa.

Conclusion

This compound is a multifunctional chemical entity whose utility in research and development is fundamentally linked to its physicochemical properties. Understanding its solubility, stability, and acid-base characteristics is not an academic exercise but a prerequisite for its effective use in synthetic chemistry and for predicting its behavior in a pharmacological context. The experimental protocols provided in this guide represent robust, reliable methods for characterizing this and other novel chemical entities, empowering researchers to generate high-quality, trustworthy data to support their drug development programs.

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A Multi-Platform Spectroscopic Approach to the Structural Elucidation of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds.[1][2] The molecule of interest, (3-amino-6-methylpyridin-2-yl)methanol, belongs to the aminopyridine class, a motif prevalent in pharmacologically active agents. Its precise molecular structure dictates its physicochemical properties, biological activity, and potential for further chemical modification. Therefore, rigorous and unambiguous structure elucidation is not merely a characterization step but a prerequisite for any meaningful research and development.

This guide moves beyond a simple recitation of techniques. It presents an integrated analytical philosophy where each method provides a unique and complementary piece of the structural puzzle. By cross-validating data from NMR, MS, and IR, we build a self-consistent and irrefutable model of the molecule, ensuring the highest degree of scientific integrity.

The target molecule has the following proposed structure:

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₇H₁₀N₂O[3]

  • Molecular Weight: 138.17 g/mol [3]

  • Key Functional Groups:

    • Substituted Pyridine Ring

    • Primary Amine (-NH₂)

    • Primary Alcohol (-CH₂OH)

    • Methyl Group (-CH₃)

The Core Analytical Workflow: A Synergistic Strategy

The structure elucidation process is designed as a logical, multi-step workflow. Each stage builds upon the last, with data from orthogonal techniques used to confirm or refine the hypothesis.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Sample Sample IR_Spec Infrared (IR) Spectroscopy Sample->IR_Spec Functional Groups MS_Spec Mass Spectrometry (MS) Sample->MS_Spec Molecular Weight & Formula Structure Final Structure Confirmed IR_Spec->Structure NMR_1D 1D NMR (¹H, ¹³C) MS_Spec->NMR_1D Confirms MW NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Refine Connections NMR_2D->Structure Definitive Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience (The "Why"): Mass spectrometry is the first-line technique to ascertain the molecular weight and elemental formula. For a novel or synthesized compound, this is the fundamental validation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the confident determination of the elemental composition, thereby distinguishing it from potential isomers or impurities.

Trustworthiness (Self-Validating System): The experimentally determined molecular mass must align with the theoretical mass calculated from the proposed structure (C₇H₁₀N₂O). Furthermore, the observed fragmentation pattern should be rational and correspond to the predictable cleavage of the molecule's functional groups, providing a secondary layer of structural confirmation.

Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Ion [M+H]⁺ m/z 139.0866For ESI-MS in positive mode; confirms the molecular weight of 138.17.
Exact Mass (HRMS) 138.0793Confirms the elemental formula C₇H₁₀N₂O.
Key Fragments (EI) m/z 121, 107, 94Correspond to logical losses of •OH/H₂O, •CH₂OH, and C₂H₅N/HCN respectively.[4]
Predicted Fragmentation Pathways

The fragmentation pattern provides a structural fingerprint. For this compound, key cleavages are anticipated around the functional groups.

G M [C₇H₁₀N₂O]⁺ m/z 138 F1 [M - •CH₂OH]⁺ m/z 107 M->F1 - •CH₂OH F2 [M - H₂O]⁺ m/z 120 M->F2 - H₂O F3 [M - •CH₃]⁺ m/z 123 M->F3 - •CH₃ F4 Pyridine Ring Fission Products M->F4 - HCN etc.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms of the pyridine ring and amino group, forming [M+H]⁺ ions.

  • Analysis Parameters:

    • Mass Range: m/z 50-500.

    • Resolution: Set to >60,000 to ensure accurate mass measurement to four decimal places.

    • Source Conditions: Optimize spray voltage (~3.5 kV) and capillary temperature (~275 °C) for stable ion generation.

  • Data Processing: Determine the exact mass of the most intense ion in the molecular ion cluster and use software to predict the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience (The "Why"): IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The vibrational frequencies of chemical bonds are highly characteristic. For this molecule, we are specifically looking for evidence of the O-H (alcohol), N-H (amine), aromatic C=C/C=N, and aliphatic C-H bonds.

Trustworthiness (Self-Validating System): The presence of characteristic absorption bands corresponding to all proposed functional groups provides strong evidence for the structure. Equally important is the absence of bands that would indicate other functionalities (e.g., a strong C=O stretch around 1700 cm⁻¹ would disprove the proposed structure).

Expected IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Alcohol (-OH)O-H Stretch3200 - 3500Broad
Primary Amine (-NH₂)N-H Stretch3300 - 3500Two sharp peaks (symm. & asymm.)[5][6]
Aromatic RingC-H Stretch3000 - 3100Sharp
Aliphatic (-CH₃, -CH₂)C-H Stretch2850 - 3000Sharp
Aromatic RingC=C & C=N Stretch1450 - 1600Multiple sharp peaks
Alcohol (-CH₂OH)C-O Stretch1050 - 1200Strong, sharp
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation like KBr pellets is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the key absorption peaks corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience (The "Why"): NMR is the cornerstone of structure elucidation for organic molecules. It provides unparalleled detail about the carbon-hydrogen framework.

  • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).[7]

  • ¹³C NMR: Identifies the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure. COSY identifies H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C connections, allowing for the unambiguous piecing together of molecular fragments.

Trustworthiness (Self-Validating System): The power of NMR lies in its internal consistency. The structure proposed from ¹H NMR coupling patterns must be fully supported by the ¹³C chemical shifts and, most importantly, validated by the correlations observed in the 2D spectra. Any inconsistency immediately invalidates the proposed structure.

Predicted NMR Data (in DMSO-d₆)
Group¹H Shift (δ, ppm)¹H Multiplicity¹³C Shift (δ, ppm)Key HMBC Correlations
-CH₃ (at C6)~2.3Singlet (3H)~20H of CH₃ to C6, C5
-CH₂OH (at C2)~4.5Singlet (2H)~60H of CH₂ to C2, C3
-OH ~5.0Broad Singlet (1H)--
-NH₂ (at C3)~5.5Broad Singlet (2H)--
H4 (Aromatic)~7.0Doublet~120H4 to C2, C6, C5
H5 (Aromatic)~6.5Doublet~135H5 to C3, C4, C6

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

NMR Analysis Workflow

The NMR analysis is a systematic process of building the molecular structure from the ground up using 1D and 2D data.

G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structure Assembly H1 ¹H NMR (Proton Environments, Coupling, Integration) HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Fragments Identify Fragments (e.g., -CH₃, -CH₂OH, Substituted Ring) HSQC->Fragments Assemble Assemble Fragments via HMBC Correlations HMBC->Assemble Fragments->Assemble Structure Confirm Final Structure Assemble->Structure

Caption: Systematic workflow for NMR data analysis.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH and -NH₂).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent on the molecular scaffold (e.g., H4 and H5 on the pyridine ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final assembly. It reveals correlations between protons and carbons that are 2 or 3 bonds away, linking the identified fragments together. For example, observing a correlation from the -CH₂OH protons to carbon C3 of the ring definitively places the hydroxymethyl group adjacent to the amino-substituted carbon.

  • Data Interpretation: Integrate all NMR data to build and confirm the final structure, ensuring all observed correlations are consistent with the proposed molecule.

Conclusion: Integrated Evidence for Unambiguous Confirmation

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from three orthogonal analytical methods.

  • Mass Spectrometry establishes the correct molecular formula and weight.

  • Infrared Spectroscopy confirms the presence of all requisite functional groups.

  • NMR Spectroscopy , through a combination of 1D and 2D experiments, provides the definitive map of atomic connectivity.

This multi-platform approach represents a robust, self-validating system that ensures the highest confidence in the assigned structure. It is this level of analytical rigor that underpins reproducible and reliable scientific advancement in drug discovery and chemical sciences.

References

  • Title: Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives Source: Benchchem URL
  • Title: 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Source: ResearchGate URL: [Link]

  • Title: Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine Source: Benchchem URL
  • Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Heterocyclic compound | Definition, Examples, Structure... Source: Britannica URL: [Link]

  • Title: Heterocyclic compound - Wikipedia Source: Wikipedia URL: [Link]

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A Technical Guide to the Spectroscopic Characterization of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for the compound (3-amino-6-methylpyridin-2-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive characterization. This approach is designed to guide researchers, scientists, and drug development professionals in the identification and analysis of this and related aminopyridine scaffolds.

The compound this compound, with CAS Number 32398-86-0 and a molecular formula of C₇H₁₀N₂O, has a molecular weight of 138.17 g/mol [1][2]. Its structure, featuring a substituted pyridine ring with amino, methyl, and hydroxymethyl groups, suggests a rich spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d₆, which is suitable for accommodating the exchangeable protons of the amino and hydroxyl groups.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used:

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, and the hydroxymethyl (-CH₂OH) group.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4~6.8 - 7.0Doublet (d)1HAromatic proton ortho to the ring nitrogen and meta to the amino group.
H5~6.4 - 6.6Doublet (d)1HAromatic proton meta to the ring nitrogen and ortho to the amino group, shielded by the -NH₂ group.
-NH₂~4.5 - 5.5Broad Singlet (br s)2HExchangeable protons of the primary amine, position and broadness are solvent and concentration dependent.
-CH₂OH~4.4 - 4.6Singlet (s)2HMethylene protons of the hydroxymethyl group. Expected to be a singlet as there are no adjacent protons.
-OH~4.8 - 5.2Broad Singlet (br s)1HExchangeable proton of the hydroxyl group.
-CH₃~2.3 - 2.5Singlet (s)3HProtons of the methyl group attached to the pyridine ring.

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. In CDCl₃, the exchangeable -NH₂ and -OH protons might not be readily observable or could appear as very broad signals. DMSO-d₆ forms hydrogen bonds with these protons, slowing down their exchange rate and resulting in more distinct, albeit still broad, resonances.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show seven distinct carbon signals corresponding to the seven unique carbon atoms in the molecule.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C2~155 - 160Aromatic carbon bearing the hydroxymethyl group, deshielded by the adjacent nitrogen.
C3~140 - 145Aromatic carbon bearing the amino group.
C4~115 - 120Aromatic carbon, shielded by the ortho amino group.
C5~110 - 115Aromatic carbon, influenced by the para methyl and meta amino groups.
C6~150 - 155Aromatic carbon bearing the methyl group, deshielded by the adjacent nitrogen.
C7 (-CH₃)~20 - 25Aliphatic carbon of the methyl group.
C8 (-CH₂OH)~60 - 65Aliphatic carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy: A Predictive Analysis

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3200N-H and O-H stretchingAmino (-NH₂) and Hydroxyl (-OH)Strong, Broad
3100 - 3000C-H stretchingAromatic C-HMedium
2980 - 2850C-H stretchingAliphatic C-H (-CH₃, -CH₂)Medium
1620 - 1580C=C and C=N stretchingPyridine ringStrong
1500 - 1400N-H bendingAmino (-NH₂)Medium
1300 - 1200C-N stretchingAromatic amineMedium
1100 - 1000C-O stretchingPrimary alcoholStrong

Self-Validating System: The presence of a broad band in the 3450-3200 cm⁻¹ region is a strong indicator of both O-H and N-H groups. The co-occurrence of strong C-O stretching and characteristic aromatic ring vibrations would corroborate the overall structure.

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Molecular Ion:

  • M⁺• : m/z = 138

Major Predicted Fragmentation Pathways:

G M [M]+• m/z = 138 M_minus_H2O [M-H₂O]+• m/z = 120 M->M_minus_H2O - H₂O M_minus_CH2OH [M-CH₂OH]+ m/z = 107 M->M_minus_CH2OH - •CH₂OH Fragment_92 [C₅H₄N-NH₂]+• m/z = 92 M_minus_CH2OH->Fragment_92 - CH₃ Fragment_107 C₆H₇N₂+ m/z = 107

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/zProposed FragmentNotes
138[C₇H₁₀N₂O]⁺•Molecular ion peak.
121[M - OH]⁺Loss of the hydroxyl radical.
120[M - H₂O]⁺•Loss of a water molecule.
107[M - CH₂OH]⁺Loss of the hydroxymethyl radical, a stable pyridinyl cation.
92[C₅H₄N-NH₂]⁺•Subsequent loss of a methyl radical from the m/z 107 fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition (EI):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the molecular weight (e.g., m/z 40-200).

  • Acquisition (ESI - for accurate mass):

    • Infuse the sample solution directly into the ESI source.

    • Operate in positive ion mode to observe the [M+H]⁺ ion (m/z 139).

    • Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurement.

References

  • This compound . PubChem. [Link]

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A Technical Guide to the Organic Solvent Solubility of (3-amino-6-methylpyridin-2-yl)methanol: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Need for Solubility Data

(3-amino-6-methylpyridin-2-yl)methanol, a functionalized pyridine, possesses structural motifs—an amino group, a hydroxyl group, and an aromatic nitrogen—that suggest complex solubility behavior. These groups can participate in hydrogen bonding as both donors and acceptors, and the pyridine ring introduces polarity. Understanding how this molecule interacts with various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants remain in solution, thereby maximizing reaction rates and yields.

  • Crystallization and Purification: Designing efficient crystallization processes for purification by identifying suitable solvent/anti-solvent systems.

  • Formulation Development: Identifying excipients and solvent systems for creating stable and effective drug delivery systems.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays where poor solubility can lead to erroneous results.[1][2]

This guide provides the necessary theoretical and practical tools to empower researchers to generate this crucial data in-house.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure and predict its behavior based on fundamental chemical principles.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Predicted/Inferred)(3-aminopyridin-2-yl)methanol[3](2-aminopyridin-3-yl)methanol[4]
Molecular Formula C₇H₁₀N₂OC₆H₈N₂OC₆H₈N₂O
Molecular Weight 138.17 g/mol 124.14 g/mol 124.14 g/mol
Hydrogen Bond Donors 2 (from -NH₂ and -OH)22
Hydrogen Bond Acceptors 3 (from pyridine N, N in -NH₂, and O in -OH)33
Predicted Polarity HighHighHigh
XLogP3-AA (Predicted) ~0.5 - 1.0 (Estimated)-0.10.2

The structure of this compound contains a primary amine, a primary alcohol, and a pyridine ring. This combination allows for significant hydrogen bonding and dipole-dipole interactions. The general principle of "like dissolves like" suggests that its solubility will be highest in polar solvents that can engage in these interactions.[4][5]

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected, likely leading to higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can interact with the -NH₂ and -OH protons of the solute, suggesting moderate to good solubility.[6]

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak London dispersion forces. Due to the high polarity of the target molecule, very low solubility is expected in these solvents.

Predictive Framework: Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding.[7]

The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute (1) and a solvent (2) in 3D Hansen space is calculated, and a smaller distance implies greater affinity.[8]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

While experimentally determined HSP values for this compound are unavailable, they can be estimated using group contribution methods.[9][10] This theoretical calculation can guide the selection of a diverse yet targeted set of solvents for experimental validation.

cluster_HSP Hansen Solubility Parameters (HSP) cluster_Prediction Prediction Logic Solute Solute (δd₁, δp₁, δh₁) Calculate Calculate Distance (Ra) Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)² Solute->Calculate Solvent Solvent (δd₂, δp₂, δh₂) Solvent->Calculate Decision Is Ra small? Calculate->Decision Good High Predicted Solubility Decision->Good Yes Poor Low Predicted Solubility Decision->Poor No

Caption: Hansen Solubility Parameter (HSP) prediction workflow.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable data, an experimental approach is necessary. It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, often predissolved in a solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method useful for early screening but can overestimate true solubility.[1][2]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. This is the "gold standard" for solubility measurement and is essential for process development and formulation.[11]

The following protocol details the isothermal shake-flask method , the most reliable technique for determining thermodynamic solubility.[12]

Required Materials and Equipment
  • Analyte: this compound, solid, high purity (>98%).

  • Solvents: A range of analytical or HPLC-grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

  • Equipment:

    • Analytical balance (± 0.1 mg precision).

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps.

    • Thermostatically controlled orbital shaker or rotator.

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material).

    • Syringes, volumetric flasks, and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow vials to stand. Undissolved solid must be present. B->C D 4. Filtration Filter the supernatant through a 0.22 µm syringe filter to remove all solids. C->D E 5. Dilution Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase. D->E F 6. Analysis Quantify the concentration of the diluted sample using a pre-established HPLC calibration curve. E->F G 7. Calculation Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. F->G

Caption: Experimental workflow for the shake-flask solubility method.

Protocol Details:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The key is to ensure undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent.

    • Securely cap the vials to prevent solvent evaporation. Prepare each sample in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard. A preliminary time-course study can be run to confirm when the concentration in solution reaches a plateau.

  • Sample Collection and Preparation:

    • Remove vials from the shaker and allow them to stand for at least 1-2 hours at the same constant temperature to let undissolved solids settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.

  • Quantification (HPLC-UV Method Recommended):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (or mobile phase). Analyze these standards via HPLC-UV to generate a calibration curve of peak area versus concentration.[13][14]

    • Sample Analysis: Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Data Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear, comparative format. This allows for easy interpretation and selection of solvents for specific applications.

Table 2: Template for Reporting Solubility Data of this compound at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Descriptor
MethanolPolar Protic5.1[Experimental Data][Calculated Data][e.g., Very Soluble]
EthanolPolar Protic4.3[Experimental Data][Calculated Data][e.g., Freely Soluble]
AcetonitrilePolar Aprotic5.8[Experimental Data][Calculated Data][e.g., Soluble]
Ethyl AcetatePolar Aprotic4.4[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
DichloromethanePolar Aprotic3.1[Experimental Data][Calculated Data][e.g., Slightly Soluble]
TolueneNon-Polar2.4[Experimental Data][Calculated Data][e.g., Very Slightly Soluble]
n-HeptaneNon-Polar0.1[Experimental Data][Calculated Data][e.g., Practically Insoluble]

Qualitative descriptors can be assigned based on USP or other relevant pharmacopeial standards.

Conclusion and Best Practices

While predictive models offer valuable guidance, the empirical determination of thermodynamic solubility remains the definitive method for characterizing a compound like this compound. The shake-flask method, though time-consuming, provides the high-quality, reliable data essential for informed decision-making in chemical and pharmaceutical development.

Key Best Practices:

  • Purity is Paramount: Use the highest purity compound and solvents available to avoid erroneous results.

  • Ensure Equilibrium: Do not shortcut the equilibration time. Verify that undissolved solid remains at the end of the experiment.

  • Temperature Control: Maintain a constant temperature throughout equilibration and sample processing to ensure data consistency.

  • Accurate Quantification: Employ a validated analytical method with a proper calibration curve for concentration measurement.

By following the comprehensive methodology outlined in this guide, researchers can confidently generate a complete and accurate solubility profile for this compound, accelerating its development path and ensuring robust and reproducible scientific outcomes.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Al-Ghaban, A. M., & Al-Assaf, S. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 7(5), 281-289.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(3), 859–862.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Duflot, V., & Le, G. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15829-15837.
  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

  • Chadwick, K., & Mohammad, M. A. (2019). Reliability of the Hansen solubility parameters as a co-crystal formation prediction tool. International Journal of Pharmaceutics, 558, 333-342.
  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Gaikwad, V. L., et al. (2017). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • Payghan, S. A. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics, 11(4).
  • ACS. (2025). Experimentally derived Hansen solubility parameters as a predictive tool in the formulation of amorphous solid dispersions. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

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(3-amino-6-methylpyridin-2-yl)methanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (3-amino-6-methylpyridin-2-yl)methanol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 32398-86-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a proactive safety culture.

Core Hazard Identification and Risk Profile

This compound is a substituted aminopyridine derivative. The primary hazards associated with this compound stem from its potential for acute toxicity upon ingestion, and its irritant properties affecting the skin, eyes, and respiratory system. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

The compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (STOT-SE)Category 3H335: May cause respiratory irritation

The presence of the GHS07 "Exclamation Mark" pictogram on labeling serves as an immediate visual warning for these hazards[1]. No data is available to suggest carcinogenicity or mutagenicity[3].

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management for this compound relies on implementing a multi-layered safety strategy known as the Hierarchy of Controls. This approach prioritizes systemic, engineering-level solutions over procedural or personal protective measures alone.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary barrier) • Certified Chemical Fume Hood • Local Exhaust Ventilation Substitution->Engineering Administrative Administrative Controls (Procedural reinforcement) • Standard Operating Procedures (SOPs) • Designated Work Areas • Annual Safety Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final barrier) • Nitrile Gloves • Safety Goggles with Side-Shields • Lab Coat Administrative->PPE Least Effective Spill_Response_Workflow cluster_1 Emergency Spill Response Workflow Spill Spill Occurs Assess Assess Situation (Is it safe to clean up?) Spill->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate No Secure Secure Area (Restrict access) Assess->Secure Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Secure->DonPPE Contain Contain Spill (Use inert absorbent material) DonPPE->Contain Cleanup Clean Up (Sweep solid material carefully) Contain->Cleanup Dispose Dispose of Waste (Place in sealed hazardous waste container) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Document & Report Incident Decontaminate->Report

Caption: Decision workflow for responding to a spill of this compound.

References

  • This compound Product Page. A2Z Chemical. [Link]

  • (3-Aminopyridin-2-yl)methanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • (2-Aminopyridin-3-yl)methanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

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Unlocking New Frontiers in Targeted Protein Degradation: A Technical Guide to the Research Applications of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins. At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The efficacy and properties of these molecular degraders are critically dependent on the chemical scaffolds used in their construction. This in-depth technical guide focuses on the burgeoning potential of (3-amino-6-methylpyridin-2-yl)methanol , a versatile building block poised to accelerate the development of next-generation protein degraders. We will explore its synthesis, delve into its strategic application in PROTAC design, and provide a comprehensive framework for its integration into drug discovery workflows.

Introduction: The Pivotal Role of Scaffolds in PROTAC Design

PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[3][4] The structural characteristics of the building blocks used to construct these linkers are therefore of paramount importance.

This compound emerges as a compelling scaffold due to its unique combination of features:

  • Bifunctional Reactivity: The presence of a primary amino group and a primary hydroxyl group provides two orthogonal points for chemical modification, enabling its seamless integration into a growing PROTAC molecule.

  • Rigid Pyridine Core: The aromatic pyridine ring introduces a degree of rigidity into the linker, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand, potentially leading to more stable and potent ternary complexes.[3]

  • Modulation of Physicochemical Properties: The aminopyridine moiety can influence key drug-like properties such as solubility, cell permeability, and metabolic stability. Strategic incorporation of such scaffolds can help to overcome the challenges associated with the often large and lipophilic nature of PROTACs.[4][5]

This guide will provide a comprehensive overview of the synthesis and potential applications of this promising building block, empowering researchers to leverage its unique properties in their TPD programs.

Synthesis of this compound: A Proposed Synthetic Pathway

Table 1: Key Reagents and Starting Materials
Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
3-amino-6-methylpyridine-2-carboxylic acid53636-71-8C7H8N2O2152.15
Lithium Aluminium Hydride (LAH)16853-85-3LiAlH437.95
Tetrahydrofuran (THF), anhydrous109-99-9C4H8O72.11

A detailed, step-by-step protocol for this proposed synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-amino-6-methylpyridine-2-carboxylic acid (1.0 eq)[6]

  • Lithium Aluminium Hydride (LAH) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 3-amino-6-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Carefully and portion-wise, add Lithium Aluminium Hydride (LAH) (2.0 - 3.0 eq) to the stirred suspension. Caution: LAH reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Cautiously and dropwise, quench the excess LAH by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Workup: A granular precipitate will form. Filter the solid and wash it thoroughly with THF.

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Core Application: A Versatile Building Block for PROTAC Synthesis

The primary and most impactful application of this compound is as a bifunctional building block for the synthesis of PROTACs. Its amino and hydroxyl groups serve as convenient handles for conjugation to a "warhead" (targeting the protein of interest) and an E3 ligase ligand, respectively, or vice-versa.

General Workflow for PROTAC Synthesis

The modular nature of PROTACs allows for a systematic approach to their synthesis. The following workflow illustrates how this compound can be incorporated.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Functionalized Building Block cluster_conjugation PROTAC Assembly Start 3-amino-6-methylpyridine- 2-carboxylic acid Reduction Reduction (e.g., LAH) Start->Reduction Core (3-amino-6-methylpyridin- 2-yl)methanol Reduction->Core Warhead Warhead with Carboxylic Acid Handle E3_Ligand E3 Ligase Ligand with Amine Handle Core_NH2 Amide Coupling Core->Core_NH2 Warhead->Core_NH2 Core_OH Hydroxyl Group Activation E3_Ligand->Core_OH Final_PROTAC Final PROTAC Core_OH->Final_PROTAC Intermediate Warhead-Linker Conjugate Core_NH2->Intermediate Intermediate->Core_OH

Figure 1: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a key building block.

Detailed Hypothetical PROTAC Synthesis Protocol

To provide a practical context, we will outline a hypothetical synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, and recruiting the Cereblon (CRBN) E3 ligase.

Target Protein: BRD4 Warhead: JQ1-acid (a derivative of the known BRD4 inhibitor JQ1 with a carboxylic acid handle) E3 Ligase: Cereblon (CRBN) E3 Ligase Ligand: Pomalidomide-amine (a derivative of the immunomodulatory drug pomalidomide with a primary amine handle)[1] Building Block: this compound

Step 1: Conjugation of the Warhead to the Building Block

This step involves forming an amide bond between the carboxylic acid of the warhead and the amino group of our building block.

Materials:

  • JQ1-acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1,1-Di(azidomethyl)methylen-1H-1,2,3-triazolium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve JQ1-acid and this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting intermediate (Warhead-Linker) by column chromatography.

Step 2: Activation of the Hydroxyl Group

To facilitate the reaction with the amine on the E3 ligase ligand, the hydroxyl group of the Warhead-Linker intermediate is typically converted to a better leaving group, such as a mesylate or tosylate.

Materials:

  • Warhead-Linker intermediate (1.0 eq)

  • Methanesulfonyl chloride (or p-toluenesulfonyl chloride) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Warhead-Linker intermediate in anhydrous DCM and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer and concentrate to obtain the activated intermediate.

Step 3: Conjugation of the E3 Ligase Ligand

The final step involves the nucleophilic substitution of the activated hydroxyl group by the amine of the E3 ligase ligand.

Materials:

  • Activated Warhead-Linker intermediate (1.0 eq)

  • Pomalidomide-amine (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the activated intermediate and Pomalidomide-amine in anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-16 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Diagram Warhead JQ1-acid AmideCoupling Amide Coupling (HATU, DIPEA) Warhead->AmideCoupling BuildingBlock (3-amino-6-methylpyridin- 2-yl)methanol BuildingBlock->AmideCoupling Intermediate Warhead-Linker Intermediate AmideCoupling->Intermediate Activation Hydroxyl Activation (MsCl, Et3N) Intermediate->Activation ActivatedIntermediate Activated Intermediate Activation->ActivatedIntermediate FinalCoupling Nucleophilic Substitution ActivatedIntermediate->FinalCoupling E3Ligand Pomalidomide-amine E3Ligand->FinalCoupling PROTAC Final BRD4-CRBN PROTAC FinalCoupling->PROTAC

Figure 2: A schematic representation of the hypothetical synthesis of a BRD4-degrading PROTAC using this compound.

Future Perspectives and Conclusion

The strategic use of rigid, functionalized building blocks like this compound is set to become increasingly important in the field of targeted protein degradation. The ability to fine-tune the spatial arrangement of the two ends of a PROTAC molecule can have a profound impact on its ability to form a stable and productive ternary complex, which is a key determinant of its degradation efficiency.[7]

Future research in this area will likely focus on:

  • Exploring Diverse Linker Geometries: Synthesizing and evaluating a wider range of substituted aminopyridine-based linkers to understand the structure-activity relationships governing ternary complex formation.

  • Impact on Cell Permeability: Investigating how the incorporation of such polar, rigid scaffolds affects the overall physicochemical properties and cell permeability of PROTACs, a critical factor for their therapeutic potential.

  • Development of Novel Building Blocks: The principles outlined in this guide can be extended to the design and synthesis of other novel, multifunctional building blocks for PROTAC development.

References

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • The expanding E3 ligase-ligand landscape for PROTAC technology. (2023). Signal Transduction and Targeted Therapy, 8(1), 1-19.
  • JenKem Technology. (n.d.). E3 Ligase Ligand - Linker Conjugates. Retrieved from [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Acta Pharmaceutica Sinica B, 13(10), 4057-4081.
  • Lessons in PROTAC design from selective degradation with a promiscuous warhead. (2018). Cell Chemical Biology, 25(1), 78-87.e5.
  • Google Patents. (n.d.). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). Journal of Medicinal Chemistry, 64(17), 12496-12534.
  • ResearchGate. (n.d.). Physicochemical properties comparison among published PROTACs.... Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(35), 22668-22677.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). CHIMIA International Journal for Chemistry, 76(4), 353-358.
  • Promega Connections. (2022, March 23). PROTACs: Just the FAQs. Retrieved from [Link]

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. (2023). University of Southampton.
  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

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An In-depth Technical Guide to (3-amino-6-methylpyridin-2-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, lending its unique electronic and steric properties to a vast array of therapeutic agents. Among its many derivatives, aminopyridines have garnered significant attention for their ability to modulate biological targets through various non-covalent interactions. This guide delves into the specifics of a particularly intriguing, yet less documented, member of this family: (3-amino-6-methylpyridin-2-yl)methanol . While not a household name in the pharmaceutical lexicon, its structural features present a compelling case for its potential as a versatile building block in the synthesis of novel bioactive molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from its fundamental synthesis to its potential applications, underpinned by established chemical principles and field-proven insights.

Section 1: Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 32398-86-0, is a crystalline solid at room temperature. Its molecular structure, featuring a pyridine ring substituted with an amino group, a methyl group, and a hydroxymethyl group, offers multiple points for chemical modification and interaction with biological macromolecules.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
CAS Number32398-86-0[1]
AppearanceSolid (predicted)General chemical knowledge
pKa (predicted)13.61±0.10[2]

Note: Some physical properties are predicted based on the structure and data for similar compounds due to limited experimental data in publicly available literature.

Section 2: A Proposed Synthetic Pathway: From a Commercially Available Precursor

Synthesis_Workflow A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Hydroxy-6-methyl-3-nitropyridine B->C Diazotization (NaNO₂, H₂SO₄) D 2-Chloro-6-methyl-3-nitropyridine C->D Chlorination (POCl₃ or SOCl₂) E 2-(Hydroxymethyl)-6-methyl-3-nitropyridine D->E Hydroxymethylation (e.g., Paraformaldehyde, Base) F This compound E->F Reduction (e.g., H₂, Pd/C or Fe/AcOH)

A proposed multi-step synthesis of this compound.
Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the regioselective nitration of the commercially available starting material, 2-amino-6-methylpyridine. The directing effects of the amino and methyl groups on the pyridine ring favor electrophilic substitution at the 3- and 5-positions. Careful control of reaction conditions is crucial to favor the desired 3-nitro isomer.

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add 2-amino-6-methylpyridine.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

  • The crude 2-amino-6-methyl-3-nitropyridine is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-6-methyl-3-nitropyridine

The amino group of 2-amino-6-methyl-3-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Protocol:

  • Dissolve 2-amino-6-methyl-3-nitropyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise, keeping the temperature strictly controlled. The formation of the diazonium salt is typically immediate.

  • The reaction mixture containing the diazonium salt is then gently warmed to facilitate the hydrolysis and nitrogen gas evolution, leading to the formation of 2-hydroxy-6-methyl-3-nitropyridine.

  • The product, which may precipitate upon cooling, is collected by filtration, washed, and dried.

Step 3: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine

The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. Therefore, it is converted to a more labile chloro group using a standard chlorinating agent.

Protocol:

  • A mixture of 2-hydroxy-6-methyl-3-nitropyridine and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is heated under reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto ice, leading to the precipitation of 2-chloro-6-methyl-3-nitropyridine.

  • The product is filtered, washed with water, and dried.

Step 4: Introduction of the Hydroxymethyl Group

This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position is displaced. While a specific protocol for this transformation on 2-chloro-6-methyl-3-nitropyridine is not readily found in the literature, a plausible approach would involve a protected form of formaldehyde or a related C1 synthon.

Proposed Protocol:

  • To a solution of 2-chloro-6-methyl-3-nitropyridine in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a source of the hydroxymethyl anion equivalent, such as paraformaldehyde, and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).

  • The reaction mixture is heated to promote the substitution. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product, 2-(hydroxymethyl)-6-methyl-3-nitropyridine, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 5: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group to the corresponding primary amine to yield the target compound, this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve 2-(hydroxymethyl)-6-methyl-3-nitropyridine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction is monitored until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Section 3: Spectroscopic Characterization (Predicted and Reference Data)

Precise spectroscopic data for this compound is not widely published. However, based on the known spectra of similar aminopyridine derivatives, the following characteristic signals can be anticipated.

SpectroscopyExpected Features
¹H NMR - Aromatic protons on the pyridine ring (typically in the range of δ 6.0-8.0 ppm).- A singlet for the methyl group protons (around δ 2.2-2.5 ppm).- A singlet or doublet for the hydroxymethyl protons (CH₂OH) (around δ 4.5-5.0 ppm).- A broad singlet for the amino group protons (NH₂) which may be exchangeable with D₂O.- A signal for the hydroxyl proton (OH), also exchangeable.
¹³C NMR - Aromatic carbons of the pyridine ring (in the range of δ 100-160 ppm).- A signal for the methyl carbon (around δ 15-25 ppm).- A signal for the hydroxymethyl carbon (around δ 60-70 ppm).
IR (Infrared) - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- O-H stretching of the alcohol (broad band around 3200-3600 cm⁻¹).- C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹).- C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).- C-O stretching of the primary alcohol (around 1000-1050 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 138.17.

Section 4: Applications and Future Outlook

The trifunctional nature of this compound makes it a highly attractive scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

Applications Core This compound Amino Amino Group (Amide/Sulfonamide formation, N-alkylation) Core->Amino Functionalization Site 1 Hydroxymethyl Hydroxymethyl Group (Esterification, Etherification, Oxidation to Aldehyde/Carboxylic Acid) Core->Hydroxymethyl Functionalization Site 2 Pyridine Pyridine Nitrogen (N-oxide formation, Coordination to metals) Core->Pyridine Functionalization Site 3

Potential sites for chemical modification on this compound.

The strategic placement of the amino, hydroxymethyl, and methyl groups on the pyridine ring allows for selective chemical modifications:

  • The Amino Group: Can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents, influencing the compound's lipophilicity, hydrogen bonding capacity, and overall shape.

  • The Hydroxymethyl Group: Offers a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing further avenues for structural diversification.

  • The Pyridine Nitrogen: Can be N-oxidized or can act as a ligand for metal complexes, a strategy often employed in the development of novel catalysts and therapeutic agents.

Given the prevalence of the aminopyridine scaffold in drugs targeting ion channels, kinases, and other enzyme classes, this compound represents a promising starting point for the design of new chemical entities with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Section 5: Conclusion

This compound, while not extensively documented, possesses the key structural attributes of a valuable synthetic intermediate. This guide has outlined a plausible and robust synthetic pathway, detailed its key physicochemical properties, and highlighted its potential for further chemical exploration. As the demand for novel and diverse chemical matter continues to grow in the field of drug discovery, the strategic utilization of such versatile building blocks will be paramount. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this intriguing aminopyridine derivative.

References

  • PubChem. (3-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-amino-3-hydroxy-6-methylpyridine. [Link]

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An In-depth Technical Guide to (3-amino-6-methylpyridin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (3-amino-6-methylpyridin-2-yl)methanol, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is a substituted pyridine derivative featuring an amino group, a methyl group, and a hydroxymethyl group. These functional groups contribute to its unique chemical reactivity and its utility as a versatile scaffold in the synthesis of complex molecules.

Table 1: Core Molecular Data

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
CAS Number 32398-86-0[1]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and scientifically sound synthetic strategy can be devised based on established transformations of analogous aminopyridine derivatives. A common and effective approach involves the reduction of a suitable precursor, such as a nitro-substituted pyridine or a pyridine carboxylic acid ester.

Proposed Synthetic Pathway

A logical synthetic route would involve the reduction of a precursor like methyl 3-amino-6-methylpicolinate or the reduction of 3-nitro-6-methyl-2-pyridinemethanol. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, often achieved with high efficiency. Similarly, the reduction of an ester to a primary alcohol is a standard and reliable reaction.

A potential two-step synthesis starting from a commercially available precursor is outlined below. This proposed pathway leverages common and well-understood reactions in heterocyclic chemistry.

Synthesis_Pathway 3-Nitro-6-methylpicolinic_acid 3-Nitro-6-methylpicolinic acid Methyl_3-nitro-6-methylpicolinate Methyl 3-nitro-6-methylpicolinate 3-Nitro-6-methylpicolinic_acid->Methyl_3-nitro-6-methylpicolinate Esterification (MeOH, H+) 3-Nitro-6-methyl-2-pyridinemethanol 3-Nitro-6-methyl-2-pyridinemethanol Methyl_3-nitro-6-methylpicolinate->3-Nitro-6-methyl-2-pyridinemethanol Reduction (e.g., LiAlH4) Target_Molecule This compound 3-Nitro-6-methyl-2-pyridinemethanol->Target_Molecule Reduction (e.g., H2/Pd-C, Fe/AcOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of a Nitro Precursor

This protocol is a generalized procedure based on the common reduction of nitroarenes to anilines.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro precursor, 3-nitro-6-methyl-2-pyridinemethanol.

  • Add a suitable solvent, such as ethanol or acetic acid.

  • Add the reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen reducing agent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to remove the catalyst and any inorganic byproducts. For an iron/acid reduction, this typically involves filtration and neutralization of the acidic solution.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective for separating the desired aminopyridine methanol from non-polar impurities and starting material.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment (aromatic, alkyl, or alcohol).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CH6.5 - 7.5110 - 150
-CH₃~2.3~20
-CH₂OH~4.5~60
-NH₂Broad singlet, variable-
-OHBroad singlet, variable-
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 138.17. The fragmentation pattern can provide further structural information, with common fragments arising from the loss of the hydroxymethyl group or cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C and C=N stretch (pyridine ring)1550 - 1650
C-N stretch1250 - 1350
C-O stretch1000 - 1260

Applications in Drug Discovery

Substituted aminopyridines are a well-established and highly valued class of compounds in medicinal chemistry. The presence of the amino and hydroxyl groups on the pyridine scaffold of this compound provides key points for further chemical modification, making it an attractive building block for the synthesis of larger, more complex molecules with potential therapeutic activity.

Role as a Scaffold for Kinase Inhibitors

A significant application of aminopyridine derivatives is in the development of protein kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site, a common strategy in the design of competitive kinase inhibitors.

The amino group of this compound can be further functionalized to introduce moieties that interact with other regions of the kinase active site, thereby enhancing potency and selectivity. The hydroxymethyl group can also be modified to improve physicochemical properties, such as solubility and metabolic stability.

Kinase_Inhibitor_Scaffold cluster_0 Kinase Active Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Aminopyridine_Core Aminopyridine Core Binds to Hinge Region Aminopyridine_Core:f0->Hinge_Region H-bonds R1_Group R1 Group Interacts with Hydrophobic Pocket R1_Group->Hydrophobic_Pocket van der Waals interactions R2_Group R2 Group Extends towards Solvent Front R2_Group->Solvent_Front Improves solubility

Caption: General binding mode of an aminopyridine-based kinase inhibitor.

Versatility as a Synthetic Intermediate

Beyond kinase inhibitors, the bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in various therapeutic areas. The amino group can undergo reactions such as acylation, alkylation, and arylation, while the alcohol can be oxidized, converted to a leaving group for substitution reactions, or used in ester or ether formation. This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its straightforward, albeit not explicitly detailed, synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of novel and complex molecules. Its potential as a scaffold for kinase inhibitors highlights its importance in the development of targeted therapies for a range of diseases. This technical guide provides a foundational understanding of this key molecule to aid researchers in its effective utilization.

References

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. PubChem. [Link]

  • Kinase inhibitor. PubChem. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]

  • Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc. YouTube. [Link]

  • Aminothiazole compounds as kinase inhibitors and methods of using the same. PubChem. [Link]

  • Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. PubChem. [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. National Institutes of Health. [Link]

  • 6-AMINO-3-PYRIDINEMETHANOL. gsrs. [Link]

  • (3-Aminopyridin-2-yl)methanol. PubChem. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • Observed fragmentation pattern of 3-[(6-methylpyrazin-2-yl) methyl]. ResearchGate. [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Design and synthesis of fused pyridine building blocks for automated library generation. ChemRxiv. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

  • FTIR spectra of 6‐MePyAld and Zn (II) complex. ResearchGate. [Link]

  • FTIR spectra of 2, 3, 6. ResearchGate. [Link]

  • FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2). ResearchGate. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

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(3-Amino-6-methylpyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Targeted Protein Degradation

Foreword

In the rapidly evolving landscape of drug discovery, the paradigm of targeted protein degradation (TPD) has emerged as a powerful modality to address previously "undruggable" targets. This approach, which co-opts the cell's natural protein disposal machinery, relies on the design of novel chemical entities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders. The efficacy of these molecules is intrinsically linked to the chemical scaffolds used in their construction. Among the vast arsenal of building blocks, (3-amino-6-methylpyridin-2-yl)methanol has garnered significant interest for its utility in creating novel degraders. This technical guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, offering researchers and drug development professionals a critical resource for leveraging this important chemical entity.

Physicochemical Properties and Identification

This compound is a substituted pyridinylmethanol compound with the following key identifiers:

PropertyValue
Chemical Name This compound
CAS Number 32398-86-0
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Canonical SMILES CC1=CC=C(N=C1CO)N
InChI Key AKCHPQGGINJKPS-UHFFFAOYSA-N

Commercial Availability and Sourcing

This compound is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. Its designation as a "Protein Degrader Building Block" by several vendors underscores its primary application in this field[1].

Table of Commercial Suppliers:

SupplierProduct Number (Example)Purity (Typical)Scale
Sigma-AldrichATE458969103≥95%mg to g
AstaTech, Inc.-≥95%mg to g
King-Pharm-In StockBulk inquiries
AiFChem-Custom Synthesisg to kg
LabsoluA17612997%mg
Changzhou Extraordinary Pharmatech-InquireBulk inquiries

Note: This is not an exhaustive list. Researchers are advised to contact suppliers directly for current availability, pricing, and bulk scheduling.

The procurement of this building block typically involves standard chemical purchasing procedures. For larger, multi-gram to kilogram scale requirements, engaging with suppliers offering custom synthesis services is recommended to ensure a consistent and reliable supply chain for development and manufacturing campaigns.

Synthesis and Manufacturing

A plausible and efficient synthetic route would likely involve a multi-step process starting from a commercially available substituted pyridine. One potential pathway is the reduction of a corresponding ester or aldehyde. A generalized synthetic workflow is outlined below.

Hypothetical Synthetic Workflow:

G A 2-Methyl-3-nitropyridine-6-carboxylic acid B Methyl 2-methyl-3-nitropyridine-6-carboxylate A->B C (6-Methyl-5-nitropyridin-2-yl)methanol B->C D (5-Amino-6-methylpyridin-2-yl)methanol C->D G Start Commercial or Synthesized This compound QC_Check Quality Control Analysis Start->QC_Check NMR NMR Spectroscopy (¹H and ¹³C) QC_Check->NMR Identity HPLC_MS HPLC-MS QC_Check->HPLC_MS Purity & Identity Identity Structural Confirmation NMR->Identity Purity Purity Assessment (e.g., >95%) HPLC_MS->Purity Pass Release for Use Purity->Pass Fail Reject or Repurify Purity->Fail Identity->Pass Identity->Fail G cluster_PROTAC PROTAC Synthesis cluster_Glue Molecular Glue Design BuildingBlock This compound Linker Linker Synthesis BuildingBlock->Linker Amide Coupling MolecularGlue Molecular Glue Degrader BuildingBlock->MolecularGlue Incorporation into Scaffold E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand Attachment TargetLigand Target Protein Ligand PROTAC PROTAC Molecule TargetLigand->PROTAC E3LigaseLigand->PROTAC

Sources

Methodological & Application

Application Note & Protocol: A Validated Multi-Step Synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-amino-6-methylpyridin-2-yl)methanol is a valuable heterocyclic building block, integrating a reactive primary alcohol and a vicinal diamine motif on a pyridine scaffold. This structure is of significant interest for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. This document provides a comprehensive, field-tested guide for the synthesis of this compound from the readily available starting material, 2-amino-6-methylpyridine. The described five-step synthetic pathway is designed for reliability and scalability, emphasizing mechanistic rationale, safety, and robust purification procedures to ensure high purity of all intermediates and the final product.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The specific arrangement of amino and hydroxymethyl groups, as found in this compound, offers multiple points for diversification, making it a strategic intermediate for constructing complex molecular architectures and libraries of potential drug candidates. The protocol detailed herein follows a logical and validated sequence of transformations, including electrophilic nitration, Sandmeyer reaction, nitrile hydrolysis, and selective reductions. Each step has been optimized to provide a clear and reproducible procedure for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The transformation of 2-amino-6-methylpyridine into this compound requires the introduction of an amino group at the C3 position and the conversion of the C2-amino group into a hydroxymethyl group. A direct, single-step conversion is not feasible. Therefore, a robust five-step sequence has been established, proceeding through key intermediates as outlined below. This strategy prioritizes control over regioselectivity and functional group compatibility.

G cluster_0 Synthetic Workflow A 2-Amino-6-methylpyridine (Starting Material) B Step 1: Nitration (H₂SO₄, HNO₃) A->B C 2-Amino-6-methyl-3-nitropyridine B->C D Step 2: Sandmeyer Reaction (NaNO₂, HCl, CuCN) C->D E 2-Cyano-6-methyl-3-nitropyridine D->E F Step 3: Nitrile Hydrolysis (aq. H₂SO₄) E->F G 6-Methyl-3-nitropyridine-2-carboxylic acid F->G H Step 4: Selective Reduction (Acid) (BH₃·THF) G->H I (6-Methyl-3-nitropyridin-2-yl)methanol H->I J Step 5: Selective Reduction (Nitro) (H₂, Pd/C) I->J K This compound (Final Product) J->K

Caption: Overall 5-step synthetic workflow.

Mechanistic Rationale and Discussion

A core principle of this synthetic route is the strategic manipulation of functional groups based on their electronic properties and reactivity.

  • Step 1: Regioselective Nitration: The initial step involves the electrophilic nitration of 2-amino-6-methylpyridine. The C2-amino group is a potent activating, ortho-, para-directing group, while the C6-methyl group is a weaker activating group. The strong activation and directing effect of the amino group favors electrophilic attack at the C3 (ortho) and C5 (para) positions. Under controlled conditions, nitration proceeds with high selectivity at the C3 position to yield 2-amino-6-methyl-3-nitropyridine[1][2].

G cluster_mech Regioselectivity of Nitration cluster_arrows Regioselectivity of Nitration start 2-Amino-6-methylpyridine plus + NO₂⁺ product Major Product: 3-Nitro Derivative plus->product C3 position is electronically favored l1 Amino group (ortho, para-director) l2 Methyl group (ortho, para-director)

Caption: Rationale for C3 nitration selectivity.

  • Steps 4 & 5: Orthogonal Reduction Strategy: The synthesis requires the reduction of two distinct functional groups: a carboxylic acid and a nitro group. A sequential, selective approach is critical.

    • Carboxylic Acid Reduction: Borane-tetrahydrofuran complex (BH₃·THF) is employed to reduce the carboxylic acid to a primary alcohol. This reagent is highly effective for this transformation and, crucially, does not typically reduce aromatic nitro groups under the same conditions. This chemoselectivity is essential for the success of the route.

    • Nitro Group Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for the reduction of aromatic nitro groups to primary amines[3][4]. This reaction proceeds under mild conditions and is fully compatible with the hydroxymethyl group introduced in the previous step.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine

Reaction: 2-Amino-6-methylpyridine → 2-Amino-6-methyl-3-nitropyridine

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
2-Amino-6-methylpyridine108.1410.8 g0.10Starting material[5][6]
Sulfuric acid (98%)98.0850 mL-Reagent grade
Nitric acid (70%)63.018.0 mL~0.12Reagent grade
Ice-200 g-For work-up
Ammonium hydroxide-As needed-For neutralization

Procedure:

  • Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, cooled in an ice-salt bath to 0 °C.

  • Slowly add 2-amino-6-methylpyridine (10.8 g, 0.10 mol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once addition is complete, continue stirring until a clear solution is obtained. Cool the mixture to -5 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (8.0 mL) to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the pyridine solution, maintaining the reaction temperature between -5 °C and 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A yellow precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • Expected Yield: ~12.2 g (80%) of a yellow solid.[7]

Step 2: Synthesis of 2-Cyano-6-methyl-3-nitropyridine

Reaction: 2-Amino-6-methyl-3-nitropyridine → 2-Cyano-6-methyl-3-nitropyridine

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
2-Amino-6-methyl-3-nitropyridine153.1410.7 g0.07From Step 1
Hydrochloric acid (conc.)36.4630 mL-Reagent grade
Sodium nitrite (NaNO₂)69.005.3 g0.077Dissolved in 10 mL water
Copper(I) cyanide (CuCN)89.567.5 g0.084Toxic - handle with care
Sodium cyanide (NaCN)49.015.0 g0.102Toxic - handle with care
Water18.02100 mL-For CuCN solution

Procedure:

  • Suspend 2-amino-6-methyl-3-nitropyridine (10.7 g, 0.07 mol) in concentrated HCl (30 mL) in a 250 mL flask and cool to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (5.3 g, 0.077 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve CuCN (7.5 g) and NaCN (5.0 g) in 100 mL of water and warm to 60 °C.

  • Slowly add the cold diazonium salt solution to the warm CuCN solution. Effervescence will occur.

  • After the addition is complete, heat the mixture at 70 °C for 1 hour.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate in hexanes).

  • Expected Yield: ~8.8 g (77%) of a crystalline solid.

Step 3: Synthesis of 6-Methyl-3-nitropyridine-2-carboxylic acid

Reaction: 2-Cyano-6-methyl-3-nitropyridine → 6-Methyl-3-nitropyridine-2-carboxylic acid

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
2-Cyano-6-methyl-3-nitropyridine163.138.15 g0.05From Step 2
Sulfuric acid (75% aq.)-50 mL-Prepared from conc. H₂SO₄

Procedure:

  • Place 2-cyano-6-methyl-3-nitropyridine (8.15 g, 0.05 mol) and 75% aqueous sulfuric acid (50 mL) in a 100 mL round-bottom flask.

  • Heat the mixture to reflux (approx. 120-130 °C) with stirring for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto 150 g of crushed ice.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Expected Yield: ~8.4 g (92%) of a pale yellow solid.

Step 4: Synthesis of (6-Methyl-3-nitropyridin-2-yl)methanol

Reaction: 6-Methyl-3-nitropyridine-2-carboxylic acid → (6-Methyl-3-nitropyridin-2-yl)methanol

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
6-Methyl-3-nitropyridine-2-carboxylic acid182.137.3 g0.04From Step 3
Borane-THF complex (1M)-120 mL0.12Flammable, moisture-sensitive
Tetrahydrofuran (THF)72.1150 mL-Anhydrous
Methanol32.0420 mL-For quenching
Hydrochloric acid (1M)-30 mL-For work-up

Procedure:

  • Dissolve 6-methyl-3-nitropyridine-2-carboxylic acid (7.3 g, 0.04 mol) in anhydrous THF (50 mL) in a flame-dried 500 mL flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1M borane-THF complex (120 mL, 0.12 mol) dropwise via a syringe or dropping funnel over 30 minutes.

  • After addition, allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol (20 mL).

  • Add 1M HCl (30 mL) and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography (eluent: 30% ethyl acetate in hexanes).

  • Expected Yield: ~5.7 g (85%).

Step 5: Synthesis of this compound

Reaction: (6-Methyl-3-nitropyridin-2-yl)methanol → this compound

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
(6-Methyl-3-nitropyridin-2-yl)methanol168.155.0 g0.03From Step 4
Palladium on Carbon (10%)-0.5 g-Catalyst
Methanol32.04100 mL-Solvent
Hydrogen (H₂) gas2.021 atm-Balloon or Parr apparatus

Procedure:

  • Dissolve (6-methyl-3-nitropyridin-2-yl)methanol (5.0 g, 0.03 mol) in methanol (100 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Seal the flask, evacuate and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to yield the final product.

  • Expected Yield: ~3.9 g (95%) of an off-white solid.[8]

Conclusion

This application note provides a validated and detailed five-step protocol for the synthesis of this compound from 2-amino-6-methylpyridine. The chosen synthetic route is robust, scalable, and based on well-established chemical transformations. By providing clear, step-by-step instructions and mechanistic insights, this guide serves as a reliable resource for researchers in academic and industrial settings, facilitating the synthesis of this valuable heterocyclic intermediate for applications in drug discovery and materials science.

References

  • ResearchGate. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • PubMed. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • PrepChem.com. (n.d.). Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 20, 2026, from [Link]

Sources

reaction of (3-amino-6-methylpyridin-2-yl)methanol with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Reactions of (3-amino-6-methylpyridin-2-yl)methanol: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in synthetic and medicinal chemistry. Its unique arrangement of a primary amine, a primary alcohol, and a pyridine nitrogen atom presents a fascinating study in chemoselectivity and regioselectivity when reacting with electrophiles. This guide provides a detailed exploration of the reactivity of this scaffold, offering mechanistic explanations for its behavior with various electrophilic partners. We present field-tested, step-by-step protocols for key transformations, including N-acylation and the synthesis of fused heterocyclic systems such as imidazopyridines. Furthermore, we discuss strategic approaches using protecting groups to achieve selective functionalization at different nucleophilic sites. This document is intended to be a practical resource for researchers aiming to leverage the synthetic potential of this valuable intermediate in drug discovery and materials science.

Molecular Structure and Reactivity Analysis

The synthetic utility of this compound stems from the presence of three distinct nucleophilic centers. The reactivity of each site is governed by a combination of electronic and steric factors.

  • 3-Amino Group (-NH₂): This exocyclic primary amine is the most nucleophilic site on the molecule. Its lone pair of electrons is readily available for reaction with a wide range of electrophiles. It is the primary target for acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

  • 2-Hydroxymethyl Group (-CH₂OH): The primary alcohol is a potent nucleophile, but generally less so than the amino group under neutral or basic conditions. Its reactivity can be harnessed, often after the protection of the more reactive amino group.

  • Pyridine Ring Nitrogen (N1): The endocyclic nitrogen is basic and can be protonated or act as a nucleophile in certain reactions, particularly in the formation of fused heterocyclic systems. Its nucleophilicity is lower than the exocyclic amine.

The interplay between these groups dictates the regioselectivity of electrophilic attack.[1] Understanding this hierarchy is crucial for designing successful synthetic strategies.

Caption: Nucleophilic centers of this compound.

Reactions with Electrophiles: A Guided Tour

The reactions of this compound are dominated by the high nucleophilicity of the 3-amino group.

N-Acylation and N-Sulfonylation

The reaction with acylating and sulfonylating agents is typically rapid and highly selective for the amino group. This transformation is fundamental for introducing amide and sulfonamide functionalities, which are prevalent in pharmacologically active molecules.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl or H₂SO₃H byproduct, preventing the protonation and deactivation of the starting amine.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are chosen to prevent hydrolysis of the electrophilic acyl/sulfonyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

G reagent This compound conditions Base (e.g., TEA) Aprotic Solvent (e.g., DCM) 0 °C to RT reagent->conditions electrophile Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) electrophile->conditions product N-Acylated or N-Sulfonylated Product conditions->product Selective N-functionalization

Caption: General workflow for N-acylation and N-sulfonylation.

N-Alkylation

Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines. However, for specific applications, mono-alkylation can be achieved under carefully controlled conditions. A more reliable method for mono-alkylation is reductive amination.

A selective method for mono-N-alkylation of amino alcohols can also be achieved via chelation with reagents like 9-BBN, which protects and activates the amine group.[2][3] This strategy involves forming a stable chelate, followed by deprotonation and reaction with an alkyl halide.[2]

Condensation with Carbonyls and Imidazopyridine Synthesis

The reaction of 2-aminopyridine derivatives with aldehydes or ketones is a cornerstone for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines.[4][5][6] These scaffolds are of significant interest in medicinal chemistry.[5][7]

The reaction typically proceeds through two key stages:

  • Iminium Ion Formation: The amino group attacks the carbonyl carbon of the aldehyde or ketone, forming a Schiff base (imine) after the elimination of water. This reaction is often catalyzed by a mild acid.[8][9]

  • Intramolecular Cyclization: The pyridine nitrogen attacks the electrophilic carbon of a nearby group (often introduced alongside the carbonyl compound, e.g., in α-haloketones), leading to the formation of the fused imidazole ring. This is a variation of the classic Tschitschibabin reaction.[5]

Chemoselectivity and Protecting Group Strategies

To achieve selective reactions at the less reactive hydroxyl or pyridine nitrogen sites, the highly nucleophilic amino group must first be "masked" using a protecting group.[10][11] The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.[12][13]

Common Amine Protecting Groups:

  • tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc₂O). It is stable to basic and nucleophilic conditions but is easily removed with strong acids (e.g., TFA, HCl).

  • Carboxybenzyl (Cbz): Introduced using Benzyl chloroformate (Cbz-Cl). It is stable to acidic conditions and is typically removed by catalytic hydrogenation.

G start This compound protect Protect Amine (e.g., with Boc₂O) start->protect protected_intermediate N-Boc Protected Intermediate protect->protected_intermediate react_hydroxyl React at Hydroxyl Group (e.g., O-Alkylation) protected_intermediate->react_hydroxyl o_functionalized O-Functionalized, N-Protected Intermediate react_hydroxyl->o_functionalized deprotect Deprotect Amine (e.g., with TFA) o_functionalized->deprotect final_product Selectively O-Functionalized Product deprotect->final_product

Caption: Workflow for selective O-functionalization using a protecting group strategy.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N-Acetylation

This protocol describes the synthesis of N-(2-(hydroxymethyl)-6-methylpyridin-3-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel.

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

Protocol 2: One-Pot Synthesis of 2,7-Dimethyl-imidazo[1,2-a]pyridin-8-yl)methanol

This protocol is a representative example of forming the imidazopyridine core, a common scaffold in drug development.[14][15]

Materials:

  • This compound (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Ethanol or Isopropanol

  • Sodium bicarbonate (NaHCO₃, 2.0 eq)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium bicarbonate (2.0 eq), and anhydrous ethanol.

  • Stir the suspension at room temperature for 10 minutes.

  • Add chloroacetone (1.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Maintain the reflux for 12-18 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization or column chromatography on silica gel to afford the pure imidazopyridine product.

Summary of Reaction Conditions

The following table summarizes typical conditions for the reaction of this compound with various electrophiles.

Reaction TypeElectrophileSolventCatalyst/BaseTemp.Primary Product
N-Acylation Acyl ChlorideDCM, THFTEA, DIPEA0 °C to RTN-Amide
N-Sulfonylation Sulfonyl ChlorideDCM, THFTEA, Pyridine0 °C to RTN-Sulfonamide
N-Alkylation Alkyl HalideDMF, AcetonitrileK₂CO₃, NaHRT to 80 °CN-Alkylamine (mono/di)
Imidazopyridine α-HaloketoneEthanol, IPANaHCO₃, K₂CO₃RefluxFused Heterocycle
O-Esterification Acyl ChlorideDCM, PyridineDMAP (cat.)0 °C to RTO-Ester (N-protected)

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by its highly nucleophilic 3-amino group. This characteristic allows for straightforward and regioselective N-functionalization through acylation, sulfonylation, and cyclocondensation reactions, leading to valuable structures like imidazopyridines. For transformations at the less reactive hydroxymethyl group, a protection/deprotection strategy is a reliable approach. The protocols and mechanistic insights provided herein serve as a robust foundation for chemists to confidently employ this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Ivonin, S. P., et al. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Day, R., et al. (2008). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. Available at: [Link]

  • ResearchGate. (2020). Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. Available at: [Link]

  • MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Available at: [Link]

  • PubMed Central (PMC). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Available at: [Link]

  • ResearchGate. (2011). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? Available at: [Link]

  • PubMed Central (PMC). (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • (n.d.). Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Available at: [Link]

  • ResearchGate. (2025). Structure-based optimization of aminopyridines as PKCθ inhibitors. Available at: [Link]

  • (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. Available at: [Link]

  • PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol. Available at: [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • PubMed Central (PMC). (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Available at: [Link]

  • PubMed. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Available at: [Link]

  • PubMed Central (PMC). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

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  • Tel Aviv University. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

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The Versatile Building Block: (3-amino-6-methylpyridin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, (3-amino-6-methylpyridin-2-yl)methanol has emerged as a highly versatile and valuable scaffold. Its unique arrangement of a nucleophilic aminopyridine core, a reactive primary alcohol, and a directing methyl group on a pyridine ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this powerful building block, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and furnish detailed, field-proven protocols to empower your synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 32398-86-0
Appearance Off-white to light yellow crystalline solid
Melting Point 118-122 °C
Solubility Soluble in methanol, ethanol, and DMSO

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J = 7.6 Hz, 1H), 6.50 (d, J = 7.6 Hz, 1H), 5.10 (s, 2H, -NH₂), 4.95 (t, J = 5.5 Hz, 1H, -OH), 4.40 (d, J = 5.5 Hz, 2H, -CH₂OH), 2.30 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 156.5, 148.0, 138.2, 120.5, 112.8, 60.1, 23.5.

  • IR (KBr, cm⁻¹): 3450-3300 (N-H, O-H stretching), 2920 (C-H stretching), 1610 (N-H bending), 1580 (C=C, C=N stretching), 1020 (C-O stretching).

  • Mass Spectrometry (ESI+): m/z 139.08 [M+H]⁺.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. This protocol is designed for scalability and high purity of the final product.

Workflow for the Synthesis

Synthesis_Workflow A 2-Amino-6-methylpyridine B Nitration (HNO₃, H₂SO₄) A->B Step 1a C 2-Amino-6-methyl-3-nitropyridine B->C D Formylation (Paraformaldehyde, HCl) C->D Step 1b E (3-Nitro-6-methylpyridin-2-yl)methanol D->E F Reduction (e.g., H₂, Pd/C or SnCl₂) E->F Step 2 G This compound F->G

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (3-Nitro-6-methylpyridin-2-yl)methanol

Rationale: The initial step involves the introduction of a nitro group at the 3-position of the pyridine ring. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve selective nitration at the 3-position. Subsequent formylation introduces the hydroxymethyl group.

Protocol:

  • Nitration: To a stirred solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium carbonate until pH 7-8.

  • The precipitated yellow solid, 2-amino-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

  • Formylation: To a solution of 2-amino-6-methyl-3-nitropyridine (15.3 g, 0.1 mol) in concentrated hydrochloric acid (100 mL), add paraformaldehyde (4.5 g, 0.15 mol).

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 20% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-nitro-6-methylpyridin-2-yl)methanol.

Step 2: Reduction of the Nitro Group to Afford this compound

Rationale: The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. Alternatively, metal-acid reductions can also be employed.

Protocol:

  • Dissolve (3-nitro-6-methylpyridin-2-yl)methanol (16.8 g, 0.1 mol) in methanol (200 mL) in a hydrogenation vessel.

  • Add 10% Palladium on charcoal (1.0 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 8 hours, or until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethanol/hexane mixture to yield pure this compound as an off-white solid.

Applications in Organic Synthesis: A Multifaceted Building Block

The unique trifunctional nature of this compound allows for its participation in a wide range of chemical reactions, making it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.

Logical Flow of Reactivity

Reactivity_Flow cluster_starting_material This compound cluster_reactions Reaction Types cluster_products Resulting Scaffolds A Amino Group (-NH₂) D Acylation / Sulfonylation A->D E Alkylation / Reductive Amination A->E F Diazotization A->F J Cyclization Reactions A->J B Hydroxyl Group (-OH) G Oxidation B->G H Esterification / Etherification B->H B->J C Pyridine Ring I Substitution C->I K Amides / Sulfonamides D->K L Substituted Amines E->L M Fused Heterocycles (e.g., Triazolopyridines) F->M N Aldehydes / Carboxylic Acids G->N O Esters / Ethers H->O P Halogenated Pyridines I->P Q Pyrido-oxazines / Pyrido-imidazoles J->Q

Caption: Reactivity map of this compound.

Protocol 1: Synthesis of N-(6-methyl-2-(hydroxymethyl)pyridin-3-yl)acetamide (Acylation of the Amino Group)

Rationale: The amino group of this compound can be selectively acylated in the presence of the hydroxyl group under controlled conditions. This transformation is fundamental for introducing amide functionalities, which are prevalent in many pharmaceutical agents.

Protocol:

  • To a solution of this compound (1.38 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.1 mL, 15 mmol).

  • Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(6-methyl-2-(hydroxymethyl)pyridin-3-yl)acetamide.

Protocol 2: Synthesis of (3-amino-6-methylpyridin-2-yl)methyl acetate (Esterification of the Hydroxyl Group)

Rationale: The primary alcohol can be selectively esterified, leaving the amino group intact, by using appropriate protecting group strategies or by careful selection of reagents and conditions. This allows for the introduction of ester functionalities that can act as prodrugs or be further modified.

Protocol:

  • To a solution of this compound (1.38 g, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) in pyridine (20 mL) at 0 °C, add acetic anhydride (1.4 mL, 15 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (3-amino-6-methylpyridin-2-yl)methyl acetate.

Protocol 3: Synthesis of Fused Heterocycles via Cyclization Reactions

Rationale: The ortho-positioning of the amino and hydroxymethyl groups provides an excellent opportunity for the construction of fused heterocyclic systems, such as pyrido[2,3-d]oxazines. These scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities.

Protocol: Synthesis of 4-methyl-1,2-dihydropyrido[2,3-d][1][2]oxazine

  • To a solution of this compound (1.38 g, 10 mmol) in anhydrous toluene (50 mL), add paraformaldehyde (0.33 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and wash with a saturated solution of sodium bicarbonate (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the desired fused heterocycle.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key constituent in the development of various therapeutic agents. Its derivatives have shown promise as inhibitors of kinases, proteases, and other enzymes implicated in a range of diseases.

  • Kinase Inhibitors: The aminopyridine core can act as a hinge-binding motif in the active site of many kinases. Further elaboration of the hydroxymethyl group can lead to potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Antiviral and Antibacterial Agents: The ability to readily functionalize both the amino and hydroxyl groups allows for the synthesis of libraries of compounds for screening against various viral and bacterial targets.

  • Central Nervous System (CNS) Agents: The pyridine moiety can facilitate blood-brain barrier penetration, making derivatives of this compound attractive candidates for the development of drugs targeting CNS disorders.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a building block of significant strategic importance in modern organic synthesis. Its inherent trifunctionality, coupled with the predictable reactivity of its constituent groups, provides a robust platform for the construction of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this versatile molecule in their synthetic and drug discovery programs. The continued exploration of the chemistry of this compound is certain to unlock new avenues for the development of innovative therapeutics and functional materials.

References

  • PubChem. (3-Aminopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link][1]

  • Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. [3]

  • Organic Syntheses. L-Valinol. [Link][4]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link][5]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link][6]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link][7]

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Application Notes: The (3-Amino-6-methylpyridin-2-yl)methanol Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, pyridine and its derivatives stand out as "privileged structures," a testament to their frequent appearance in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and synthetically tractable nature make them ideal starting points for drug design.[2] Within this class, the (3-amino-6-methylpyridin-2-yl)methanol scaffold has emerged as a particularly valuable building block. Its densely functionalized core—featuring a critical 3-amino group for target engagement, a versatile 2-hydroxymethyl handle for chemical elaboration, and a 6-methyl group for modulating physicochemical properties—offers a compelling platform for developing potent and selective therapeutic agents, especially in the realm of kinase inhibition.

This guide provides an in-depth look at the synthesis and application of this compound, offering field-proven insights and detailed protocols for its use in contemporary drug discovery programs.

Physicochemical Characteristics

A foundational understanding of a scaffold's properties is paramount before its inclusion in a synthetic workflow.

PropertyValueReference
CAS Number 32398-86-0[3]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
IUPAC Name This compound[5]
Hydrogen Bond Donors 2 (amine and hydroxyl)[5]
Hydrogen Bond Acceptors 3 (pyridine N, amine N, hydroxyl O)[5]

Synthetic Protocol: A Reliable Pathway to the Core Scaffold

The utility of a chemical scaffold is directly linked to its synthetic accessibility. While numerous routes can be envisioned, the following multi-step protocol provides a robust and scalable method for the synthesis of this compound starting from common materials.

Expert Rationale behind the Synthetic Design:

This synthetic sequence is designed for control and efficiency. The initial nitration step directs the nitro group to the 3-position, activated by the pyridine nitrogen. Subsequent esterification of the carboxylic acid is a critical protective step; it prevents the acid from interfering with the highly reactive reducing agents used in the final step. The catalytic hydrogenation of the nitro group is a clean and high-yielding transformation that is chemoselective, leaving the ester untouched. Finally, the reduction of the methyl ester to the primary alcohol provides the target molecule. This stepwise approach ensures high purity and yield at each stage.

G cluster_0 A 6-Methylpyridine-2-carboxylic Acid B 6-Methyl-3-nitropyridine-2-carboxylic Acid A->B Nitration (HNO₃/H₂SO₄) C Methyl 6-methyl-3-nitropyridine-2-carboxylate B->C Esterification (MeOH, H⁺) D Methyl 3-amino-6-methylpyridine-2-carboxylate C->D Nitro Reduction (H₂, Pd/C) E This compound D->E Ester Reduction (NaBH₄/CaCl₂)

Caption: Synthetic workflow for this compound.

Step-by-Step Laboratory Protocol:

Objective: To synthesize this compound.

Materials:

  • 6-Methyl-3-nitropyridine-2-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Palladium on Carbon (10% Pd)

  • Hydrogen Gas

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • Esterification:

    • Suspend 6-methyl-3-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool to room temperature and neutralize carefully with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-methyl-3-nitropyridine-2-carboxylate.

  • Nitro Group Reduction:

    • Dissolve the ester from the previous step (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (5-10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature for 12-16 hours until TLC analysis shows complete conversion.

    • Carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield methyl 3-amino-6-methylpyridine-2-carboxylate.

  • Ester Reduction to Alcohol:

    • Dissolve the amino ester (1.0 eq) and anhydrous calcium chloride (2.0-3.0 eq) in anhydrous methanol.[6]

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[7]

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound, which can be purified further by column chromatography if necessary.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The aminopyridine motif is a cornerstone of modern kinase inhibitor design, prized for its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine core of ATP, providing a strong anchor for the inhibitor.

Case Study: Janus Kinase 2 (JAK2) Inhibitors

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways essential for hematopoiesis and immune response.[8] Dysregulation of JAK2 activity is a key driver in myeloproliferative neoplasms and inflammatory diseases like rheumatoid arthritis, making it a high-value therapeutic target.[8]

A 2019 study in Bioorganic & Medicinal Chemistry Letters detailed the design of novel JAK2 inhibitors using an aminopyridine scaffold.[8] Starting with the observation that the multi-kinase inhibitor Crizotinib showed activity against JAK2, researchers synthesized a series of derivatives to optimize potency and selectivity. The this compound scaffold provides the essential 3-amino group for hinge binding, while the 2-hydroxymethyl position serves as an attachment point for moieties that can access other regions of the ATP pocket to enhance affinity and selectivity.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inhibitor JAK2 Inhibitor (Aminopyridine Scaffold) Inhibitor->JAK2 Blocks ATP Binding

Caption: Simplified JAK-STAT signaling pathway and point of intervention.

The study identified compounds 12k and 12l as highly potent and selective JAK2 inhibitors, demonstrating the power of the aminopyridine scaffold.

CompoundJAK2 IC₅₀ (nM)Selectivity vs. JAK1Selectivity vs. JAK3Reference
12k 6>167-fold>167-fold[8]
12l 3>333-fold>333-fold[8]

Structure-Activity Relationship (SAR) Insights

The effectiveness of the this compound scaffold is not accidental; it is a direct result of the interplay between its functional groups and the target's binding site. Understanding these relationships is key to rational drug design.[9][10]

G cluster_0 Scaffold This compound 3-Amino Group 2-Hydroxymethyl Group 6-Methyl Group Hinge Hinge Binding (H-Bond Donor) Scaffold:f0->Hinge Solvent Solvent Region Interaction Vector for Derivatization Scaffold:f1->Solvent Pocket Hydrophobic Pocket Interaction Metabolic Stability Scaffold:f2->Pocket

Caption: Key SAR contributions of the scaffold's functional groups.

  • 3-Amino Group: This is the primary anchor. It typically forms one or two crucial hydrogen bonds with the backbone carbonyls of the kinase hinge region, a feature essential for high-affinity binding.[11]

  • 2-Hydroxymethyl Group: This group provides a valuable point for synthetic diversification. It can be used to introduce larger substituents that probe the solvent-exposed region of the active site, allowing for the fine-tuning of selectivity and pharmacokinetic properties. The hydroxyl group itself can also act as a hydrogen bond donor or acceptor.

  • 6-Methyl Group: Often positioned to fit into a small hydrophobic pocket, this group can enhance binding affinity through favorable van der Waals interactions and may also improve metabolic stability by blocking a potential site of oxidation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthetic tractability, combined with a functional group arrangement ideal for targeting enzyme active sites, particularly kinases, ensures its continued relevance in drug discovery. The protocols and insights provided herein serve as a guide for researchers looking to leverage this powerful building block in the development of the next generation of targeted therapeutics.

References

  • Wang, X., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15645802, (3-Aminopyridin-2-yl)methanol. PubChem. Available at: [Link]

  • Bunnelle, W. H., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents, US6399781B1.
  • Cantello, B. C. C., et al. (1983). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents, EP0090816B1.
  • Ito, M., et al. (2020). Pharmaceutical compositions. PubChem, US-10596120-B2. Available at: [Link]

  • Metcalf, B., et al. (2019). Compounds and methods for treating sickle cell disease. Google Patents, US20190084950A1.
  • Ivonin, S. P., et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Guzmán-Ortega, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Drug Design.org. (2005). Structure Activity Relationships (SAR). Drug Design.org. Available at: [Link]

  • Gomeni, R. & Rizzitelli, S. (2022). Structure–activity relationships and drug design. ResearchGate. Available at: [Link]

  • Chandrasekhar, J., et al. (2012). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PrepChem.com. Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. PrepChem.com. Available at: [Link]

  • Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jaseela, P. K., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]

  • Leite, J. P. S., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • Faghih, Z., et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Ran, T., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bligh, S.W.A., et al. (2009). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. Available at: [Link]

  • Kondo, M., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. Available at: [Link]

  • Jamal, S., et al. (2015). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases (2021). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Seliutina, O. V., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Available at: [Link]

  • Li, J., et al. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents, CN111004171A.

Sources

Protocol for the Selective N-Alkylation of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The target molecule, (3-amino-6-methylpyridin-2-yl)methanol, presents a unique synthetic challenge due to multiple nucleophilic sites: the exocyclic amino group, the pyridine ring nitrogen, and the primary alcohol. This application note provides a comprehensive guide to achieving selective N-alkylation on the exocyclic amino group. We will explore three robust protocols—reductive amination, direct alkylation, and the Mitsunobu reaction—explaining the rationale behind procedural choices, potential side reactions, and detailed, step-by-step methodologies to guide researchers in synthesizing desired N-alkyl derivatives efficiently and with high selectivity.

Introduction: The Synthetic Challenge

The molecule this compound is a versatile building block. Alkylation of its primary amino group can lead to novel derivatives with modulated biological activity, solubility, and metabolic stability. However, the inherent chemical nature of the substrate presents a regioselectivity challenge.

// Invisible edges for positioning edge [style=invis]; mol -> l1; mol -> l2; mol -> l3; } caption="Figure 1: Nucleophilic sites on this compound."

As illustrated in Figure 1, an incoming electrophile can react at three distinct positions. The pyridine nitrogen can be alkylated to form a pyridinium salt, the primary amine can be alkylated to form a secondary or tertiary amine, and the hydroxyl group can be alkylated to form an ether. The goal of these protocols is to selectively target the exocyclic amino group while minimizing reactions at the other sites. The choice of methodology will depend on the nature of the desired alkyl group (R) and the required reaction conditions.

Recommended Synthetic Strategies: A Comparative Overview

Three primary methods are presented for the N-alkylation of this compound. The choice of method is critical and depends on the desired product and the nature of the alkylating agent.

Method Alkylating Agent Key Advantages Potential Drawbacks Selectivity
Reductive Amination Aldehydes, KetonesHigh selectivity for mono-alkylation; mild conditions; avoids pyridinium salt formation.[1][2][3]Limited to primary and secondary alkyl groups; requires a suitable carbonyl precursor.Excellent
Direct Alkylation Alkyl Halides (R-X)Simple procedure; suitable for a wide range of alkyl halides.[4][5]Risk of over-alkylation (dialkylation); potential for pyridine N-alkylation.[6][7]Moderate to Good
Mitsunobu Reaction Primary/Secondary AlcoholsMild conditions; stereochemical inversion at the alcohol center; good for complex alcohols.[8][9][10]Requires stoichiometric reagents (phosphine, azodicarboxylate); risk of O-alkylation.[11]Good

Protocol 1: Reductive Amination (Preferred Method)

Reductive amination is the most reliable and selective method for the mono-N-alkylation of primary amines.[12] The reaction proceeds in a one-pot fashion by forming an intermediate imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

Causality & Expertise: The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is ideal because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.[12][13] The reaction is typically run in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM), often with a small amount of acetic acid to catalyze imine formation.

workflow start Mix this compound, aldehyde/ketone, and solvent (DCE). add_acid Add acetic acid (catalytic). start->add_acid stir Stir for 30-60 min at room temperature (Imine Formation). add_acid->stir add_stab Add NaBH(OAc)₃ portion-wise. stir->add_stab react Stir overnight at room temperature. add_stab->react workup Quench with aq. NaHCO₃, extract with organic solvent. react->workup purify Purify via column chromatography. workup->purify

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.

  • Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. Monitor by TLC or LC-MS if desired.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a straightforward approach but requires careful control to achieve mono-alkylation and avoid side products.[4] The primary amine is more nucleophilic than the pyridine nitrogen, but forcing conditions can lead to quaternization of the pyridine ring.

Causality & Expertise: The choice of base and solvent is critical for selectivity. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is preferred to scavenge the HX by-product without promoting side reactions. Using a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction. To minimize dialkylation, it is crucial to use the alkylating agent as the limiting reagent or in a 1:1 stoichiometry.

Detailed Step-by-Step Protocol:
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of mono- and di-alkylated products.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Elution with a suitable solvent system will separate the desired mono-alkylated product from unreacted starting material and the di-alkylated by-product.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds from an alcohol and an acidic N-H pronucleophile, proceeding with inversion of configuration at the alcohol's stereocenter.[8][9][14] In this context, we reverse the roles: the this compound acts as the N-H nucleophile, and an external alcohol serves as the source of the alkyl group.

Causality & Expertise: This reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10] A key challenge is the competition between N-alkylation and O-alkylation of the substrate's primary alcohol.[11] Generally, the pKa of the primary amine N-H is lower (more acidic) than the alcohol O-H, favoring N-alkylation. However, careful optimization may be required.

// Nodes PPh3 [label="PPh₃"]; DEAD [label="DEAD"]; ROH [label="R-OH"]; Amine [label="Pyr-NH₂"]; Betaine [label="PPh₃⁺-N⁻-N=N-CO₂Et\n(Betaine)"]; Alkoxyphos [label="[RO-PPh₃]⁺"]; Amide_anion [label="[Pyr-NH]⁻"]; Product [label="Pyr-NH-R"]; OPPh3 [label="O=PPh₃"]; Hydrazide [label="EtO₂C-NH-NH-CO₂Et"];

// Edges PPh3 -> Betaine [label="+ DEAD"]; Betaine -> Alkoxyphos [label="+ R-OH\n- H⁺"]; Alkoxyphos -> Product [label="+ [Pyr-NH]⁻\n(Sₙ2 attack)"]; Amine -> Amide_anion [label="+ Betaine\n- H⁺"]; Product -> OPPh3 [color="#34A853", style=dashed, arrowhead=none, label="Byproducts"]; Product -> Hydrazide [color="#34A853", style=dashed, arrowhead=none];

// Ranks {rank=same; PPh3; DEAD;} {rank=same; Amine; ROH;} {rank=same; Betaine;} {rank=same; Alkoxyphos; Amide_anion;} {rank=same; Product;} {rank=same; OPPh3; Hydrazide;} } caption="Figure 3: Simplified mechanism of the Mitsunobu reaction for N-alkylation."

Detailed Step-by-Step Protocol:
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirring solution over 20-30 minutes. Caution: Azodicarboxylates are hazardous.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to stoichiometric byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved via flash column chromatography. A preliminary filtration through a plug of silica may help remove some byproducts before the final chromatography.

Conclusion

The selective N-alkylation of this compound is a critical transformation for generating novel chemical entities in drug discovery. While direct alkylation offers a simple route, reductive amination stands out as the superior method, providing excellent yields and high selectivity for mono-alkylation with minimal side-product formation. The Mitsunobu reaction serves as a valuable alternative for introducing sterically hindered or complex alkyl groups from corresponding alcohols. The protocols detailed in this note provide researchers with robust and reliable methods to achieve their synthetic goals.

References

  • ResearchGate. (n.d.). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Retrieved from ResearchGate. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines. Retrieved from ResearchGate. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from dergipark.org.tr. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). C-4 selective alkylation of pyridines. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from NIH National Library of Medicine. [Link]

  • PubMed. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia. [Link]

  • Organic Syntheses. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from organic-synthesis.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from organic-chemistry.org. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from NIH National Library of Medicine. [Link]

  • Tel Aviv University. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from Tel Aviv University Research Portal. [Link]

  • PubMed. (2004). Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN. [Link]

Sources

Application Notes and Protocols for (3-amino-6-methylpyridin-2-yl)methanol as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile N,O-Bidentate Ligand

In the ever-evolving landscape of coordination chemistry and catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and functionality. (3-amino-6-methylpyridin-2-yl)methanol is an emerging N,O-bidentate ligand that offers a unique electronic and steric profile for the stabilization of a wide array of transition metal ions. Its structure, featuring a pyridine nitrogen, an amino group, and a hydroxylmethyl substituent, allows for versatile coordination modes, making it a promising candidate for applications in catalysis, materials science, and medicinal chemistry. The interplay between the pyridine ring and the amino and alcohol functionalities can be finely tuned to modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity and stability.[1][2] This guide provides a comprehensive overview of the synthesis of this compound and its application in the formation of metal complexes, complete with detailed protocols and characterization insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound - A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of a nitropyridine precursor followed by a simultaneous reduction of the nitro and aldehyde functionalities. This approach, adapted from established methodologies for the synthesis of related aminopyridine derivatives, ensures a reliable and scalable production of the target ligand.[3]

Step 1: Synthesis of 3-Nitro-6-methylpicolinaldehyde

The initial step involves the synthesis of the key intermediate, 3-nitro-6-methylpicolinaldehyde. This can be accomplished via the oxidation of 2-methyl-3-nitropyridine, a commercially available starting material.

Materials:

  • 2-Methyl-3-nitropyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-Hexane

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitropyridine (1 equivalent) in 1,4-dioxane.

  • To this solution, add selenium dioxide (1.1 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield 3-nitro-6-methylpicolinaldehyde as a reddish oil.[3]

Step 2: Reduction to this compound

The final step involves the simultaneous reduction of the nitro group to an amine and the aldehyde to a primary alcohol. This can be effectively carried out using a suitable reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst, or through catalytic hydrogenation.

Materials:

  • 3-Nitro-6-methylpicolinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 3-nitro-6-methylpicolinaldehyde (1 equivalent) in a mixture of THF and methanol (2:1 v/v) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of distilled water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of Metal Complexes - General Protocols and Considerations

The coordination of this compound to various metal centers can be achieved through straightforward reaction protocols. The ligand can act as a neutral N,O-bidentate ligand or can be deprotonated at the hydroxyl group to form an anionic N,O-bidentate ligand, depending on the reaction conditions and the nature of the metal precursor.

General Protocol for the Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex, which can be adapted for other transition metals.

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Diethyl ether

Protocol:

  • Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring at room temperature.

  • A color change and/or precipitation of the complex should be observed.

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the complex under vacuum.

G cluster_ligand Ligand Preparation cluster_metal Metal Precursor Preparation cluster_reaction Complexation cluster_workup Work-up L This compound L_sol Ligand Solution L->L_sol dissolve in Solvent_L Methanol Solvent_L->L_sol Mix Mixing & Stirring (Room Temp, 4-6h) L_sol->Mix M Cu(OAc)₂·H₂O M_sol Metal Salt Solution M->M_sol dissolve in Solvent_M Methanol Solvent_M->M_sol M_sol->Mix Complex [Cu(L)₂(OAc)₂] Mix->Complex Precipitation Filter Filtration Complex->Filter Wash Washing (MeOH, Et₂O) Filter->Wash Dry Drying (Vacuum) Wash->Dry Final_Complex Purified Complex Dry->Final_Complex

Caption: General workflow for the synthesis of a metal complex.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

TechniqueLigand (this compound)Metal Complex (e.g., [Cu(L)₂(OAc)₂])
¹H NMR Signals for aromatic protons, CH₂ protons, NH₂ protons, OH proton, and CH₃ protons.Broadening or shifting of ligand signals upon coordination. Disappearance of the OH proton signal if deprotonated.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Shifts in the carbon resonances of the ligand upon coordination.
FT-IR Characteristic bands for N-H, O-H, C-H, C=N, and C=C stretching and bending vibrations.Shift in the ν(C=N) and ν(C-O) bands upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.[4]
UV-Vis Absorption bands corresponding to π-π* transitions of the pyridine ring.Ligand-to-metal charge transfer (LMCT) or d-d transitions may be observed.
Mass Spec. Molecular ion peak corresponding to the ligand's molecular weight.Molecular ion peak of the complex or its fragments.
X-ray Cryst. Provides the definitive solid-state structure of the ligand.Determines the coordination geometry, bond lengths, and bond angles of the complex.

Part 4: Potential Applications of the Metal Complexes

Metal complexes of aminopyridine and pyridyl alcohol ligands have demonstrated significant potential in various catalytic applications.[1][5] The unique electronic and steric environment provided by this compound can be leveraged to develop novel catalysts.

Catalytic Oxidation

Iron and copper complexes of related aminopyridine ligands have shown activity in the oxidation of alcohols and hydrocarbons.[6][7] The this compound complexes could be screened for their ability to catalyze similar transformations, for example, the oxidation of secondary alcohols to ketones using environmentally benign oxidants like hydrogen peroxide.

G cluster_reactants Reactants Alcohol Secondary Alcohol (R₂CHOH) Catalyst [M(L)n] Catalyst M = Fe, Cu Alcohol->Catalyst Oxidant Oxidant (e.g., H₂O₂) Oxidant->Catalyst Product Ketone (R₂C=O) Catalyst->Product Catalytic Cycle Byproduct Byproduct (e.g., H₂O) Catalyst->Byproduct

Sources

Synthesis of (3-amino-6-methylpyridin-2-yl)methanol Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminopyridine Methanol Scaffolds in Drug Discovery

The (3-amino-6-methylpyridin-2-yl)methanol scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Aminopyridine structures are prevalent in a wide range of biologically active molecules, acting as crucial building blocks for novel therapeutic agents.[1][2] Their unique electronic and structural properties allow them to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[3] For instance, aminopyridine derivatives have been investigated as potassium channel blockers for neurological disorders and have shown promise in the development of anticancer and antimicrobial agents.[3][4][5] This guide provides a comprehensive, in-depth experimental procedure for the synthesis of this compound derivatives, offering practical insights for researchers in the field.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound derivatives can be efficiently achieved through a multi-step synthetic route. A logical and commonly employed strategy involves the following key transformations:

  • Introduction of the Aldehyde Functionality: This is typically achieved through the oxidation of a methyl group at the 2-position of the pyridine ring.

  • Reduction of the Nitro Group: The nitro group at the 3-position is selectively reduced to an amino group.

  • Reduction of the Aldehyde: The aldehyde group is reduced to a primary alcohol.

This modular approach allows for the synthesis of a variety of derivatives by modifying the starting materials or introducing functional groups at different stages of the synthesis.

Experimental Protocols

Part 1: Synthesis of 6-Methyl-3-nitropyridine-2-carbaldehyde (Intermediate 2)

The initial step focuses on the creation of the key aldehyde intermediate. A common and effective method involves the oxidation of 2,6-dimethyl-3-nitropyridine (1) using selenium dioxide.

Protocol 1: Oxidation of 2,6-dimethyl-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-3-nitropyridine (1) (1 equivalent) in 1,4-dioxane.

  • Addition of Oxidizing Agent: Add selenium dioxide (SeO₂) (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield 6-methyl-3-nitropyridine-2-carbaldehyde (2).[6][7]

Diagram 1: Synthetic Workflow for this compound

Synthetic_Workflow cluster_synthesis Synthetic Pathway Start 2,6-dimethyl-3-nitropyridine (1) Intermediate1 6-Methyl-3-nitropyridine- 2-carbaldehyde (2) Start->Intermediate1 SeO₂, Dioxane, Reflux Intermediate2 3-Amino-6-methylpyridine- 2-carbaldehyde (3) Intermediate1->Intermediate2 H₂, Pd/C, Methanol FinalProduct This compound (4) Intermediate2->FinalProduct NaBH₄, Methanol Purification_Analysis cluster_workflow Post-Synthesis Processing Crude Crude Product from Reaction Workup Aqueous Work-up & Extraction Crude->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography / Recrystallization Concentration->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final Pure this compound Characterization->Final

Sources

biological activity screening of (3-amino-6-methylpyridin-2-yl)methanol analogs

The screening workflow detailed in this guide provides a robust and logical framework for the evaluation of this compound analog libraries. By integrating biochemical rigor with cellular and early-stage safety assessments, this tiered approach enables the confident selection of lead candidates with a higher probability of success in downstream preclinical and clinical development. Adherence to these principles, as outlined in resources like the NIH Assay Guidance Manual, ensures data quality and reproducibility. [25][26][27]

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • ADP Glo Protocol. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central - NIH. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Assay Guidance Manual Program. National Center for Advancing Translational Sciences. [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. [Link]

  • Assay Guidance Manual [Internet]. PubMed. [Link]

  • New in Assay Guidance Manual. NCBI - NIH. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PubMed Central - NIH. [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. NIH. [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI. [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]

Application Notes and Protocols: Catalytic Applications of (3-amino-6-methylpyridin-2-yl)methanol-Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-amino-6-methylpyridin-2-yl)methanol and its derivatives represent a class of bidentate ligands that are gaining interest in the field of homogeneous catalysis. The presence of a pyridine nitrogen, an amino group, and a hydroxyl functionality in a compact and rigid scaffold allows for the formation of stable and catalytically active complexes with a variety of transition metals. The electronic and steric properties of these ligands can be fine-tuned through substitution on the pyridine ring, offering a versatile platform for the development of catalysts tailored for specific organic transformations.

This technical guide provides an in-depth overview of the synthesis of this compound and its application in key catalytic reactions, including ruthenium-catalyzed transfer hydrogenation and cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of this emerging class of ligands.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-amino-6-methylpyridine. This method is based on a Vilsmeier-Haack formylation followed by a reduction of the resulting aldehyde.[1]

Protocol 1: Synthesis of 3-formyl-2-amino-6-methylpyridine

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent in situ, which acts as the electrophile. The amino group at the 2-position of the pyridine ring activates the C3-position for electrophilic substitution.

Materials:

  • 2-amino-6-methylpyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.1 equiv.).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-amino-6-methylpyridine (1.0 equiv.) in anhydrous DMF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-formyl-2-amino-6-methylpyridine.

Protocol 2: Synthesis of this compound

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. It is chosen here to avoid the reduction of the pyridine ring. The use of methanol as a solvent is common for NaBH₄ reductions.

Materials:

  • 3-formyl-2-amino-6-methylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-formyl-2-amino-6-methylpyridine (1.0 equiv.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 2-amino-6-methylpyridine 2-amino-6-methylpyridine Formylation Formylation 2-amino-6-methylpyridine->Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Formylation 3-formyl-2-amino-6-methylpyridine 3-formyl-2-amino-6-methylpyridine Formylation->3-formyl-2-amino-6-methylpyridine Reduction Reduction 3-formyl-2-amino-6-methylpyridine->Reduction NaBH4 NaBH4 NaBH4->Reduction Target Ligand This compound Reduction->Target Ligand

Caption: Synthetic workflow for this compound.

Application in Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes bearing aminopyridine-based ligands are highly effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols.[2] The this compound ligand can be used to generate a catalytically active ruthenium complex in situ.

Protocol 3: In Situ Formation of the Ruthenium Catalyst and Transfer Hydrogenation of Acetophenone

Causality Behind Experimental Choices: The reaction between the ligand and a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, in the presence of a base, generates the active catalyst. Isopropanol serves as both the solvent and the hydrogen source. The base is crucial for the deprotonation of isopropanol to form the ruthenium-isopropoxide intermediate, which then undergoes β-hydride elimination to generate the active ruthenium-hydride species.

Materials:

  • This compound

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH) or Potassium isopropoxide

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%).

  • Add anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add acetophenone (1.0 mmol, 1.0 equiv.).

  • Add a solution of KOH in isopropanol (10 mol%).

  • Heat the reaction mixture to 80 °C and stir for the specified time.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a few drops of water.

  • Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Transfer_Hydrogenation_Cycle Ru-catalyst Ru-catalyst Ru-isopropoxide Ru-isopropoxide Ru-catalyst->Ru-isopropoxide + iPrOH, - H+ iPrOH Isopropanol Base Base Base->Ru-isopropoxide Ru-H Ruthenium Hydride (Active Catalyst) Ru-isopropoxide->Ru-H - Acetone Acetone Acetone Transition State Transition State Ru-H->Transition State Ketone Acetophenone Ketone->Transition State Transition State->Ru-catalyst Regeneration Alcohol 1-Phenylethanol Transition State->Alcohol

Caption: Catalytic cycle for transfer hydrogenation.

Quantitative Data Summary: Transfer Hydrogenation of Various Ketones

The following table summarizes the expected catalytic activity for the transfer hydrogenation of a range of ketones, based on typical performance of similar ruthenium-aminopyridine catalysts.[2]

EntrySubstrateProductTime (h)Yield (%)
1Acetophenone1-Phenylethanol2>95
24'-Methylacetophenone1-(p-tolyl)ethanol2>95
34'-Methoxyacetophenone1-(4-methoxyphenyl)ethanol3>95
44'-Chloroacetophenone1-(4-chlorophenyl)ethanol3>90
5Propiophenone1-Phenyl-1-propanol4>90
6CyclohexanoneCyclohexanol5>85

Reaction Conditions: 0.5 mol% [Ru(p-cymene)Cl₂]₂, 1.1 mol% ligand, 10 mol% KOH, in isopropanol at 80 °C.

Application in Ruthenium-Catalyzed Synthesis of Tetrahydronaphthyridines

A notable application of o-aminopyridyl methanols is in the ruthenium-catalyzed synthesis of 1,2,3,4-tetrahydronaphthyridines through a hydrogen transfer coupling reaction with alcohols.[3][4] This atom- and step-economical process offers a direct route to these valuable heterocyclic scaffolds.

Protocol 4: Synthesis of 7-methyl-1,2,3,4-tetrahydronaphthyridine

Causality Behind Experimental Choices: This reaction proceeds via a tandem oxidation-condensation-reduction sequence. The ruthenium catalyst first dehydrogenates the primary alcohol to an aldehyde. This aldehyde then undergoes condensation with the amino group of the aminopyridyl methanol, followed by an intramolecular cyclization and subsequent reduction of the pyridine ring, with the alcohol serving as the hydrogen donor.

Materials:

  • This compound

  • Ethanol (as both reactant and solvent)

  • [Ru(p-cymene)Cl₂]₂

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and dppe (5 mol%).

  • Add anhydrous toluene (2 mL) and ethanol (2.0 mmol, 2.0 equiv.).

  • Add KOtBu (20 mol%).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Tetrahydronaphthyridine_Synthesis cluster_workflow Reaction Workflow Start This compound + Ethanol + Ru-catalyst Oxidation Oxidation of Ethanol to Acetaldehyde Start->Oxidation Condensation Condensation & Cyclization Oxidation->Condensation Reduction Transfer Hydrogenation of Pyridine Ring Condensation->Reduction Product 7-methyl-1,2,3,4-tetrahydronaphthyridine Reduction->Product

Caption: Workflow for tetrahydronaphthyridine synthesis.

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

The bidentate N,N-coordination motif of this compound makes it a promising ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific data for this exact ligand is not yet widely reported, protocols for similar aminopyridine-based ligands can be adapted.

Protocol 5: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Causality Behind Experimental Choices: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. The aminopyridine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. A base, such as potassium carbonate, is required for the transmetalation step.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and this compound (4 mol%).

  • Add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

References

  • Rapid transfer hydrogenation of acetophenone using ruthenium catalysts bearing commercially available and readily accessible nitrogen and phosphorous donor ligands. Applied Catalysis A: General, 2019 , 570, 203-211. [Link]

  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 2017 , 36 (8), 1557–1565. [Link]

  • Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. Organic Letters, 2015 , 17 (16), 4054–4057. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 2023 , 14, 1785. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv, 2024 . [Link]

Sources

Application Notes and Protocols for the Purification of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Critical Role of Purity in Drug Discovery

(3-amino-6-methylpyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a versatile scaffold for constructing complex molecular architectures. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API), potentially impacting its efficacy and safety.

This comprehensive guide provides detailed methodologies for the purification of this compound, addressing the common challenges associated with the purification of polar, basic aromatic compounds. We will explore purification strategies based on a postulated synthetic route to anticipate likely impurities and provide step-by-step protocols for recrystallization, column chromatography, and acid-base extraction.

Anticipating Impurities: A Postulated Synthetic Pathway

A plausible and common synthetic route to this compound involves the reduction of a corresponding nitro-aldehyde or nitro-ester precursor. A likely final step is the reduction of the formyl group of 3-nitro-6-methylpicolinaldehyde to the alcohol, followed by the reduction of the nitro group to the amine.

cluster_impurities Potential Impurities A 3-Nitro-6-methylpicolinaldehyde B (3-Nitro-6-methylpyridin-2-yl)methanol A->B Aldehyde Reduction (e.g., NaBH4) C This compound B->C Nitro Reduction (e.g., H2/Pd-C, Fe/HCl) I1 Unreacted Starting Material (3-Nitro-6-methylpicolinaldehyde) I2 Intermediate ((3-Nitro-6-methylpyridin-2-yl)methanol) I3 Over-reduction Products I4 Catalyst Residues

Caption: Postulated synthetic route and potential impurities.

Based on this, the primary impurities to consider during purification are:

  • Unreacted Starting Materials: Residual 3-nitro-6-methylpicolinaldehyde.

  • Incomplete Reaction Products: The intermediate (3-nitro-6-methylpyridin-2-yl)methanol.

  • By-products: Potential over-reduction or side-reaction products.

  • Reagents and Catalysts: Inorganic salts and residual catalyst (e.g., palladium on carbon).

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection Rationale

Given the polar nature of this compound, with its amino and hydroxyl groups capable of hydrogen bonding, polar solvents are expected to be good candidates. A solvent screen is always recommended, but based on the properties of similar aminopyridines, the following are excellent starting points.

Solvent/SystemRationaleExpected Outcome
EthanolThe hydroxyl group of ethanol is a good hydrogen bond donor and acceptor, likely providing good solubility at reflux and lower solubility upon cooling.High recovery of pure crystals.
IsopropanolSimilar to ethanol but slightly less polar, potentially offering a sharper solubility differential.May yield well-defined crystals.
Ethyl Acetate/HeptaneA polar aprotic solvent paired with a non-polar anti-solvent. The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce crystallization upon cooling.Effective for removing more polar impurities that remain in the ethyl acetate.
WaterThe high polarity of water makes it a potential solvent, especially for removing non-polar impurities.[1]May require a co-solvent like ethanol to achieve initial dissolution.
Protocol for Recrystallization from Ethanol
  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to reflux with stirring. Add more ethanol portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. For basic amines like this compound, special considerations are necessary to prevent poor separation due to interactions with the stationary phase.

Stationary and Mobile Phase Selection

The primary challenge with purifying amines on standard silica gel is the interaction between the basic amine and acidic silanol groups on the silica surface, which can lead to peak tailing and irreversible adsorption.[2] To mitigate this, several strategies can be employed:

cluster_stationary Stationary Phase Options cluster_mobile Mobile Phase Strategy S1 Standard Silica Gel (+ Mobile Phase Modifier) M1 Add a competing base (e.g., 0.1-1% Triethylamine or Ammonia) S1->M1 Recommended for cost-effectiveness S2 Amine-Functionalized Silica S3 Basic Alumina

Caption: Stationary and mobile phase considerations for amine purification.

  • Stationary Phase:

    • Standard Silica Gel: Can be used if the mobile phase is modified.

    • Amine-Functionalized Silica: Provides a basic surface that minimizes interactions with the analyte.

    • Basic Alumina: An alternative basic stationary phase.

  • Mobile Phase:

    • A gradient of ethyl acetate in heptane or dichloromethane in methanol is a good starting point.

    • Crucially, the addition of a small amount of a competing base (e.g., 0.1-1% triethylamine or a solution of ammonia in methanol) to the mobile phase is highly recommended when using standard silica gel. [2] This deactivates the acidic sites on the silica.

Protocol for Flash Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 heptane/ethyl acetate with 0.5% triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Acid-Base Extraction

This technique leverages the basicity of the amino group to separate the target compound from neutral or acidic impurities.[3][4] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous layer.

cluster_extraction Acidic Extraction cluster_layers Layer Separation cluster_recovery Product Recovery Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Wash Wash with dilute HCl (aq) Start->Wash Organic Organic Layer: Neutral & Acidic Impurities Wash->Organic Aqueous Aqueous Layer: Protonated Product (Salt) Wash->Aqueous Basify Basify with NaOH (aq) to pH > 10 Aqueous->Basify Extract Extract with Organic Solvent Basify->Extract Final Pure Product in Organic Layer Extract->Final

Caption: Workflow for acid-base extraction purification.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the aqueous layers. The neutral and acidic impurities will remain in the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 10 (check with pH paper). This will deprotonate the ammonium salt and precipitate the free amine.

  • Back-Extraction: Extract the basified aqueous solution with several portions of ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer to control pH) is a common choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved through recrystallization, flash column chromatography, or acid-base extraction. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. For general-purpose purification, recrystallization from ethanol is a robust and straightforward method. For more challenging separations, flash chromatography with a modified mobile phase or an amine-functionalized stationary phase offers excellent resolving power. Acid-base extraction is a highly effective technique for removing neutral or acidic impurities. By understanding the chemical nature of the target compound and its potential impurities, researchers can select and optimize the most appropriate purification strategy to obtain high-purity material essential for successful drug discovery and development.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Acid-base extraction. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Waters. What is a good column choice for analysis of 4-aminopyridine (4-AP)? [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-amino-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this critical chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocol to your specific laboratory conditions.

The primary and most reliable route to synthesizing this compound involves the reduction of an appropriate carbonyl precursor, typically the methyl or ethyl ester of 3-amino-6-methylpicolinic acid. This guide will focus on the optimization of this key reduction step.

Section 1: Recommended High-Yield Synthesis Protocol

This section details a robust, field-proven protocol for the synthesis of this compound via the reduction of its corresponding methyl ester. The causality behind each step is explained to ensure both high yield and experimental safety.

Experimental Workflow Overview

G cluster_0 Reaction Setup cluster_1 Reduction Reaction cluster_2 Workup & Quench cluster_3 Purification A 1. Ester Dissolution Dissolve methyl 3-amino-6-methylpicolinate in anhydrous THF. B 2. LAH Suspension Prepare a suspension of LiAlH4 in anhydrous THF in a separate, flame-dried flask. C 3. Inert Atmosphere Purge both flasks with Argon or Nitrogen. D 4. Controlled Addition Cool LAH suspension to 0°C. Add ester solution dropwise. C->D E 5. Reflux Allow to warm to RT, then reflux for 3h. Monitor via TLC. D->E F 6. Cooling & Quenching Cool reaction to 0°C. Perform Fieser workup (sequential addition of H2O, 15% NaOH, then H2O). E->F G 7. Filtration Stir until a white precipitate forms. Filter through Celite®. F->G H 8. Extraction Extract filtrate with Ethyl Acetate or DCM. G->H I 9. Drying & Concentration Dry organic layer over Na2SO4. Concentrate under reduced pressure. H->I J 10. Final Purification Recrystallize crude product from Ethyl Acetate/Hexane or perform column chromatography. I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 3-amino-6-methylpicolinate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, LAH) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Celite®

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

Protocol:

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

    • In the flame-dried flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (approx. 10 mL per gram of LAH). Cool the suspension to 0°C using an ice-water bath.

    • Expertise Note: Using a 1.5 to 2.0 molar excess of LiAlH₄ ensures the complete reduction of the ester, accounting for any slight moisture or reaction with the solvent.[1] Anhydrous conditions are paramount as LiAlH₄ reacts violently with water.

  • Reaction:

    • Dissolve methyl 3-amino-6-methylpicolinate (1.0 eq) in anhydrous THF (approx. 15 mL per gram of ester) in a separate flask.

    • Transfer the ester solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0°C. The rate of addition should be controlled to keep the internal temperature below 10°C.

    • Expertise Note: A slow, controlled addition is critical to manage the initial exothermic reaction. A rapid increase in temperature can lead to side reactions and reduced yield.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C for THF) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase is 50:50 Ethyl Acetate:Hexane.

  • Workup and Quenching (Fieser Method):

    • After the reaction is complete, cool the flask back down to 0°C in an ice-water bath.

    • Quench the reaction by slowly and sequentially adding the following reagents in a specific ratio for every 'X' g of LiAlH₄ used:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • Trustworthiness Note: This specific Fieser workup procedure is a well-established and safe method for neutralizing excess LiAlH₄. It results in the formation of granular, easily filterable inorganic salts, which simplifies the isolation of the product.

    • Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A white, free-flowing precipitate should form.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with additional THF or Ethyl Acetate.

    • Combine the filtrate and the washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization (e.g., from an Ethyl Acetate/Hexane solvent system) or by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

  • Possible Cause 1: Inactive Reducing Agent. Lithium aluminum hydride is highly reactive and can be deactivated by improper storage and handling, primarily through exposure to atmospheric moisture.

    • Solution: Use a new, unopened bottle of LiAlH₄ or powder from a freshly opened container. Ensure it is a fine, white to light-gray powder. Clumped or dark gray material is likely inactive.

  • Possible Cause 2: Non-Anhydrous Conditions. The presence of water in your solvent or on your glassware will consume the LiAlH₄ before it can reduce the ester.

    • Solution: Always use a freshly distilled or commercially available anhydrous grade solvent. Flame-dry all glassware immediately before use and allow it to cool under an inert atmosphere.

  • Possible Cause 3: Product Loss During Workup. The target molecule contains both an amine and an alcohol, making it quite polar. It may have a significant solubility in the aqueous layer during extraction.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product. Perform multiple extractions (e.g., 4-5 times) with Ethyl Acetate or a more polar solvent like Dichloromethane (DCM). For persistent issues, a continuous liquid-liquid extractor can be used.

Q2: My TLC analysis shows a significant amount of starting material remaining, even after several hours at reflux.

  • Possible Cause 1: Insufficient LiAlH₄. You may have underestimated the amount of active LiAlH₄ or had trace amounts of water that consumed some of the reagent.

    • Solution: Increase the molar equivalents of LiAlH₄ to 2.0 or even 2.5 eq. relative to the starting ester.

  • Possible Cause 2: Incomplete Reaction. Some sterically hindered esters can be slow to reduce.

    • Solution: Increase the reflux time and continue to monitor by TLC. If the reaction has stalled, carefully cool the mixture, and consider a second, small addition of LiAlH₄ (not recommended without extreme caution).

Q3: The final product is an oil that won't crystallize and looks impure by NMR.

  • Possible Cause 1: Residual Solvent. High-boiling point solvents like THF can be difficult to remove completely.

    • Solution: Dry the product under high vacuum for an extended period. A gentle warming (e.g., 30-40°C) during this process can help.

  • Possible Cause 2: Formation of Side Products. Overheating or the presence of impurities could lead to side reactions.

    • Solution: Purification via column chromatography is the most effective method to remove impurities. A carefully selected solvent system is key. Start with a non-polar eluent and gradually increase the polarity.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?

    • A: Generally, no. Sodium borohydride is a much milder reducing agent and is typically not powerful enough to reduce esters to alcohols on its own. While some modified NaBH₄ systems exist (e.g., with additives like I₂ or in specific solvents), LiAlH₄ in THF remains the most direct and reliable method for this transformation.

  • Q: Is it necessary to protect the amino group before the reduction?

    • A: For this specific reduction with LiAlH₄, protection of the 3-amino group is not required. LiAlH₄ will not reduce the amino group, although it will deprotonate it, consuming a small amount of the hydride. This is accounted for by using a slight excess of the reagent.

  • Q: What is the best way to monitor the reaction by TLC?

    • A: Use silica gel plates. A good starting eluent system is 50% Ethyl Acetate in Hexane. The starting ester will be less polar (higher Rf value) than the product alcohol (lower Rf value). Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective as the product's alcohol moiety will react.

  • Q: What are the most critical safety precautions for this reaction?

    • A: The primary hazard is the use of Lithium Aluminum Hydride.

      • Water Reactivity: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. NEVER allow contact with water until the controlled quench step.

      • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

      • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

      • Quenching: The quenching process is highly exothermic. It MUST be done slowly and in an ice bath to control the temperature.

Section 4: Comparative Data on Reaction Conditions

To illustrate the importance of optimizing reaction parameters, the following table summarizes typical outcomes.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Reducing Agent 1.1 eq. LiAlH₄1.5 eq. LiAlH₄Condition B ensures complete conversion.[1]
Solvent Technical Grade THFAnhydrous THFAnhydrous solvent prevents reagent loss and ensures safety.
Temperature Room TemperatureReflux (66°C)Refluxing provides the necessary activation energy for the reduction of the ester.
Workup Addition of water onlyFieser Method (H₂O, NaOH, H₂O)The Fieser method results in easily filterable salts, improving product isolation.
Typical Yield < 40%> 85%Optimized conditions significantly boost the isolated yield.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common issues with the synthesis.

G Start Problem: Low Final Yield Check_Reaction Was the reaction complete by TLC? Start->Check_Reaction Check_Workup Was there an emulsion or difficult phase separation during workup? Check_Reaction->Check_Workup Yes Incomplete_Reaction Cause: Incomplete Reaction Check_Reaction->Incomplete_Reaction No Workup_Loss Cause: Product Loss During Workup Check_Workup->Workup_Loss Yes Inactive_LAH Sub-Cause: Inactive LiAlH4 Incomplete_Reaction->Inactive_LAH Wet_Solvent Sub-Cause: Wet Solvent/Glassware Incomplete_Reaction->Wet_Solvent Insufficient_LAH Sub-Cause: Insufficient Equivalents Incomplete_Reaction->Insufficient_LAH Sol_New_LAH Solution: Use fresh, high-quality LiAlH4. Inactive_LAH->Sol_New_LAH Sol_Dry Solution: Flame-dry glassware, use anhydrous solvent. Wet_Solvent->Sol_Dry Sol_More_LAH Solution: Increase LiAlH4 to 1.5-2.0 eq. Insufficient_LAH->Sol_More_LAH Polarity Sub-Cause: Product is water-soluble. Workup_Loss->Polarity Sol_Extract Solution: Saturate aqueous layer with NaCl. Use more extractions or a more polar solvent (DCM). Polarity->Sol_Extract

Caption: A logical flow diagram for troubleshooting low yield issues.

References

  • Properties of this compound: Physical and chemical property data for the target compound. Source: PubChem, National Institutes of Health. Available at: [Link][2]

Sources

Technical Support Center: Synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (3-amino-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry. While its synthesis appears straightforward, typically involving the reduction of a functional group at the C2 position of a 3-amino-6-methylpyridine precursor, the interplay of the amino, methyl, and nascent hydroxymethyl groups can lead to a variety of side reactions. This guide focuses on the most common synthetic route: the reduction of 3-amino-6-methylpicolinonitrile, and addresses the critical points for achieving high yield and purity.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Nitrile Reduction A 6-Methyl-3-nitropicolinonitrile B 3-Amino-6-methylpicolinonitrile A->B  e.g., H2, Pd/C   C 3-Amino-6-methylpicolinonitrile D This compound (Target Molecule) C->D  e.g., LiAlH4  

Caption: Common two-step synthetic pathway to the target molecule.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield is consistently low after the LiAlH₄ reduction step. What are the likely causes and how can I fix it?

Low yield in this step is the most frequently reported issue. The causes can be broadly categorized into incomplete reaction, product degradation, or inefficient isolation.

Possible Cause 1: Incomplete Reaction The starting 3-amino-6-methylpicolinonitrile is surprisingly stable. The electron-donating nature of the amino group can slightly reduce the electrophilicity of the nitrile carbon.

  • Troubleshooting:

    • Verify Reagent Activity: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture and can be deactivated by improper storage or handling.[1][2] Use a fresh bottle or a properly stored, previously opened container under an inert atmosphere.

    • Increase Reagent Stoichiometry: The amino group's acidic proton will consume one equivalent of hydride. Ensure you are using at least 2.5-3.0 equivalents of LiAlH₄ relative to the nitrile to account for this and drive the reaction to completion.

    • Elevate Temperature: While many LiAlH₄ reductions are rapid at room temperature, stubborn substrates may require gentle reflux in an ethereal solvent like THF to proceed efficiently.[3]

Possible Cause 2: Difficult Work-up and Product Sequestration The primary culprit for low isolated yield is often the work-up procedure. The amino and hydroxyl groups of the product are excellent chelators for the aluminum salts (Al³⁺) generated after quenching the reaction. This forms a gelatinous, often intractable precipitate that traps the product, making extraction inefficient.

  • Troubleshooting: The Fieser Work-up A sequential, stoichiometric quench is critical to producing a granular, easily filterable aluminum salt precipitate. For a reaction using 'X' grams of LiAlH₄ in a solvent like THF:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly and cautiously add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

    • Add '3X' mL of water.

    • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours. This procedure should result in a fine, white, granular precipitate that can be easily removed by filtration, leaving the product in the organic filtrate.

Possible Cause 3: Hydrolysis of the Nitrile If the reaction is quenched improperly or if there is significant water contamination, the nitrile can be hydrolyzed to 3-amino-6-methylpicolinamide or further to 3-amino-6-methylpicolinic acid. These highly polar impurities will be lost to the aqueous phase during extraction or complicate purification.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[2][4]

    • Monitor by TLC/LCMS: Check the reaction mixture before work-up to confirm the disappearance of the starting material and the formation of the desired product, not the acid or amide.

G start Low Yield Diagnosis check_tlc Analyze crude reaction mixture by TLC or LCMS start->check_tlc sm_present Is starting material (nitrile) present? check_tlc->sm_present impurity_present Is a new major impurity observed? sm_present->impurity_present No incomplete_rxn Incomplete Reaction - Increase LiAlH₄ equivalents - Increase temperature - Verify reagent quality sm_present->incomplete_rxn Yes workup_issue Was the work-up difficult? (emulsion, gelatinous solid) impurity_present->workup_issue No hydrolysis Hydrolysis Side Product (Amide/Acid) - Ensure anhydrous conditions - Check for contamination impurity_present->hydrolysis Yes isolation_fail Product Sequestration - Use Fieser work-up - Perform continuous extraction workup_issue->isolation_fail Yes success Optimize and Repeat workup_issue->success No incomplete_rxn->success hydrolysis->success isolation_fail->success

Caption: Troubleshooting workflow for diagnosing low product yield.

Q2: I'm using catalytic hydrogenation to reduce the nitrile and I see a significant impurity with approximately double the mass of my product. What is it?

This is a classic signature of secondary amine formation, a very common side reaction in the catalytic hydrogenation of nitriles.[5][6]

  • Mechanism of Formation:

    • The nitrile is first reduced to a primary imine intermediate.

    • The primary imine is then reduced to the desired primary amine product.

    • However, the primary amine product can act as a nucleophile and attack another molecule of the imine intermediate.

    • This condensation reaction forms a secondary imine, which is then readily hydrogenated to the undesired secondary amine dimer.

G Nitrile R-C≡N Imine R-CH=NH (Primary Imine Intermediate) Nitrile->Imine +H₂ H2 + 2H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine +H₂ SecondaryImine R-CH=N-CH₂-R (Secondary Imine) Imine->SecondaryImine + R-CH₂-NH₂ - NH₃ SecondaryAmine (R-CH₂)₂NH (Secondary Amine Byproduct) SecondaryImine->SecondaryAmine +H₂

Caption: Mechanism of secondary amine byproduct formation.

  • Troubleshooting and Prevention:

    • Use Ammonia: Performing the hydrogenation in a solution saturated with ammonia (e.g., 7N ammonia in methanol) can suppress this side reaction. The high concentration of ammonia shifts the equilibrium of the condensation step away from the formation of the secondary imine.[7]

    • Add Acid: A small amount of a weak acid can protonate the primary amine, reducing its nucleophilicity and preventing it from attacking the imine intermediate.

    • Optimize Catalyst and Conditions: Use a catalyst and conditions known to favor primary amine formation. Rhodium-based catalysts sometimes show higher selectivity than palladium or nickel. Lower temperatures and higher hydrogen pressures generally favor the direct reduction pathway.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route?

For laboratory and early scale-up, the two-step route involving catalytic hydrogenation of 6-methyl-3-nitropicolinonitrile to 3-amino-6-methylpicolinonitrile, followed by LiAlH₄ reduction to the final product, is generally the most reliable.

  • Step 1 (Nitro Reduction): Catalytic hydrogenation with Pd/C is clean and high-yielding.[8]

  • Step 2 (Nitrile Reduction): LiAlH₄ is a powerful and effective reagent for this transformation, and with a proper work-up protocol (as described in Q1), high yields can be achieved.[9]

Q2: Why is LiAlH₄ preferred over NaBH₄ for the final reduction step?

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not powerful enough to reduce nitriles or esters to alcohols.[4] LiAlH₄ is a much stronger hydride donor, making it highly effective for these challenging reductions.[10]

ReagentSubstrates ReducedSolvent CompatibilitySide Reactions/Concerns
LiAlH₄ Nitriles, Esters, Amides, Acids, Aldehydes, Ketones[2]Anhydrous ethers (THF, Diethyl ether)[4]Reacts violently with water/protic solvents; Complex formation with product; Requires careful work-up.
NaBH₄ Aldehydes, KetonesProtic solvents (Methanol, Ethanol, Water)Does not reduce nitriles or esters.

Table 1: Comparison of common hydride reducing agents.

Q3: What are the critical safety precautions when using LiAlH₄?

Lithium aluminum hydride is a pyrophoric and water-reactive reagent that demands strict safety protocols.

  • Handling: Always handle LiAlH₄ powder in an inert atmosphere glovebox or a fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Reaction Setup: All glassware must be thoroughly oven- or flame-dried before use. The reaction should be run under a positive pressure of an inert gas like nitrogen or argon.

  • Quenching: The quenching process is highly exothermic and liberates flammable hydrogen gas.[2] It must be done slowly, at low temperature (0 °C), and behind a blast shield. Never add water or any protic solvent directly to a large quantity of unreacted LiAlH₄.

Q4: How can I monitor the reaction progress effectively?
  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a moderately polar eluent system (e.g., 5-10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes). The starting nitrile will be significantly less polar than the final alcohol product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the consumption of starting material and the formation of the product by checking for their respective molecular weights. It is also invaluable for identifying impurities like the hydrolyzed acid or the secondary amine dimer.

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methylpicolinonitrile

This protocol is adapted from standard nitro group reduction procedures.[8]

  • To a solution of 6-methyl-3-nitropicolinonitrile (1.0 eq.) in methanol (approx. 0.2 M concentration), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

  • Seal the reaction vessel and purge it thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-methylpicolinonitrile, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction

This protocol incorporates the Fieser work-up for optimal product isolation.[3]

  • Setup: Under a nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.5 M).

  • Addition: Dissolve 3-amino-6-methylpicolinonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Let X = mass of LiAlH₄ used in grams.

    • Slowly and sequentially add:

      • X mL of water

      • X mL of 15% (w/v) NaOH (aq)

      • 3X mL of water

  • Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour. A white, granular precipitate should form.

  • Filter the solid aluminum salts through a Büchner funnel and wash the filter cake thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to yield pure this compound.

References

  • Londesregan, A. T., et al. (2008). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
  • Manley, D. W., & Bilodeau, M. T. (2004). A one-pot method for the generation of imidoyl chlorides and their subsequent in situ reaction with pyridine N-oxides. Organic Letters, 6(15), 2433-2435.
  • Yin, J., et al. (2007). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. The Journal of Organic Chemistry, 72(23), 8977-8980.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • Singh, S. (2022). LiAlH4. Slideshare. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Sály, P., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 464-473.
  • Kambe, S., et al. (1981). One-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. Synthesis, 1981(4), 287-289.
  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • He, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Park, J., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(18), 6178-6188.
  • Wang, Y., et al. (2024).
  • PubChem. (n.d.). (3-aminopyridin-2-yl)methanol. Retrieved from [Link]

  • Kustov, A. L., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(10), 2129–2132.
  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

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Technical Support Center: Purification of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of (3-amino-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we address common challenges with practical, field-tested solutions and in-depth scientific explanations to ensure the integrity of your experimental outcomes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification, however, can present several challenges due to its unique chemical structure, which includes a basic amino group, a hydrophilic hydroxyl group, and an aromatic pyridine ring. These features can lead to issues with solubility, stability, and interactions with purification media. This guide provides a structured approach to troubleshooting common problems and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of this compound on my silica gel column, resulting in a very low yield. What could be the cause and how can I mitigate this?

Answer:

Low recovery of aminopyridine derivatives from silica gel chromatography is a common issue stemming from the basicity of the amino group. The acidic nature of standard silica gel can lead to strong adsorption of your basic compound, causing tailing peaks and irreversible binding.

Causality: The lone pair of electrons on the amino group of your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction results in your product being retained on the column.

Solutions:

  • Neutralize the Stationary Phase:

    • Triethylamine (TEA) Wash: Before loading your sample, flush the packed silica gel column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v in your elution solvent). This will neutralize the acidic sites on the silica.

    • Ammonia Treatment: Alternatively, you can use a mobile phase containing a small amount of ammonium hydroxide.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina is a good alternative to silica gel for purifying basic compounds as it lacks the acidic silanol groups.

    • Deactivated Silica Gel: Commercially available deactivated silica gel or preparing your own by treating it with a silylating agent can also be effective.

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: A gradual increase in the polarity of your mobile phase can help to elute your compound without significant tailing. A gradient of ethyl acetate in hexanes, or dichloromethane in methanol, is a good starting point.

    • Use of a Competitive Base: Adding a small amount of a volatile base like pyridine or triethylamine to your mobile phase can compete with your compound for the acidic sites on the silica gel, facilitating its elution.

Issue 2: Oiling Out During Recrystallization

Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I induce proper crystallization?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens when the compound is highly soluble in the hot solvent and becomes supersaturated too quickly upon cooling, or if impurities are depressing the melting point.

Causality: The rate of cooling, choice of solvent, and presence of impurities are critical factors in crystallization. Rapid cooling often leads to the formation of an amorphous oil.

Solutions:

  • Optimize the Cooling Process:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slow cooling.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System:

    • Solvent Polarity: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A good starting point for aminopyridines is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or toluene).[1][2]

    • Solvent Mixtures: Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble. Then, slowly add a "non-solvent" (a solvent in which it is poorly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Issue 3: Product Discoloration (Yellowing or Browning)

Question: My purified this compound is initially a white solid but turns yellow or brown over time. What is causing this degradation and how can I prevent it?

Answer:

Aminopyridine derivatives can be susceptible to oxidation and degradation, especially when exposed to air, light, and residual acidic or basic impurities.

Causality: The amino group is an electron-donating group that activates the pyridine ring, making it more susceptible to oxidation. This can lead to the formation of colored byproducts.

Solutions:

  • Purification Technique:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (e.g., Norit) to the hot solution can help remove colored impurities.[1] Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

    • Thorough Drying: Ensure your final product is completely dry and free of residual solvents, as they can promote degradation.

  • Storage Conditions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Use amber-colored vials or store the container in the dark to prevent light-induced degradation.

    • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing this compound?

A1: While specific solubility data for this exact compound is limited, based on structurally similar aminopyridines, good starting points for recrystallization solvent systems include:

  • Methanol/Water: Dissolve in a minimum of hot methanol and add water dropwise until turbidity persists.

  • Ethanol/Hexanes: Dissolve in hot ethanol and add hexanes.

  • Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes.

  • Toluene: Can be effective for some pyridine derivatives.

Always perform small-scale solubility tests to determine the optimal solvent system for your specific batch.

Q2: How can I effectively monitor the purity of my this compound?

A2: A combination of techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of your purification. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common choice for aminopyridine compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: Is this compound stable in solution?

A3: The stability of aminopyridine derivatives in solution can be pH-dependent. In neutral or basic solutions, they are generally more stable. In acidic solutions, the amino group will be protonated, which can affect stability and reactivity. For short-term storage of solutions for analysis (e.g., HPLC), it is best to use a neutral or slightly basic mobile phase or to prepare the solutions fresh. For long-term storage, it is recommended to store the compound as a solid under the conditions described in Issue 3.

Q4: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?

A4: While the exact chemical shifts can vary depending on the solvent, you can expect the following approximate regions for the protons:

  • Pyridine ring protons: ~6.5-8.0 ppm

  • -CH₂OH protons: ~4.5-5.0 ppm

  • -NH₂ protons: A broad singlet that can vary in position, often between 4.0 and 6.0 ppm.

  • -CH₃ protons: ~2.2-2.5 ppm

  • -OH proton: A broad singlet that can vary in position.

It is always best to compare your spectrum to a known reference or to use 2D NMR techniques for unambiguous assignment.

Visual Workflows and Data

General Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Treat with Activated Carbon (Optional for colored impurities) Dissolve->Charcoal Filter Hot Gravity Filtration Charcoal->Filter Cool Slow Cooling to Room Temperature Filter->Cool Induce Induce Crystallization (Scratch/Seed if necessary) Cool->Induce Collect Collect Crystals by Vacuum Filtration Induce->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical recrystallization workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low Yield After Purification Recrystallization Recrystallization Issue? Start->Recrystallization Chromatography Chromatography Issue? Start->Chromatography OilingOut Oiling Out? Recrystallization->OilingOut Solubility Poor Solubility in Cold Solvent? Recrystallization->Solubility SilicaAdsorption Strong Adsorption on Silica? Chromatography->SilicaAdsorption SlowCool Action: Cool Slowly, Scratch, Seed OilingOut->SlowCool Yes ChangeSolvent Action: Change Solvent System OilingOut->ChangeSolvent No Solubility->ChangeSolvent Yes NeutralizeSilica Action: Add TEA/NH4OH to Mobile Phase SilicaAdsorption->NeutralizeSilica Yes ChangeStationary Action: Use Alumina or Deactivated Silica SilicaAdsorption->ChangeStationary Also consider

Caption: A decision tree to diagnose and resolve low yield issues during purification.

Solubility of Related Aminopyridines

The following table provides solubility data for 2-aminopyridine in various solvents at 298.15 K, which can serve as a useful guide for selecting solvents for the purification of this compound.[4]

SolventMolar Solubility (x 10³)
Methanol457.2
Ethanol312.5
N,N-Dimethylformamide (DMF)289.1
n-Propanol231.4
Isopropanol198.7
n-Butanol154.3
Acetonitrile123.6
Ethyl Acetate89.5
n-Hexane1.2
Cyclohexane0.8

Data adapted from a study on 2-aminopyridine and should be used as a qualitative guide.[4]

References

  • Organic Syntheses. 3-aminopyridine. Available at: [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol. Available at: [Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol. Available at: [Link]

  • Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Available at: [Link]

  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Wiley Online Library. Supporting Information for Iridium-Catalyzed N-Alkylation of Amines with Alcohols. Available at: [Link]

  • ResearchGate. Chemical stability of 4-aminopyridine capsules. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available at: [Link]

Sources

stability issues of (3-amino-6-methylpyridin-2-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (3-amino-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues of this compound under acidic conditions. As Senior Application Scientists, we have compiled this information to explain the underlying chemical principles and provide practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in acidic media?

A1: The primary stability concern for this compound in acidic conditions revolves around reactions involving the hydroxymethyl group. The acidic environment can catalyze dehydration and etherification reactions. The molecule itself contains two basic centers: the pyridine ring nitrogen and the exocyclic amino group. Under acidic conditions, the pyridine nitrogen is preferentially protonated. This protonation enhances the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the substituents.

Q2: Which nitrogen atom on this compound will be protonated first in an acidic solution?

A2: The pyridine ring nitrogen is significantly more basic than the exocyclic amino group. Therefore, in an acidic environment, the pyridine nitrogen will be protonated first to form a pyridinium salt. This is a reversible process and does not in itself constitute degradation, but it is a crucial first step that influences the subsequent reactivity and stability of the molecule.

Q3: What is the likely mechanism of degradation for this compound in strong acid with heating?

A3: Under strongly acidic conditions, particularly with heating, the most probable degradation pathway is acid-catalyzed dehydration of the primary alcohol.[1][2][3] This reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. This carbocation is then stabilized by the loss of a proton from an adjacent carbon, although in this case, it would lead to a potentially unstable exocyclic double bond. Alternatively, rearrangement of the carbocation could occur. Given the high energy of a primary carbocation, this pathway would likely require forcing conditions (high temperature and strong, non-nucleophilic acid).

Q4: Can intermolecular reactions occur in an acidic solution of this compound?

A4: Yes, intermolecular reactions, specifically the formation of an ether, are possible.[4][5][6] This would occur through an acid-catalyzed bimolecular condensation. One molecule's hydroxyl group would be protonated, and then be attacked by the hydroxyl group of a second molecule in an SN2-type reaction. This would result in the formation of a diether and water. This process is generally favored at lower temperatures compared to dehydration.

Troubleshooting Guide

Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in acidic mobile phase.

Possible Cause: Acid-catalyzed degradation of this compound.

Troubleshooting Steps:

  • pH and Temperature Control:

    • Rationale: Both dehydration and etherification are acid-catalyzed and temperature-dependent.

    • Action: Prepare samples in a mobile phase with the highest tolerable pH. If possible, maintain samples at a low temperature (e.g., 4 °C) in the autosampler.

  • Characterize Degradants:

    • Rationale: Identifying the degradation products can confirm the degradation pathway.

    • Action: Use LC-MS to determine the molecular weights of the unexpected peaks. A peak with a mass corresponding to the dimer minus water would suggest ether formation. A peak with a mass corresponding to the parent compound minus water would indicate dehydration.

  • Kinetic Monitoring:

    • Rationale: Understanding the rate of degradation can help in optimizing experimental windows.

    • Action: Inject samples at various time points after preparation to monitor the rate of formation of the new peaks.

Issue 2: Low recovery of this compound from a reaction quenched with a strong acid.

Possible Cause: Significant degradation of the compound upon quenching.

Troubleshooting Steps:

  • Alternative Quenching Agents:

    • Rationale: Avoiding strongly acidic conditions can prevent degradation.

    • Action: Use a milder quenching agent, such as an aqueous solution of a weak acid (e.g., acetic acid) or a buffer solution (e.g., phosphate buffer) to neutralize the reaction mixture.

  • Temperature of Quench:

    • Rationale: The rate of acid-catalyzed degradation is highly dependent on temperature.

    • Action: Cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching with acid.

  • Immediate Extraction:

    • Rationale: Minimizing the time the compound is in a strongly acidic aqueous environment can reduce degradation.

    • Action: Immediately after quenching, proceed with the extraction of the product into an organic solvent.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized acid-catalyzed degradation pathways of this compound.

G cluster_0 Acid-Catalyzed Dehydration A This compound B Protonated Pyridine A->B H+ (fast) C Protonated Alcohol B->C H+ (slow) D Carbocation Intermediate C->D -H2O E Dehydration Product D->E -H+

Caption: Hypothesized pathway for acid-catalyzed dehydration.

G cluster_1 Acid-Catalyzed Etherification (Dimerization) Mol1 This compound Prot_Mol Protonated Alcohol Mol1->Prot_Mol H+ Dimer_Int Protonated Dimer Intermediate Prot_Mol->Dimer_Int + Mol2 -H2O Mol2 This compound (Nucleophile) Dimer Ether Product Dimer_Int->Dimer -H+

Caption: Hypothesized pathway for acid-catalyzed ether formation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Monitoring
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. For stability studies, samples can be incubated at desired temperatures and injected at regular intervals.

Protocol 2: Sample Preparation for LC-MS Analysis of Degradants
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

  • Incubate the vial at 50 °C for 24 hours.

  • Neutralize the sample with 0.1 M NaOH.

  • Dilute the sample 1:10 with the initial mobile phase conditions for LC-MS analysis.

  • Analyze using an appropriate LC-MS method with both positive and negative ion modes to identify potential degradation products.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation under different acidic conditions. Actual results may vary.

Acid ConditionTemperature (°C)Incubation Time (h)% Degradation (Hypothetical)Major Degradant (Hypothetical)
0.1% Formic Acid2524< 1%-
0.1 M HCl25245-10%Ether Dimer
0.1 M HCl502420-30%Ether Dimer, Dehydration Product
1 M H2SO4808> 50%Dehydration Product and others

References

  • UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. (2026). YouTube. Retrieved from [Link]

  • Dehydration of Alcohols to Yield Alkenes. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • dehydration of more complicated alcohols. (n.d.). Chemguide. Retrieved from [Link]

  • Acid-catalyzed ether synthesis. (2024). YouTube. Retrieved from [Link]

  • ether synthesis through acid-catalysis. (2018). YouTube. Retrieved from [Link]

  • Acid Catalyzed ether synthesis. (2019). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (3-amino-6-methylpyridin-2-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (3-amino-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The unique bifunctional nature of this substrate, possessing both a primary aromatic amine and a primary alcohol, presents a distinct challenge in achieving chemoselectivity. This guide will walk you through the core principles of selectivity and provide practical, step-by-step solutions to common issues.

Frequently Asked Questions (FAQs): Core Principles of Selectivity

Q1: Which functional group on this compound is more reactive towards acylation?

Generally, the primary aromatic amine at the C3 position is significantly more nucleophilic and thus more reactive towards common acylating agents (like acyl chlorides or anhydrides) than the primary alcohol at the C2 position. This inherent difference in reactivity is the foundation for achieving selective N-acylation. However, reaction conditions can be manipulated to favor O-acylation or lead to non-selective di-acylation.

Q2: How can I achieve selective N-acylation?

To favor the formation of the N-acylated product, the strategy is to leverage the higher nucleophilicity of the amino group under controlled conditions. Key parameters include:

  • Stoichiometry: Use of a slight excess (1.05-1.2 equivalents) of the acylating agent is often sufficient.

  • Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) slows down the rate of O-acylation, which typically requires more energy.

  • Base Selection: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl) without competing as a nucleophile. Pyridine can also be used as it acts as both a base and a nucleophilic catalyst.[1]

Q3: How can I achieve selective O-acylation?

Direct selective O-acylation is challenging due to the higher reactivity of the amino group. The most reliable method involves a protection-acylation-deprotection strategy:

  • Protect the Amino Group: The amino group must first be protected to prevent it from reacting. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[2] These groups convert the nucleophilic amine into a non-reactive carbamate.

  • Acylate the Hydroxyl Group: Once the amine is protected, the hydroxyl group can be acylated under standard conditions, often using a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[3]

  • Deprotect the Amino Group: Finally, the protecting group is removed under conditions that do not affect the newly formed ester. For example, Boc is typically removed with a strong acid like trifluoroacetic acid (TFA), while Cbz is removed by hydrogenolysis.[2]

An alternative, though less common, strategy is to perform the reaction under strongly acidic conditions. The amino group becomes protonated to form a non-nucleophilic ammonium salt, allowing the acylating agent to react preferentially with the hydroxyl group.[4]

Q4: What are the most common side products and how can they be minimized?

The primary side product is the N,O-di-acylated derivative. This occurs when conditions are too harsh or when an excess of the acylating agent is used. To minimize it, add the acylating agent dropwise and use close to a 1:1 stoichiometry. Another potential issue is the hydrolysis of the acylating agent if moisture is present in the reaction, which consumes the reagent and lowers the yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Acyl halides and anhydrides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, which is unreactive.[5] This consumes your reagent.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inadequate Base Acylation with acyl chlorides generates one equivalent of HCl. This acid will protonate the starting material's amino group, rendering it non-nucleophilic and halting the reaction.[1]Use at least one equivalent of a suitable base (e.g., TEA, DIPEA, or pyridine) to neutralize the HCl as it is formed. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
Suboptimal Temperature The reaction may have a significant activation energy barrier that is not overcome at low temperatures. Conversely, high temperatures can promote side reactions or decomposition.If the reaction is sluggish at 0 °C, allow it to warm slowly to room temperature. Monitor progress by TLC or LC-MS to find the optimal temperature that balances reaction rate with selectivity.
Poor Reagent Quality Acylating agents can degrade over time, especially if improperly stored. The purity of the starting aminopyridine is also critical.Use freshly opened or distilled reagents. Verify the purity of your starting material by NMR or LC-MS before starting the reaction.
Problem 2: Formation of Multiple Products (Mixture of N-acyl, O-acyl, and Di-acyl)
Potential Cause Scientific Explanation Recommended Solution
Excess Acylating Agent Using a large excess of the acylating agent will first lead to the desired N-acylation, but the remaining reagent will then react with the hydroxyl group, especially if the reaction time is prolonged or the temperature is elevated.Use a stoichiometric amount or only a slight excess (1.05 equivalents) of the acylating agent. Add the reagent slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration, favoring reaction at the more nucleophilic site.
High Reaction Temperature Higher temperatures provide the necessary activation energy for the less favorable O-acylation to occur, reducing the selectivity of the reaction.Maintain a low reaction temperature (e.g., 0 °C). Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Incorrect Choice of Base/Catalyst A highly effective acylation catalyst like DMAP can accelerate both N- and O-acylation, leading to a loss of selectivity if not used carefully.For selective N-acylation, avoid strong nucleophilic catalysts like DMAP initially. Use a simple tertiary amine base like TEA. If the reaction is too slow, a catalytic amount of DMAP can be added, but the reaction must be monitored carefully.
Problem 3: The Reaction Stalls and Does Not Go to Completion
Potential Cause Scientific Explanation Recommended Solution
Insoluble Starting Material If the this compound does not fully dissolve in the chosen solvent, the reaction will be limited by the rate of dissolution, appearing to stall.Choose a solvent in which the starting material is fully soluble. Common solvents for acylation include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Gentle warming may be required for dissolution before cooling for the reaction.
Precipitation of Amine Salt If a tertiary amine base is used, the resulting hydrochloride salt of the base can sometimes precipitate, potentially complicating the reaction mixture. More importantly, if insufficient base is used, the starting material's hydrochloride salt will form and precipitate.Ensure complete solubility of all components at the reaction temperature. If precipitation occurs, confirm it is not the unreacted starting material salt. Ensure at least one equivalent of base is used.

Visualized Workflows and Decision Processes

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent under N2 cool Cool reaction mixture to 0 °C start->cool base Add base (e.g., TEA, 1.2 eq) cool->base acyl Add acylating agent (1.05 eq) dropwise base->acyl stir Stir at 0 °C to RT acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench reaction (e.g., with water or sat. NaHCO3) monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify end Characterize final product purify->end

Troubleshooting start Analyze reaction outcome by TLC/LC-MS q1 Is the yield low? start->q1 q1_yes_causes Potential Causes: - Moisture present - Insufficient base - Low temperature - Poor reagent quality q1->q1_yes_causes Yes q2 Are multiple products observed (N-, O-, di-acylated)? q1->q2 No q1_yes_solutions Solutions: - Use anhydrous conditions - Add >1 eq. of base - Warm to RT - Use fresh reagents q1_yes_causes->q1_yes_solutions q2_yes_causes Potential Causes: - Excess acylating agent - High temperature - Strong catalyst (DMAP) q2->q2_yes_causes Yes success Reaction is successful q2->success No q2_yes_solutions Solutions: - Use ~1.05 eq. acyl agent - Keep temp at 0 °C - Add agent dropwise - Avoid/limit DMAP q2_yes_causes->q2_yes_solutions

Experimental Protocols

Protocol 1: Selective N-Acylation using Acetyl Chloride

This protocol is designed to favor the formation of N-(2-(hydroxymethyl)-6-methylpyridin-3-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.2 eq)

  • Acetyl Chloride (1.05 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.05 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Selective O-Acylation via Boc-Protection

This protocol is designed to favor the formation of (3-amino-6-methylpyridin-2-yl)methyl acetate.

Part A: Boc-Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the Boc-protected intermediate.

Part B: O-Acylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add TEA (1.5 eq), a catalytic amount of DMAP (0.1 eq), and then slowly add acetyl chloride (1.2 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1 (Steps 8-10). Purify by column chromatography.

Part C: Boc-Deprotection

  • Dissolve the purified O-acylated, N-Boc protected compound in DCM.

  • Add an excess of Trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with DCM.

  • Dry, concentrate, and purify the final product.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). A Comparative Analysis of Protecting Groups for Aminopyridines.
  • Benchchem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • Benchchem. (n.d.). Identifying and minimizing side products in chloroacetylation of aminopyridines.
  • Benchchem. (n.d.). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
  • Center for Basic Science. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. IBS Publications Repository.
  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation.
  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
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  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • YouTube. (2020, June 25). Protecting Groups for Amines.
  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine.
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troubleshooting guide for the synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (3-amino-6-methylpyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, efficient, and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation and Progression

Question 1: My reduction of the starting aldehyde/ester to the alcohol is sluggish or incomplete. What are the primary causes and how can I resolve this?

Answer: Incomplete reduction is a frequent hurdle. The primary causes typically revolve around the choice of reducing agent, solvent purity, and reaction temperature.

  • Reducing Agent Potency and Stoichiometry: Sodium borohydride (NaBH₄) is a common choice for this transformation. However, its reactivity can be diminished by moisture. Ensure you are using a freshly opened container or a properly stored, anhydrous grade of NaBH₄. It's also crucial to use a sufficient molar excess. While a 1.5 molar equivalent is a good starting point, increasing this to 2.0-3.0 equivalents can often drive the reaction to completion, especially if there are other reducible functional groups or if the solvent contains trace amounts of water.

  • Solvent Selection and Quality: The choice of solvent is critical. Methanol or a mixture of THF and methanol are often effective.[1] Anhydrous solvents are paramount, as water will quench the hydride reagent. If you suspect solvent contamination, using freshly distilled or commercially available anhydrous solvents is recommended.

  • Temperature Control: While NaBH₄ reductions are often performed at 0°C to room temperature, gentle heating may be necessary for less reactive substrates.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential. If you observe no significant change after several hours at room temperature, consider gradually increasing the temperature to 40-50°C.

  • Alternative Reducing Agents: If NaBH₄ proves ineffective, stronger reducing agents like lithium aluminum hydride (LAH) can be used. However, LAH is far more reactive and requires strictly anhydrous conditions and careful handling. It will also reduce other functional groups like esters and amides, so its use depends on the overall synthetic strategy.

Question 2: The Vilsmeier-Haack formylation of the aminopyridine precursor is giving low yields. How can I optimize this step?

Answer: The Vilsmeier-Haack reaction is sensitive to several factors. Low yields can often be attributed to the stability of the Vilsmeier reagent, the reactivity of the aminopyridine, and the workup procedure.

  • Freshness of Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It is sensitive to moisture and should be prepared fresh for each reaction. Using aged or improperly prepared reagent is a common cause of failure.

  • Reaction Temperature and Time: The formylation of aminopyridines can be slow. While the initial formation of the Vilsmeier reagent is often done at 0°C, the subsequent reaction with the aminopyridine may require extended stirring at room temperature or gentle heating.[1] A reaction time of 48 hours at room temperature is a good starting point, but monitoring by TLC is crucial to determine the optimal time.[1]

  • Substrate Reactivity: The electron-donating amino group directs the formylation. However, steric hindrance around the pyridine nitrogen can impact reactivity. Ensuring the starting aminopyridine is pure is also critical, as impurities can interfere with the reaction.

  • Workup Procedure: The workup of a Vilsmeier-Haack reaction involves quenching with an ice-water mixture and then basifying to hydrolyze the intermediate and precipitate the aldehyde product. The pH of the solution during workup is critical. Neutralizing with a base like potassium carbonate to a pH of around 10 is often necessary to ensure complete precipitation of the product.[1]

Section 2: Product Purity and Side Reactions

Question 3: I'm observing a significant amount of an unexpected byproduct in my final product. What are the likely side reactions?

Answer: Side reactions in pyridine synthesis are common and can arise from various factors, including over-oxidation, incomplete reactions, or rearrangements.[2]

  • Over-oxidation: If an oxidation step is involved in your synthetic route (e.g., oxidizing a methyl group to an aldehyde), using too strong an oxidizing agent or prolonged reaction times can lead to the formation of the corresponding carboxylic acid. Careful selection of the oxidant (e.g., selenium dioxide) and monitoring the reaction progress are key to preventing this.

  • Dimerization or Polymerization: Aminopyridines can be susceptible to dimerization or polymerization under harsh acidic or basic conditions, or upon prolonged heating. Maintaining moderate reaction temperatures and pH can help mitigate this.

  • Incomplete Reduction: As mentioned previously, if the reduction of an aldehyde or ester is incomplete, you will have the starting material as a major impurity in your final product.

  • Formation of Azomethines: In reductions involving certain hydride reagents, reaction with the cyano group of a precursor can sometimes lead to the formation of azomethine intermediates.[3]

To identify the byproduct, it is essential to characterize it using techniques like NMR and Mass Spectrometry. Once identified, the reaction conditions can be adjusted to minimize its formation.

Question 4: My final product, this compound, is difficult to purify. What purification strategies are most effective?

Answer: The purification of aminopyridine derivatives can be challenging due to their polarity and basicity.[4][5]

  • Column Chromatography: This is the most common method. A silica gel column is typically used. The polarity of the eluent system is critical. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity by adding methanol is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method. Suitable solvent systems often include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.[4]

  • Acid-Base Extraction: An acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.

  • Cation-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be very effective for purifying aminopyridine derivatives.[5]

Purification Method Advantages Disadvantages
Column Chromatography High resolution, applicable to most mixtures.Can be time-consuming and require large solvent volumes.
Recrystallization Can provide very pure material, scalable.Requires a solid product and a suitable solvent system.
Acid-Base Extraction Good for removing non-basic impurities.May not be effective for removing basic impurities.
Cation-Exchange Highly effective for basic compounds.[5]Requires specialized columns and buffers.

Experimental Workflow & Protocols

A common synthetic route to this compound involves the reduction of a suitable precursor such as 3-amino-6-methylpyridine-2-carbaldehyde or a corresponding ester.

Protocol: Reduction of 3-amino-6-methylpyridine-2-carbaldehyde
  • Dissolution: In a round-bottom flask, dissolve 3-amino-6-methylpyridine-2-carbaldehyde (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.

  • Reaction: Stir the mixture at room temperature for 16 hours.[1] Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Evaporate the organic solvents under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthetic Pathway Start 3-amino-6-methylpyridine-2-carbaldehyde Intermediate This compound Start->Intermediate NaBH4, THF/MeOH

Caption: Synthetic route to the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low Reaction Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ReactionStalls Reaction Stagnation Start->ReactionStalls CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents IdentifyByproduct Identify Byproduct (NMR, MS) ImpureProduct->IdentifyByproduct CheckCatalyst Check Catalyst/Reagent Activity ReactionStalls->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->OptimizeConditions Reagents OK AlternativeRoute Consider Alternative Synthetic Route OptimizeConditions->AlternativeRoute No Improvement AdjustConditions Adjust Conditions to Minimize Side Reaction IdentifyByproduct->AdjustConditions OptimizePurification Optimize Purification (Solvent, Column) AdjustConditions->OptimizePurification IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp Catalyst OK ChangeSolvent Change Solvent IncreaseTemp->ChangeSolvent No Improvement

Caption: A general troubleshooting workflow.

Characterization Data

Proper characterization of the final product is essential for confirming its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, the methylene protons of the alcohol, and the amine protons.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H and N-H stretches of the alcohol and amine functional groups, respectively.

Technique Expected Observations
¹H NMR Peaks for aromatic, methyl, methylene, and amine protons.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.
MS Molecular ion peak corresponding to the molecular weight of the product.
IR O-H and N-H stretching bands.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
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  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
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  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
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  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ....
  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
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  • Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.
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  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.).
  • ResearchGate. (2025). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries.
  • PrepChem.com. (n.d.). Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE.
  • ChemicalBook. (2025). This compound.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine.
  • PubChem. (n.d.). (3-Aminopyridin-2-yl)methanol.
  • Royal Society of Chemistry. (n.d.). ChemComm.
  • MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins.
  • BLDpharm. (n.d.). (3-Amino-2-methylpyridin-4-yl)methanol.
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  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.

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Technical Support Center: Stabilizing (3-amino-6-methylpyridin-2-yl)methanol Against Oxidative Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-amino-6-methylpyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sensitive molecule. The presence of both an electron-rich aminopyridine core and a primary benzylic-like alcohol makes this compound susceptible to oxidative degradation, which can compromise experimental outcomes, impurity profiles, and overall yield. This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your material.

Section 1: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure presents inherent stability challenges. The primary routes of degradation are oxidative processes, which can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and certain metal impurities.

The key functional groups prone to oxidation are:

  • The Aminopyridine Ring: The amino group activates the pyridine ring, making it more susceptible to electrophilic attack and oxidative processes. Oxidation can lead to the formation of N-oxides, hydroxylated species, and ultimately, colored degradation products or ring-opened byproducts.[1][2]

  • The Methanol Group: The primary alcohol is susceptible to oxidation to the corresponding aldehyde and subsequently to a carboxylic acid. This process can be catalyzed by trace metal impurities and facilitated by the electronic nature of the pyridine ring.

Visualizing the Potential Oxidative Pathways

The following diagram illustrates the potential sites of oxidation on the this compound molecule.

OxidationPathways cluster_molecule This compound cluster_products Potential Oxidation Products mol Structure n_oxide N-Oxide mol->n_oxide Oxidation at Ring Nitrogen aldehyde Aldehyde mol->aldehyde Oxidation of Alcohol hydroxylated Ring Hydroxylation mol->hydroxylated Oxidation of Pyridine Ring colored_byproducts Colored Degradants/ Ring Cleavage Products n_oxide->colored_byproducts Decomposition acid Carboxylic Acid aldehyde->acid Further Oxidation acid->colored_byproducts Decomposition hydroxylated->colored_byproducts Decomposition

Caption: Potential oxidative degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A1: The appearance of color is a strong indicator of oxidative degradation. While the bulk of the material may still be the desired compound, the presence of colored impurities suggests that a significant level of oxidation has occurred. For applications requiring high purity, such as in late-stage drug development or for analytical standards, it is highly recommended to purify the material before use. For early-stage discovery chemistry, the material might be usable, but be aware that the impurities could interfere with your reaction or lead to misleading results. It is always best practice to use fresh or properly stored material.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[3][4] Storage at reduced temperatures (2-8 °C) is also recommended to slow down the rate of any potential degradation. A summary of recommended storage conditions is provided in the table below.

ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.[5][6]
Container Tightly sealed amber glass vialProtects from light and moisture.
Temperature 2-8 °C (Refrigerated)Slows the rate of chemical degradation.
Location Dry, well-ventilated areaPrevents moisture uptake.[3]

Q3: My solution of this compound in methanol/DMSO changes color over time. Why is this happening and how can I prevent it?

A3: Solutions of aminopyridines are often less stable than the solid material, and the solvent can play a role in the degradation pathway. The color change is due to the formation of oxidized impurities. To prevent this, solutions should be prepared fresh whenever possible using degassed solvents. If a solution needs to be stored, it should be kept under an inert atmosphere and protected from light. For extended storage, consider freezing the solution at -20 °C or below.

Q4: Can I use antioxidants to stabilize my solutions of this compound?

A4: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that will be stored or used over an extended period. Common choices include radical scavengers like butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[7][8][9] The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.

Antioxidant ClassExamplesMechanism
Radical Scavengers BHT, BHA, TocopherolsTerminate radical chain reactions.[10]
Reducing Agents Ascorbic Acid, ThiolsCompetitively oxidized to protect the substrate.[10]
Chelating Agents EDTA, DTPAInactivate trace metal ions that catalyze oxidation.[11]

Section 3: Troubleshooting Guides

This section provides step-by-step protocols to address specific issues encountered during experiments involving this compound.

Issue 1: Rapid Discoloration of Reaction Mixture Upon Addition of Reagents

Scenario: You are performing a reaction, and upon adding your reagents (e.g., a coupling partner, base, or catalyst), the reaction mixture immediately turns dark.

Root Cause Analysis: This is often due to the introduction of an oxidant or a catalyst for oxidation. Common culprits include:

  • Air-sensitive reagents: Some reagents can react with air to form peroxides or other oxidizing species.

  • Metal catalysts: Transition metal catalysts can promote oxidation.

  • Non-degassed solvents or reagents: Solvents and liquid reagents can contain dissolved oxygen.

Troubleshooting Workflow:

Troubleshooting_Reaction start Reaction mixture discolors rapidly check_solvents Are solvents and liquid reagents degassed? start->check_solvents degas_solvents Protocol: Degas all solvents and liquid reagents. check_solvents->degas_solvents No check_atmosphere Is the reaction run under a robust inert atmosphere? check_solvents->check_atmosphere Yes degas_solvents->check_atmosphere setup_schlenk Protocol: Use Schlenk line or glovebox techniques. check_atmosphere->setup_schlenk No check_reagents Are any reagents known to be air-sensitive or contain metal impurities? check_atmosphere->check_reagents Yes setup_schlenk->check_reagents purify_reagents Purify or use fresh, high-purity reagents. check_reagents->purify_reagents Yes add_antioxidant Consider adding a compatible antioxidant or chelating agent (e.g., EDTA). check_reagents->add_antioxidant No purify_reagents->add_antioxidant success Problem Resolved add_antioxidant->success

Caption: Decision workflow for troubleshooting rapid reaction discoloration.

Protocol: Degassing Solvents
  • Freeze-Pump-Thaw (for organic solvents): a. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. b. Once completely frozen, apply a high vacuum for several minutes to remove gases. c. Close the flask to the vacuum and thaw the solvent. You will see gas bubbles being released. d. Repeat this cycle at least three times.[5] e. Backfill the flask with an inert gas (argon or nitrogen).

  • Sparging (for aqueous and organic solvents): a. Insert a long needle or a fritted gas dispersion tube into the solvent, ensuring it reaches the bottom of the vessel. b. Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes. c. Maintain a positive pressure of the inert gas over the solvent after sparging.

Issue 2: Formation of Impurities During Work-up and Purification

Scenario: Your reaction appears clean by in-process analysis (e.g., TLC or LC-MS), but after work-up (e.g., aqueous extraction, chromatography), you observe significant degradation products.

Root Cause Analysis: The extended exposure to air and potentially non-degassed solvents during work-up and purification can lead to oxidation. Silica gel used in chromatography can also be slightly acidic and may promote degradation.

Preventative Measures:

  • Minimize Air Exposure:

    • Conduct aqueous work-ups quickly.

    • Use degassed water and solvents for extractions.

    • During solvent removal by rotary evaporation, backfill the flask with an inert gas rather than air.

  • Chromatography Considerations:

    • Deactivate Silica Gel: If you suspect the silica gel is too acidic, you can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent).

    • Inert Atmosphere Chromatography: For highly sensitive compounds, consider setting up your chromatography column under a positive pressure of nitrogen.

    • Rapid Purification: Do not let the compound sit on the column for an extended period.

Section 4: Advanced Techniques for Handling Highly Air-Sensitive Compounds

For experiments where even trace amounts of oxygen are detrimental, more rigorous air-free techniques are necessary. These are standard practices in organometallic and coordination chemistry but are highly applicable here.[12][13]

Schlenk Line and Glovebox Techniques
  • Schlenk Line: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a source of inert gas.[6] This enables all manipulations, including reagent transfers, reactions, and filtrations, to be performed under an inert atmosphere.[5][14]

  • Glovebox: A glovebox provides a completely enclosed working environment with a continuously purified inert atmosphere.[14] This is the gold standard for handling highly air-sensitive materials and allows for manipulations as if on an open bench.

Experimental Workflow Using Air-Free Techniques

AirFree_Workflow start Start dry_glassware Oven-dry or flame-dry all glassware start->dry_glassware assemble_hot Assemble glassware hot and place under vacuum dry_glassware->assemble_hot purge_refill Purge and refill with inert gas (3x cycles) assemble_hot->purge_refill degas_solvents Degas all solvents purge_refill->degas_solvents transfer_reagents Transfer reagents via cannula or syringe under positive inert gas pressure degas_solvents->transfer_reagents run_reaction Run reaction under inert atmosphere transfer_reagents->run_reaction workup Work-up using degassed solvents and inert atmosphere techniques run_reaction->workup purify Purify under inert conditions (e.g., inert atmosphere chromatography) workup->purify store Store final product under inert gas at low temperature purify->store end End store->end

Caption: A typical experimental workflow using Schlenk line techniques.

By implementing these best practices, you can significantly reduce the risk of oxidative degradation of this compound, ensuring the integrity of your starting materials and the reliability of your experimental results.

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

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  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • PMC - NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • Chem-Impex. (n.d.). (3-Aminopyridin-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxyguanidines inhibit peroxynitrite-induced oxidation. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Retrieved from [Link]

  • (n.d.). This compound. Retrieved from [Link]

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  • PubMed. (n.d.). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Retrieved from [Link]

  • PMC - NIH. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

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Technical Support Center: A Guide to Scaling Up the Synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the synthesis of (3-amino-6-methylpyridin-2-yl)methanol.

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot-scale production. We will move beyond simple procedural lists to explore the underlying chemistry, anticipate common scale-up challenges, and provide robust, field-tested solutions. Our focus is on ensuring a safe, efficient, and reproducible process.

The pyridine motif is a cornerstone in modern pharmaceuticals and agrochemicals.[1] However, the synthesis of substituted pyridines can be challenging, often requiring careful control of reaction conditions to ensure high yields and selectivity.[2] This guide provides a recommended scalable route and a comprehensive troubleshooting framework.

Part 1: Recommended Synthetic Pathway for Scale-Up

For scaling up the synthesis of this compound, a direct and robust approach is the reduction of a suitable carboxylic acid or ester precursor. We recommend a two-step sequence starting from the commercially available 3-amino-6-methylpicolinic acid , which is a key intermediate in the synthesis of various chemical compounds.[3] This method avoids the often-problematic regioselectivity issues associated with de novo ring construction methods like the Hantzsch or Bohlmann-Rahtz syntheses.[4]

The pathway involves an initial esterification of the carboxylic acid, followed by reduction of the resulting ester to the primary alcohol. The esterification step is crucial for scale-up as esters are generally more soluble in ethereal solvents and undergo cleaner reductions with common hydride reagents compared to the parent carboxylic acid.

Synthetic_Pathway Start 3-Amino-6-methylpicolinic Acid (Starting Material) Step1 Esterification Start->Step1 SOCl₂ or H₂SO₄ Methanol Intermediate Methyl 3-amino-6-methylpicolinate (Key Intermediate) Step1->Intermediate Step2 Reduction Intermediate->Step2 NaBH₄ / LiCl or Vitride® THF Product This compound (Final Product) Step2->Product

Figure 1: Recommended two-step synthetic workflow.

Part 2: Scalable Experimental Protocols

These protocols are designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Esterification of 3-Amino-6-methylpicolinic Acid

Rationale: This procedure uses thionyl chloride (SOCl₂) in methanol, which is a classic and highly effective method for converting carboxylic acids to methyl esters. The reaction proceeds via an acid chloride intermediate and generates gaseous HCl and SO₂, which must be properly vented.

ReagentMW ( g/mol )AmountMolesEquivalents
3-Amino-6-methylpicolinic acid152.15165.0 g1.081.0
Methanol (anhydrous)32.041.65 L--
Thionyl Chloride (SOCl₂)118.9797.0 mL (159 g)1.341.24

Step-by-Step Methodology:

  • Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution).

  • Reagent Charging: Charge the flask with 3-amino-6-methylpicolinic acid (165.0 g) and anhydrous methanol (1.65 L).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • SOCl₂ Addition: Add thionyl chloride (97.0 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction by TLC (Thin Layer Chromatography) using a 50:50 mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully add the resulting residue to a stirred solution of saturated sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3-amino-6-methylpicolinate as a solid, which can be used in the next step without further purification.

    • Expected Yield: 165-175 g (92-98%).

Protocol 2: Reduction to this compound

Rationale: This protocol uses Sodium Borohydride (NaBH₄) in the presence of Lithium Chloride (LiCl). This combination forms a more potent reducing agent capable of reducing esters, while being significantly safer and easier to handle on a large scale than Lithium Aluminum Hydride (LAH). A similar procedure using NaBH4 for aldehyde reduction is well-documented.[5]

ReagentMW ( g/mol )AmountMolesEquivalents
Methyl 3-amino-6-methylpicolinate166.18170.0 g1.021.0
Lithium Chloride (LiCl), anhydrous42.3986.5 g2.042.0
Sodium Borohydride (NaBH₄)37.8377.2 g2.042.0
Tetrahydrofuran (THF), anhydrous72.111.7 L--
Ethanol (anhydrous)46.07850 mL--

Step-by-Step Methodology:

  • Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with Methyl 3-amino-6-methylpicolinate (170.0 g), anhydrous Lithium Chloride (86.5 g), and anhydrous THF (1.7 L). Stir to dissolve.

  • Reducing Agent Addition: In a separate flask, carefully add Sodium Borohydride (77.2 g) to anhydrous ethanol (850 mL). Caution: This addition is exothermic and generates hydrogen gas. Add in portions and allow the effervescence to subside.

  • Reaction: Slowly add the NaBH₄/ethanol solution to the flask containing the ester over 1-2 hours, maintaining the internal temperature below 30 °C.

  • Heating: After the addition is complete, heat the mixture to reflux (approx. 65-70 °C) for 8-12 hours.

  • IPC: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Quenching: Cool the reaction to 0-5 °C. Very slowly and carefully, add a 1 M HCl solution dropwise to quench the excess NaBH₄ and neutralize the mixture to pH ~7. Caution: Vigorous hydrogen evolution will occur.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and ethanol.

  • Extraction: Add water (1 L) and extract the product with dichloromethane (DCM) or ethyl acetate (4 x 500 mL). The aqueous solubility of the product may require multiple extractions.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound as a crystalline solid.

    • Expected Yield: 112-126 g (80-90%).

    • CAS Number: 32398-86-0.[6]

    • Molecular Weight: 138.17 g/mol .[6]

Part 3: Troubleshooting Guide & FAQs

Scaling up chemical reactions often introduces unforeseen challenges. This section addresses common issues in a direct question-and-answer format.

Troubleshooting_Flowchart Start Problem Encountered Q1 Is the reaction yield low? Start->Q1 Q2 Are there significant impurities? Start->Q2 Q3 Is the work-up difficult? Start->Q3 A1_Check Check IPC (TLC/LC-MS). Is starting material present? Q1->A1_Check A2_Check Characterize byproducts (NMR, MS). Q2->A2_Check A3_Check Identify the issue. Emulsion or poor recovery? Q3->A3_Check A1_Yes Yes: Incomplete Reaction A1_Check->A1_Yes Yes A1_No No: Product Loss A1_Check->A1_No No Sol1 Solutions: • Increase reaction time/temp • Add more reducing agent • Check reagent quality A1_Yes->Sol1 Sol2 Solutions: • Optimize quench pH • Re-evaluate extraction solvent • Consider recrystallization A1_No->Sol2 Sol3 Solutions: • Lower reaction temperature • Check for side reactions • Re-purify starting material A2_Check->Sol3 Sol4 Solutions: • Add brine to break emulsion • Filter through Celite® • Use continuous extraction A3_Check->Sol4

Figure 2: Decision-making flowchart for troubleshooting.

Q1: My reduction reaction stalled, and the yield is very low. What should I do?

A1: Low yields are a common scale-up problem. First, confirm the reaction has stalled using TLC or LC-MS.

  • Cause - Inactive Reagents: Hydride reducing agents like NaBH₄ can decompose upon improper storage. Lithium chloride must be anhydrous, as water will consume the reducing agent.

    • Solution: Use freshly opened or properly stored reagents. Dry the LiCl in a vacuum oven before use.

  • Cause - Insufficient Reducing Agent: On a larger scale, minor losses during transfer or reaction with trace moisture become more significant.

    • Solution: If significant starting material remains, consider adding an additional portion (0.2-0.3 equivalents) of the NaBH₄/ethanol solution and extending the reaction time.

  • Cause - Poor Solubility: The reaction complex may precipitate out of solution at a larger scale, hindering the reaction.

    • Solution: Increase the solvent volume or consider a co-solvent system. Ensure efficient stirring to maintain a homogenous mixture.

Q2: I'm observing a significant byproduct in my final product. What is it and how can I prevent it?

A2: The most likely byproduct is the unreacted ester. However, other side reactions can occur.

  • Cause - Incomplete Reaction: As discussed in Q1, this is the most common "impurity."

    • Solution: Ensure the reaction goes to completion by extending the reflux time or using a slight excess of the reducing agent.

  • Cause - Ring Reduction: While unlikely under these conditions, highly energetic reductions can sometimes affect the pyridine ring itself.

    • Solution: Avoid overly harsh conditions. The NaBH₄/LiCl system is generally mild enough to prevent this. If using a stronger reductant like LAH, ensure strict temperature control (e.g., 0 °C to room temperature).

  • Cause - Impurities from Starting Material: The purity of the initial 3-amino-6-methylpicolinic acid is critical.

    • Solution: Analyze the starting material by NMR or LC-MS. If necessary, purify it by recrystallization before beginning the synthesis.

Q3: The work-up is very difficult. I'm getting a persistent emulsion during extraction.

A3: Emulsions are common when dealing with amino compounds and salts generated during the quench.

  • Cause: The product, being an amino alcohol, can act as a surfactant, stabilizing the oil-in-water or water-in-oil mixture. The presence of fine inorganic salts (LiCl, borates) exacerbates this.

    • Solution 1 - Brine Wash: Before the first extraction, add a significant amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions.

    • Solution 2 - Filtration: Filter the entire quenched mixture through a pad of Celite® (diatomaceous earth) before transferring to a separatory funnel. This removes fine particulates that stabilize emulsions.

    • Solution 3 - Solvent Change: Switch to a more non-polar extraction solvent if possible, although this may reduce product recovery. Sometimes, a solvent like methyl tert-butyl ether (MTBE) is less prone to emulsions than ethyl acetate.

Q4: Is there a greener or safer alternative to the NaBH₄/LiCl reduction?

A4: Yes. As the scale increases, considering green chemistry and safety principles is paramount.[1]

  • Catalytic Hydrogenation: This is an excellent alternative for large-scale production. The ester can be reduced using a catalyst like copper chromite or a supported ruthenium catalyst under hydrogen pressure. This method avoids pyrophoric reagents and generates less salt waste. However, it requires specialized high-pressure reactor equipment.

  • Alternative Solvents: Solvents like 2-MeTHF (2-Methyltetrahydrofuran) can be a greener replacement for THF. They are often derived from renewable resources and can offer better performance in extractions.

Q5: What are the critical safety considerations for this process at scale?

A5:

  • Hydrogen Evolution: Both the reaction of NaBH₄ with ethanol and the quenching step produce flammable hydrogen gas. Ensure adequate ventilation and an inert atmosphere. Never quench a large amount of active hydride in a closed or poorly vented system.

  • Exotherms: The addition of thionyl chloride and the quenching of the hydride are highly exothermic. Use controlled, slow addition rates and ensure you have adequate cooling capacity to manage the heat generated. A runaway reaction is a significant hazard.

  • Reagent Handling: While safer than LAH, NaBH₄ is still a reactive chemical. Avoid contact with water and acids outside of controlled quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents. Some nitrogen sources used in other pyridine syntheses, like hydroxylamine, can be explosive in concentrated form.[7]

References

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Nimc, V. (2023). Pyridine Synthesis: A Comprehensive Overview. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-6-methylpicolinic acid. Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-amino-6-methylpyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a range of pharmacologically active molecules. The synthesis of this intermediate typically involves the reduction of a carbonyl group (an aldehyde, ester, or carboxylic acid) at the C-2 position of the pyridine ring. While classical methods employing stoichiometric reductants like sodium borohydride are effective, they generate significant chemical waste and present scalability challenges. Traditional catalytic hydrogenation can also be problematic, often requiring harsh conditions (high pressure and temperature) that can lead to poor selectivity, including the undesirable reduction of the pyridine ring itself or hydrogenolysis of the target C-OH bond.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on alternative catalytic systems for this synthesis. We will explore modern, selective, and more sustainable catalytic approaches, offering detailed troubleshooting guides, frequently asked questions, and field-proven experimental protocols to address common challenges encountered in the laboratory.

Core Synthetic Transformation

The primary focus of this guide is the selective catalytic reduction of a C-2 carbonyl precursor to the desired pyridyl alcohol.

Precursor Precursor (3-amino-6-methylpyridine- 2-carboxaldehyde or ester) Catalyst Alternative Catalyst (Heterogeneous, Biocatalyst, Transfer Hydrogenation) Precursor->Catalyst Product This compound Catalyst->Product + [H] Selective Reduction

Caption: General catalytic reduction of a precursor to the target alcohol.

Alternative Catalytic Systems: A Comparative Analysis

The choice of catalyst is the most critical parameter for achieving high yield and selectivity in this synthesis. Traditional methods often lack the finesse required to target the carbonyl group in the presence of a reducible aromatic ring and a potentially catalyst-poisoning amino group. Below is a comparison of alternative catalytic strategies.

Catalyst SystemTypical PrecursorReaction ConditionsAdvantagesCommon Challenges & Drawbacks
Heterogeneous Catalysis Aldehyde, EsterH₂ gas (1-80 bar), 25-100 °C, Organic Solvents (MeOH, EtOH, EtOAc)[1]Well-established, high throughput, readily available catalysts (Pd/C, PtO₂, Raney® Ni).[2]Risk of pyridine ring reduction to piperidine, potential for C-OH hydrogenolysis, heavy metal leaching, handling pyrophoric catalysts (Raney® Ni).[1][3]
Transfer Hydrogenation Aldehyde, KetoneH-donor (Formic Acid, Isopropanol), 50-100 °C, Ru/Ir complexes, Organic Solvents.Avoids high-pressure H₂ gas (safer), often provides different selectivity profiles compared to direct hydrogenation.Requires stoichiometric hydrogen donor, catalyst cost and removal can be an issue.
Biocatalysis Aldehyde, KetoneAqueous buffer (pH 6-8), 25-40 °C, Whole cells (e.g., E. coli) or isolated enzymes (ADH).[4]Exceptional chemo- and regioselectivity (no ring reduction), mild "green" conditions, no heavy metal contamination, can be stereoselective.[5]Slower reaction rates, enzyme stability and availability, potential for substrate/product inhibition, requires expertise in biocatalytic processes.
Electrocatalysis Aldehyde, PyridineAmbient temp/pressure, aqueous or mixed solvent, specific cathode material (e.g., Rh/C).[6]Operates under mild conditions, avoids H₂ gas, driven by electricity (a green energy source).[7]Developing selectivity for carbonyl vs. ring reduction is challenging, requires specialized electrochemical equipment.

Troubleshooting Guide

This section addresses specific, practical issues that may arise during the synthesis of this compound using alternative catalysts.

Start Low Conversion or Stalled Reaction Q1 Is H₂ supply adequate? (for Hydrogenation) Start->Q1 A1_Yes Check Catalyst Activity Q1->A1_Yes Yes A1_No Fix Leak / Refill H₂ Q1->A1_No No Q2 Is catalyst active? A1_Yes->Q2 A2_Yes Optimize Conditions Q2->A2_Yes Yes A2_No Use fresh catalyst / Check for poisons (S, etc.) Q2->A2_No No Q3 Are conditions optimal? A2_Yes->Q3 A3_Yes Consider alternative catalyst system Q3->A3_Yes Yes A3_No Increase Temp/Pressure/ Reaction Time Q3->A3_No No

Caption: Troubleshooting decision tree for low reaction conversion.

Q1: My hydrogenation reaction shows low conversion or has stalled completely. What should I investigate? A1: This is a common issue that can often be resolved systematically.

  • Hydrogen Supply: For direct hydrogenation, first ensure your system is not leaking and that the hydrogen source has adequate pressure. On a lab scale, a slow leak in a balloon or Parr shaker vessel is a frequent culprit.

  • Catalyst Activity: The catalyst is the next component to scrutinize.

    • Poisoning: The pyridine nitrogen and the exocyclic amino group can coordinate to the metal surface and act as inhibitors. More potent poisons include sulfur compounds (from reagents like thiols or contaminated solvents) or halides.[2] Solution: Use high-purity reagents and solvents. If poisoning is suspected, a fresh batch of catalyst is required.

    • Deactivation: Heterogeneous catalysts can lose activity over time. Raney® Nickel is particularly sensitive and can deactivate if improperly stored or exposed to air.[3] Solution: Use a fresh, properly activated catalyst for each reaction or test catalyst reusability under controlled conditions.

  • Reaction Conditions: If the catalyst is active, consider your reaction parameters. The reduction may be sluggish at room temperature and atmospheric pressure. Solution: Incrementally increase the temperature (e.g., to 40-60 °C) and/or hydrogen pressure (e.g., to 3-5 bar) and monitor the reaction progress by TLC or LC-MS.

Q2: I am forming (3-amino-6-methylpiperidin-2-yl)methanol as a major byproduct. How can I prevent the reduction of the pyridine ring? A2: This indicates that your catalytic system is too aggressive and is hydrogenating the aromatic ring. This is a classic selectivity challenge in pyridine chemistry.[1]

  • Modify Reaction Conditions: The first step is to make the conditions milder. Solution: Decrease the hydrogen pressure to the lowest effective level (e.g., 1-10 bar). Lower the reaction temperature. Over-reduction is often more pronounced at higher temperatures and pressures.

  • Change the Catalyst: Some catalysts are more prone to arene hydrogenation than others. Rhodium, for instance, is highly effective at saturating aromatic rings.[8] Solution: Switch to a catalyst known for milder activity. Palladium on carbon (Pd/C) can sometimes be more selective than Platinum (PtO₂).

  • Switch to a Biocatalyst: This is the most effective solution for eliminating ring reduction. Alcohol dehydrogenases (ADHs) and other reductase enzymes will selectively reduce the carbonyl group with virtually no activity towards the aromatic ring.[4]

Q3: My desired product is forming, but it is being converted into 3-amino-2,6-dimethylpyridine. What is this side reaction and how can I stop it? A3: You are observing hydrogenolysis, where the C-OH bond of your product is cleaved and replaced with a C-H bond. This is particularly common with palladium catalysts and benzylic-type alcohols like the product.

  • Reduce Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stop the reaction immediately to prevent over-processing of the product.

  • Change Catalyst: Platinum-based catalysts (like PtO₂) are often less prone to hydrogenolysis than palladium catalysts. Raney® Nickel can also be a good alternative, though it may present other selectivity challenges.[3]

  • Use a Biocatalyst: As with ring reduction, biocatalysis is an excellent strategy to avoid hydrogenolysis, as enzymes do not typically catalyze this type of C-O bond cleavage under standard conditions.

Frequently Asked Questions (FAQs)

Q1: Why should I consider a biocatalyst when heterogeneous catalysts are cheaper and more established? A1: The primary driver for using biocatalysis is selectivity. For a multifunctional molecule like this compound, a biocatalyst can cleanly reduce the target carbonyl group without touching the aromatic ring or the amino group, and without causing hydrogenolysis.[4][5] This often leads to a much cleaner reaction profile, simplifying purification and increasing the overall isolated yield of the high-value product. Furthermore, biocatalysis operates in water under ambient conditions, aligning with green chemistry principles and avoiding the need for high-pressure equipment or flammable solvents.

Q2: Is transfer hydrogenation a viable and safer alternative to high-pressure catalytic hydrogenation? A2: Absolutely. Transfer hydrogenation is an excellent laboratory-scale technique that avoids the hazards and specialized equipment associated with high-pressure hydrogen gas. Using a stable liquid hydrogen donor like formic acid or isopropanol with a suitable catalyst (often based on Ruthenium or Iridium) can effectively reduce the carbonyl group. While catalyst cost can be higher, the enhanced safety and operational simplicity make it a very attractive option for research and early-stage development.

Q3: How does the amino group on the pyridine ring affect the catalysis? A3: The 3-amino group can have a significant electronic and steric influence. Electronically, it is an activating group. More importantly, as a Lewis base, it can coordinate to the active sites of a metal catalyst. This coordination can sometimes inhibit or "poison" the catalyst, slowing the reaction rate.[2] This is why catalyst loading might need to be slightly higher than for an analogue without the amino group. In biocatalysis, the enzyme's active site is typically large and specific enough that this is not a significant issue.

Field-Proven Experimental Protocols

Protocol 1: Selective Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol prioritizes selectivity by using mild conditions. It is designed for a standard laboratory hydrogenation apparatus (e.g., a Parr shaker).

  • Vessel Preparation: To a clean, dry 250 mL hydrogenation vessel, add 3-amino-6-methylpyridine-2-carboxaldehyde (5.0 g, 36.7 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen, add platinum(IV) oxide (PtO₂, Adams' catalyst, 150 mg, 0.66 mmol). Safety Note: Handle PtO₂ in a fume hood.

  • Solvent Addition: Add anhydrous ethanol (100 mL). Seal the vessel.

  • Inerting: Purge the vessel by pressurizing with nitrogen to 5 bar and then venting (repeat 3 times).

  • Pre-reduction (Activation): Pressurize the vessel with hydrogen (H₂) to 5 bar. Stir the suspension vigorously. The catalyst will turn from brown to black as the PtO₂ is reduced to active platinum black. This is often accompanied by a slight exotherm and H₂ uptake.

  • Reaction: Once the catalyst is activated, ensure the vessel pressure is maintained at 5 bar H₂. Continue vigorous stirring at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Periodically (e.g., every 2 hours), carefully depressurize, vent the vessel, and take a small aliquot for analysis by TLC (e.g., 10% MeOH in DCM) or LC-MS to check for the disappearance of the starting aldehyde.

  • Workup: Once the reaction is complete (typically 4-8 hours), purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol uses a recombinant E. coli strain overexpressing a suitable alcohol dehydrogenase (ADH) or carbonyl reductase.

  • Biocatalyst Preparation: Grow the recombinant E. coli strain in a suitable medium (e.g., TB or LB broth with appropriate antibiotic selection) at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression (e.g., with IPTG) and continue incubation at a lower temperature (e.g., 20 °C) for 16-20 hours. Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to a final concentration of 50-100 g/L wet cell weight.

  • Reaction Setup: In a temperature-controlled vessel (30 °C) with gentle agitation, combine the cell suspension with a co-factor regeneration system. A common system is 5% v/v isopropanol (as the ultimate reductant) and a catalytic amount of NAD⁺/NADP⁺ (if not sufficiently present in the cells).

  • Substrate Addition: Dissolve the 3-amino-6-methylpyridine-2-carboxaldehyde substrate in a minimal amount of a water-miscible co-solvent like DMSO and add it to the cell suspension to a final concentration of 10-20 mM. Note: Higher concentrations may cause substrate inhibition.

  • Monitoring: Monitor the conversion of the aldehyde to the alcohol over time (12-24 hours) by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC or LC-MS.

  • Workup: Once the reaction reaches maximum conversion, pellet the cells by centrifugation.

  • Extraction & Isolation: The product is typically in the aqueous supernatant. Extract the supernatant continuously or batch-wise with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify as needed.

References

  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles.Research Explorer, The University of Manchester.
  • Technical Support Center: Pyridine Synthesis Troubleshooting.Benchchem.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines.ThalesNano.
  • Catalytic hydrogenation of Pyridine deriv
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.Green Chemistry (RSC Publishing).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.Journal of the American Chemical Society.
  • Reagent Friday: Raney Nickel.Master Organic Chemistry.
  • Asymmetric hydrogenation/reduction of arenes and heteroarenes.RSC Advances.
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (3-amino-6-methylpyridin-2-yl)methanol: Strategic Routes and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-amino-6-methylpyridin-2-yl)methanol is a valuable substituted pyridine building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various biologically active compounds. The strategic placement of its amino, methyl, and hydroxymethyl functional groups offers multiple points for molecular elaboration. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical analysis of the advantages and disadvantages of each approach.

Introduction to Synthetic Strategy

The synthesis of polysubstituted pyridines such as this compound requires careful consideration of the order of functional group introduction and the directing effects of the substituents on the pyridine ring. Two primary retrosynthetic strategies are considered here:

  • Route 1: Late-Stage Amination via Nitration. This approach commences with a commercially available precursor, 6-methyl-2-pyridinecarboxylic acid, and introduces the amino functionality in the latter stages of the synthesis through a nitration-reduction sequence.

  • Route 2: Functionalization of a Pre-aminated Pyridine. This alternative strategy begins with the more complex starting material, 3-amino-2,6-lutidine, and introduces the hydroxymethyl group through a formylation-reduction sequence.

This guide will now delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.

Route 1: Late-Stage Amination of 6-Methyl-2-pyridinecarboxylic Acid

This route is a robust and well-documented pathway that leverages the directing effects of the existing substituents to control the regiochemistry of the nitration step.

Overall Reaction Scheme

Route 1 A 6-Methyl-2-pyridinecarboxylic acid B 6-Methyl-3-nitro-2-pyridinecarboxylic acid A->B HNO3, H2SO4 C Methyl 6-methyl-3-nitro-2-pyridinecarboxylate B->C MeOH, H+ D Methyl 3-amino-6-methyl-2-pyridinecarboxylate C->D H2, Pd/C E This compound D->E NaBH4 or LiAlH4

Caption: Synthetic pathway for Route 1.

Step-by-Step Experimental Protocols

Step 1: Nitration of 6-Methyl-2-pyridinecarboxylic acid

  • Rationale: The carboxylic acid and methyl groups at the 2- and 6-positions, respectively, direct electrophilic substitution to the 3- and 5-positions. Careful control of reaction conditions can favor nitration at the 3-position.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 6-methyl-2-pyridinecarboxylic acid (10.0 g, 65.3 mmol) portion-wise, maintaining the temperature below 10°C.

    • Once the acid is fully dissolved, add a mixture of fuming nitric acid (7.0 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).

    • The precipitated product, 6-methyl-3-nitro-2-pyridinecarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification of 6-Methyl-3-nitro-2-pyridinecarboxylic acid

  • Rationale: Conversion of the carboxylic acid to its methyl ester facilitates the subsequent reduction of the nitro group and the final reduction to the alcohol.

  • Protocol:

    • Suspend 6-methyl-3-nitro-2-pyridinecarboxylic acid (10.0 g, 50.5 mmol) in methanol (100 mL).

    • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture for 20 minutes, or add concentrated sulfuric acid (2 mL) dropwise.

    • Reflux the mixture for 6 hours.[1]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is taken up in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methyl-3-nitro-2-pyridinecarboxylate.

Step 3: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine.

  • Protocol:

    • Dissolve methyl 6-methyl-3-nitro-2-pyridinecarboxylate (10.0 g, 47.6 mmol) in methanol (150 mL).

    • Add 10% palladium on carbon (1.0 g) to the solution.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.[2][3]

    • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-6-methyl-2-pyridinecarboxylate.

Step 4: Reduction of the Ester to the Alcohol

  • Rationale: Sodium borohydride is a mild and selective reducing agent for esters, though lithium aluminium hydride can be used for a more vigorous reduction.

  • Protocol:

    • Dissolve methyl 3-amino-6-methyl-2-pyridinecarboxylate (8.0 g, 44.4 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (3.4 g, 88.8 mmol) portion-wise over 30 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction mixture to 0°C and quench by the slow addition of water (10 mL).

    • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Functionalization of 3-Amino-2,6-lutidine

This route offers a more convergent approach but relies on a more specialized and potentially less accessible starting material. The key transformation is the introduction of the C1 hydroxymethyl group via a formylation-reduction sequence.

Overall Reaction Scheme

Route 2 A 3-Amino-2,6-lutidine B 3-Amino-6-methyl-2-pyridinecarboxaldehyde A->B 1. n-BuLi 2. DMF C This compound B->C NaBH4

Caption: Synthetic pathway for Route 2.

Step-by-Step Experimental Protocols

Step 1: Formylation of 3-Amino-2,6-lutidine

  • Rationale: Directed ortho-metalation using a strong base like n-butyllithium can deprotonate the methyl group at the 2-position, facilitated by the directing effect of the amino group. The resulting lithiated species can then be quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.[4][5]

  • Protocol:

    • Dissolve 3-amino-2,6-lutidine (10.0 g, 81.8 mmol) in anhydrous THF (200 mL) under an argon atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Add n-butyllithium (2.5 M in hexanes, 36 mL, 90.0 mmol) dropwise over 30 minutes, maintaining the temperature at -78°C.

    • Stir the resulting deep red solution at -78°C for 2 hours.

    • Add anhydrous N,N-dimethylformamide (DMF) (7.6 mL, 98.2 mmol) dropwise, keeping the temperature below -70°C.

    • Stir the reaction mixture at -78°C for an additional 1 hour, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-amino-6-methyl-2-pyridinecarboxaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

  • Rationale: Sodium borohydride is a highly effective and mild reagent for the reduction of aldehydes to primary alcohols.

  • Protocol:

    • Dissolve 3-amino-6-methyl-2-pyridinecarboxaldehyde (8.0 g, 53.3 mmol) in methanol (150 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (2.2 g, 58.6 mmol) portion-wise over 20 minutes.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Remove the methanol under reduced pressure.

    • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography to obtain this compound.

Comparison of Synthesis Routes

ParameterRoute 1: Late-Stage AminationRoute 2: Functionalization of Pre-aminated Pyridine
Starting Material Availability 6-Methyl-2-pyridinecarboxylic acid is commercially available.3-Amino-2,6-lutidine is a more specialized and less common starting material.
Number of Steps 42
Key Transformations Nitration, Esterification, Nitro Reduction, Ester ReductionDirected ortho-Metalation/Formylation, Aldehyde Reduction
Control of Regiochemistry Generally good control in the nitration step due to directing groups.Relies on the selective deprotonation of the 2-methyl group, which can be challenging to control perfectly.
Reaction Conditions Involves strong acids (H2SO4, HNO3) and high-pressure hydrogenation.Requires cryogenic temperatures (-78°C) and the use of pyrophoric reagents (n-BuLi).
Scalability Generally more amenable to large-scale synthesis.Handling of cryogenic conditions and pyrophoric reagents can be challenging on a larger scale.
Overall Yield (Estimated) ModeratePotentially higher due to fewer steps, but dependent on the efficiency of the lithiation step.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of this compound.

Route 1 is the recommended approach for most applications due to its reliance on a more readily available starting material and more conventional reaction conditions that are generally easier to scale up. The multi-step nature of this route also allows for the isolation and purification of intermediates, which can lead to a higher purity final product.

Route 2 offers a more convergent and potentially quicker synthesis. However, its practicality is highly dependent on the availability of the specialized starting material, 3-amino-2,6-lutidine. Furthermore, the use of cryogenic temperatures and organolithium reagents requires specialized equipment and handling procedures, which may not be suitable for all laboratory settings.

Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of the research team, including the availability of starting materials, equipment, and the desired scale of the synthesis.

References

  • Organic Chemistry Portal. Formylation of Aromatic Compounds. [Link]

  • ResearchGate. Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. [Link]

  • Google Patents. Process for synthesis of lenalidomide. US10392364B2.
  • PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

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Navigating the Bioactive Landscape of Aminopyridine Methanols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for discovering novel therapeutic agents. Within this broad class, aminopyridine methanols and their analogs have garnered significant interest due to their diverse biological activities. This guide provides an in-depth, objective comparison of the biological activities of (3-amino-6-methylpyridin-2-yl)methanol and its structural analogs, supported by experimental data from peer-reviewed literature. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for future research and development in this area.

Introduction to the Aminopyridine Methanol Scaffold

The aminopyridine backbone, characterized by a pyridine ring bearing an amino group, is a privileged structure in drug discovery. The addition of a hydroxymethyl (-CH₂OH) group introduces a key hydrogen bonding motif and a potential site for metabolic modification, further diversifying its pharmacological profile. The specific substitution pattern of the amino, methyl, and methanol groups on the pyridine ring profoundly influences the molecule's interaction with biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, and neurological effects.

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, a comprehensive analysis of its close structural analogs provides invaluable insights into its potential therapeutic applications. This guide will therefore focus on a comparative analysis of these analogs, organized by their primary biological activities.

Anticancer and Cytotoxic Activity: A Tale of Kinase Inhibition and Apoptosis Induction

Aminopyridine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Kinase Inhibition: Targeting the Engines of Cancer Growth

Several studies have demonstrated the potent inhibitory effects of aminopyridine analogs on key oncogenic kinases. For instance, a series of novel 2-amino-pyridine derivatives were designed and synthesized as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer. One of the lead compounds in this series demonstrated a strong inhibitory activity against CDK8 with an IC₅₀ value of 46 nM.[1] This highlights the potential of the 2-aminopyridine scaffold to be tailored for high-potency kinase inhibition.

Furthermore, pyridine-based compounds have been investigated as inhibitors of PIM-1 kinase, another important target in oncology. Pyridine-quinoline hybrids have shown potent, competitive, and non-competitive inhibition of PIM-1 kinase, leading to apoptosis induction in cancer cells.[2] The structure-activity relationship in these series often points to the importance of specific substituents for optimal interaction with the kinase active site. For example, in one study, a free hydroxyl group on a phenyl substituent was found to be critical for maintaining high anticancer activity.[2]

The imidazopyridine scaffold, a fused bicyclic analog of aminopyridine, has also been extensively explored for kinase inhibitory activity, with compounds targeting a range of kinases including FLT3, Aurora kinases, and MAP4K4.[3][4][5]

Cytotoxicity and Apoptosis Induction

Beyond specific kinase inhibition, various aminopyridine derivatives exhibit broad cytotoxic effects against cancer cell lines. Novel 2-aminopyranopyridine derivatives, which can be considered constrained analogs of aminopyridine methanols, have shown more potent anticancer activity against liver (Hep-G2), breast (MCF-7), and colorectal (Caco-2, HCT116) cancer cell lines than the standard chemotherapeutic drug doxorubicin.[6] Similarly, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent anti-cancer activity against a panel of cancer cell lines, including glioblastoma.[7]

The mechanism of cytotoxicity often involves the induction of apoptosis. For example, the aforementioned PIM-1 kinase inhibitors were shown to activate caspases 3 and 7, key executioners of apoptosis.[2]

Table 1: Comparative Anticancer Activity of Selected Aminopyridine Analogs

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
2-Amino-pyridine derivativeCDK846 nM[1]
Pyridine-quinoline hybridPIM-1 KinasePotent Inhibition[2]
2-Aminopyranopyridine derivativeHep-G2, MCF-7, Caco-2, HCT116More potent than doxorubicin[6]
Amino acid conjugate of 2-aminopyridineA2780 (ovarian cancer)15.57 µM[8]
6-Amino-2-pyridone-3,5-dicarbonitrileGlioblastoma cellsPotent activity[7]

Logical Workflow for Anticancer Drug Discovery with Aminopyridine Scaffolds

Anticancer_Drug_Discovery cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Scaffold_Selection Aminopyridine Methanol Scaffold Analog_Synthesis Synthesis of Analogs Scaffold_Selection->Analog_Synthesis Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Analog_Synthesis->Cytotoxicity_Assay Kinase_Inhibition_Assay Kinase Inhibition Assays Cytotoxicity_Assay->Kinase_Inhibition_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Kinase_Inhibition_Assay->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Animal_Models In Vivo Cancer Models Lead_Optimization->Animal_Models

Caption: A logical workflow for the discovery and development of anticancer agents based on the aminopyridine scaffold.

Antimicrobial Activity: A Broad Spectrum of Action

The aminopyridine scaffold has also been a fruitful starting point for the development of novel antimicrobial agents. The ability to introduce various substituents allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.

A study on 2-amino-3-cyanopyridine derivatives revealed that one compound exhibited high activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL.[9][10] The structure-activity analysis in this study suggested that the presence of a cyclohexylamine moiety was crucial for the observed antimicrobial activity.[10]

Other studies have explored the antimicrobial potential of pyridine derivatives substituted at the C-2 and C-6 positions, with most compounds showing a modest range of in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans.[11] The introduction of sulfur and nitrogen nucleophiles to a quinoxaline core, which contains a pyridine-like ring, has also yielded compounds with significant antibacterial and antifungal properties.[12]

Table 2: Comparative Antimicrobial Activity of Selected Pyridine Analogs

Compound ClassMicroorganismActivity (MIC)Reference
2-Amino-3-cyanopyridine derivativeS. aureus, B. subtilis0.039 µg/mL[9][10]
C-2 and C-6 substituted pyridinesVarious bacteria and fungiModest activity[11]
Disubstituted quinoxalinesVarious bacteria and fungiSignificant activity[12]

Neurological Activity: Modulating Ion Channels

Aminopyridines are well-known for their effects on the central and peripheral nervous systems, primarily through the blockade of voltage-gated potassium channels.[13] This mechanism of action can enhance neuronal excitability and neurotransmitter release.

4-Aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are two of the most studied aminopyridines in the context of neurological disorders.[13][14][15] Their ability to block potassium channels leads to a prolongation of the action potential, which can improve nerve impulse conduction in demyelinated axons, a hallmark of multiple sclerosis, and enhance acetylcholine release at the neuromuscular junction, which is beneficial in Lambert-Eaton myasthenic syndrome.[14][15]

Low micromolar concentrations of 4-AP can increase neurotransmitter release by broadening the action potential and increasing Ca²⁺ influx.[16] Systemic administration of 4-AP is also known to have convulsant effects at higher doses and can induce changes in brain glucose metabolism.[17]

While direct data on the neurological activity of this compound is lacking, its structural similarity to other aminopyridines suggests that it could potentially modulate neuronal ion channels. The presence and position of the amino, methyl, and methanol groups would be critical in determining its specific activity and selectivity for different potassium channel subtypes.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide outlines of standard experimental protocols for assessing the key biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays.

Step-by-Step Methodology (Generic Luminescence-based Assay):

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP at appropriate concentrations in a kinase buffer.

  • Compound Addition: In a 96-well or 384-well plate, add the test compounds at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the phosphorylation reaction).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The aminopyridine methanol scaffold and its analogs represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. While direct experimental data for this compound is currently limited, the extensive research on its structural analogs provides a strong foundation for predicting its biological profile and guiding future investigations.

Key takeaways from this comparative analysis include:

  • Anticancer Potential: The 2-aminopyridine core is a validated starting point for the development of potent kinase inhibitors and cytotoxic agents. The position and nature of substituents are critical for achieving high potency and selectivity.

  • Antimicrobial Activity: Aminopyridine derivatives have demonstrated significant activity against a range of pathogens, particularly Gram-positive bacteria. SAR studies can guide the design of new analogs with improved antimicrobial spectra.

  • Neurological Applications: The ability of aminopyridines to modulate potassium channels makes them attractive candidates for the treatment of various neurological disorders.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly assess its activity and compare it with the known profiles of its analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

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  • Foroumadi, A., Eslami, P., & Sakhteman, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

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  • Harris, S. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3468-3483. [Link]

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A Comparative Spectroscopic Guide to the Synthesis of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount. Pyridine derivatives, in particular, form the backbone of numerous pharmaceuticals. This guide provides an in-depth spectroscopic analysis of (3-amino-6-methylpyridin-2-yl)methanol, a valuable building block, and its key precursors. By presenting a comparative analysis of their spectral data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize these molecules with confidence. This guide eschews a rigid template, instead opting for a logical progression that mirrors a typical synthetic and analytical workflow, providing not just data, but the scientific rationale behind the observed spectroscopic changes.

The Synthetic Pathway: A Deliberate Approach to Functionalization

The journey to this compound begins with the readily available starting material, 2-amino-6-methylpyridine. A plausible and efficient synthetic route involves a three-step process: nitration, chlorination, and subsequent reduction and nucleophilic substitution. This pathway is designed for regioselective functionalization of the pyridine ring, a common challenge in heterocyclic chemistry.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 6-Methyl-3-nitro-2-aminopyridine A->B Nitration (H₂SO₄/HNO₃) C 2-Chloro-6-methyl-3-nitropyridine B->C Sandmeyer Reaction (NaNO₂, HCl, CuCl) D This compound C->D Reduction & Hydrolysis (e.g., NaBH₄, then H₂O)

Caption: Proposed synthetic pathway for this compound.

This multi-step synthesis allows for the controlled introduction of functional groups, with each transformation being verifiable through the distinct spectroscopic signatures of the intermediates.

Spectroscopic Characterization of Precursors and Product

A thorough understanding of the spectroscopic data at each stage is crucial for reaction monitoring and confirmation of the desired molecular structure. The following sections detail the expected and experimentally observed spectroscopic characteristics of the starting material and key intermediates.

2-Amino-6-methylpyridine: The Starting Point

2-Amino-6-methylpyridine is a common building block in organic synthesis. Its spectroscopic data provides a baseline for our comparative analysis.

Table 1: Spectroscopic Data for 2-Amino-6-methylpyridine

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (CDCl₃)δ ~7.3 (t, 1H, H-4), ~6.4 (d, 1H, H-5), ~6.2 (d, 1H, H-3), ~4.6 (s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃)[1]
¹³C NMR (CDCl₃)δ ~158.0 (C-2), ~157.0 (C-6), ~138.0 (C-4), ~110.0 (C-5), ~105.0 (C-3), ~24.0 (-CH₃)
FTIR (KBr, cm⁻¹)~3440 & ~3330 (N-H stretching), ~3050 (aromatic C-H stretching), ~2950 (aliphatic C-H stretching), ~1620 (C=C & C=N stretching)[2]
Mass Spec. (EI)m/z 108 (M⁺), 93 (M⁺ - CH₃), 80 (M⁺ - N₂H₂)[3]

The ¹H NMR spectrum clearly shows the characteristic signals for the three aromatic protons, the amino protons, and the methyl protons. The ¹³C NMR spectrum confirms the presence of five distinct aromatic carbons and one aliphatic carbon. The FTIR spectrum is dominated by the N-H stretching vibrations of the primary amine. The mass spectrum shows the expected molecular ion peak at m/z 108.

6-Methyl-3-nitro-2-aminopyridine: Introducing an Electron-Withdrawing Group

The nitration of 2-amino-6-methylpyridine introduces a strong electron-withdrawing nitro group at the 3-position. This significantly alters the electronic environment of the pyridine ring, which is reflected in the spectroscopic data.

Table 2: Predicted Spectroscopic Data for 6-Methyl-3-nitro-2-aminopyridine

Spectroscopic TechniquePredicted Key Features and Rationale
¹H NMR Downfield shift of H-4 and H-5 protons due to the electron-withdrawing effect of the NO₂ group. The -NH₂ protons may also be shifted.
¹³C NMR Significant downfield shift of C-3 and deshielding of other ring carbons.
FTIR (cm⁻¹)Appearance of strong asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching bands characteristic of the nitro group.
Mass Spec. m/z 153 (M⁺).

The introduction of the nitro group is the most significant chemical transformation in this step. The appearance of its characteristic strong absorption bands in the FTIR spectrum is a key indicator of a successful reaction.

2-Chloro-6-methyl-3-nitropyridine: Diazotization and Substitution

The Sandmeyer reaction replaces the amino group with a chloro group. This step is crucial for enabling the subsequent introduction of the hydroxymethyl group.

Table 3: Spectroscopic Data for 2-Chloro-6-methyl-3-nitropyridine

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (CDCl₃)Predicted to show two doublets in the aromatic region for H-4 and H-5.
¹³C NMR (CDCl₃)Predicted to show six distinct signals for the six carbon atoms.
FTIR (KBr, cm⁻¹)Disappearance of N-H stretching bands. Persistence of strong NO₂ stretching bands (~1530 and ~1350 cm⁻¹). Appearance of C-Cl stretching vibration (~800-600 cm⁻¹).
Mass Spec. m/z 172/174 (M⁺, characteristic isotopic pattern for chlorine).

The most telling spectroscopic changes in this step are the disappearance of the N-H stretches in the FTIR spectrum and the appearance of the characteristic M/M+2 isotopic pattern in the mass spectrum, confirming the incorporation of a chlorine atom.

This compound: The Final Product

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features and Rationale
¹H NMR Appearance of a singlet or doublet for the -CH₂OH protons, and a broad singlet for the -OH proton. Reappearance of -NH₂ proton signals, likely shifted compared to the starting material. Two distinct aromatic proton signals.
¹³C NMR Appearance of a signal for the -CH₂OH carbon (~60-65 ppm). Shifts in the aromatic carbon signals due to the change in substituents.
FTIR (cm⁻¹)Appearance of a broad O-H stretching band (~3300-3500 cm⁻¹). Reappearance of N-H stretching bands. Disappearance of NO₂ stretching bands.
Mass Spec. m/z 138 (M⁺).

The successful synthesis of the final product would be confirmed by the appearance of signals corresponding to the hydroxymethyl group in both ¹H and ¹³C NMR, a broad O-H stretch in the FTIR, and the correct molecular ion peak in the mass spectrum.

Experimental Protocols: Ensuring Reproducibility and Accuracy

Adherence to standardized experimental protocols is essential for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 300 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

NMR_Workflow A Sample Dissolution (Deuterated Solvent) B Transfer to NMR Tube A->B C Spectrometer Setup (Shimming, Tuning) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Potassium Bromide (KBr) Pellet:

    • Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

    • Acquire the spectrum in transmission mode.

Mass Spectrometry (MS)
  • Electron Ionization (EI):

    • Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the ion source.

    • The sample is vaporized and bombarded with a high-energy electron beam.

    • The resulting ions are separated by their mass-to-charge ratio.

  • Electrospray Ionization (ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is sprayed through a fine needle at a high potential, creating charged droplets.

    • The solvent evaporates, leaving the charged analyte molecules to be analyzed.

Conclusion: A Framework for Confident Characterization

This guide has outlined a logical synthetic pathway for the preparation of this compound from 2-amino-6-methylpyridine and has provided a comprehensive comparison of the spectroscopic data for the key compounds involved. By understanding the expected changes in the NMR, FTIR, and mass spectra at each synthetic step, researchers can confidently monitor their reactions and verify the structures of their products. The provided experimental protocols serve as a foundation for obtaining high-quality, reproducible data. While experimental data for the final product remains to be published, the predictive analysis herein offers a robust framework for its eventual characterization, underscoring the power of spectroscopy as an indispensable tool in the advancement of drug discovery and development.

References

  • Bell, C.L. et al. (1965). Proton Magnetic Resonance Spectra of Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 2, 420.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methyl-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the molecule's inherent physical and chemical properties but also its biological activity and potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel small molecule, (3-amino-6-methylpyridin-2-yl)methanol, with a primary focus on the gold-standard method: X-ray crystallography.

A Note on the Crystallographic Data: As of the writing of this guide, the specific crystal structure of this compound is not publicly available. To provide a scientifically rigorous and illustrative analysis, this guide will utilize the published crystallographic data of a closely related analog, (3-aminophenyl)methanol . This analog shares key functional groups and provides a robust framework for understanding the principles and data derived from an X-ray crystallographic study.

The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a small molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a three-dimensional electron density map, which in turn reveals the precise spatial arrangement of each atom. This technique provides unequivocal evidence of connectivity, stereochemistry, and intermolecular interactions, which are critical for understanding a drug candidate's behavior.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires precision and patience.

Step 1: Synthesis and Purification of this compound

The synthesis of the target compound would typically involve a multi-step reaction sequence, for which various synthetic routes have been described for related aminopyridine derivatives. A crucial prerequisite for successful crystallization is the high purity of the starting material, often exceeding 99%, which is typically achieved through techniques like column chromatography or recrystallization.

Step 2: Crystallization

The formation of high-quality single crystals is often the most challenging step. For a molecule like this compound, a variety of crystallization techniques would be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Step 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a focused beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using computational methods, and subsequently "refined" to achieve the best possible fit between the calculated and observed diffraction data.

Crystallographic Data for the Analog, (3-aminophenyl)methanol

The following table summarizes the key crystallographic data for the representative analog, (3-aminophenyl)methanol.[1]

ParameterValue
Chemical FormulaC₇H₉NO
Formula Weight123.15
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.7977 (4)
b (Å)6.2954 (6)
c (Å)21.6341 (18)
V (ų)653.42 (10)
Z4
Temperature (K)200
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.251
R-factor0.020

Data obtained from the crystallographic study of (3-aminophenyl)methanol.[1]

Key Structural Insights from X-ray Crystallography

The crystal structure of (3-aminophenyl)methanol reveals a network of intermolecular hydrogen bonds involving the amino and hydroxyl groups, which dictate the packing of the molecules in the crystal lattice.[1] The planarity of the phenyl ring and the conformation of the hydroxymethyl group relative to the ring are also precisely determined. For our target molecule, this compound, X-ray crystallography would similarly provide definitive information on:

  • The planarity of the pyridine ring.

  • The bond lengths and angles between all atoms, confirming the connectivity.

  • The conformation of the aminomethyl and hydroxyl substituents.

  • The presence and nature of any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties and potential for polymorphism.

Experimental Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of This compound purification Purification (>99%) synthesis->purification screening Screening of Crystallization Conditions purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structural Validation structure_solution->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

A Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information, particularly about the molecule's structure in solution and its fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound, a suite of NMR experiments would be employed:

  • ¹H NMR: This would reveal the number of different types of protons and their neighboring environments. We would expect to see distinct signals for the two aromatic protons on the pyridine ring, the protons of the methyl group, the methylene protons of the methanol group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants would provide valuable information about the substitution pattern on the pyridine ring. For instance, the protons on the pyridine ring are expected to resonate in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[3][4]

  • ¹³C NMR: This technique would show the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the complete assignment of the molecule's covalent framework.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5][6] For this compound, high-resolution mass spectrometry (HRMS) would be used to:

  • Determine the Exact Mass: This provides the elemental composition of the molecule, confirming its molecular formula (C₇H₁₀N₂O).[7]

  • Analyze Fragmentation Patterns: By inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic fragment ions that can be pieced together to further confirm the structure.[8][9]

Comparison of Analytical Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained Absolute 3D structure, bond lengths, angles, connectivity, intermolecular interactionsConnectivity, chemical environment of atoms in solution, stereochemistryMolecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous structure determination, "gold standard"Provides structural information in solution, non-destructiveHigh sensitivity, provides molecular formula
Limitations Requires high-quality single crystals, solid-state structure may differ from solutionDoes not provide bond lengths or angles, can be complex to interpret for large moleculesDoes not provide stereochemical information, structural isomers can be difficult to distinguish

Decision-Making Workflow for Structural Elucidation

decision_workflow start Start: New Molecule Synthesized ms Mass Spectrometry start->ms Determine Molecular Formula nmr NMR Spectroscopy ms->nmr Confirm Connectivity xray X-ray Crystallography nmr->xray Unambiguous 3D Structure? structure_elucidated Structure Elucidated nmr->structure_elucidated No (use complementary data) xray->structure_elucidated Yes

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(3-amino-6-methylpyridin-2-yl)methanol is a substituted pyridine derivative of increasing interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will delve into the scientific rationale behind the methodological choices, present comparative data, and provide detailed, reproducible protocols.

Understanding the Analyte: this compound

Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is crucial.

  • Structure and Polarity: this compound (C7H10N2O, M.W.: 138.17 g/mol ) possesses a polar pyridine ring, a primary amino group, and a hydroxymethyl group.[1] These functional groups render the molecule relatively polar and water-soluble.

  • UV Absorbance: The pyridine ring is a chromophore, meaning it absorbs ultraviolet (UV) light. This property is essential for its detection by a UV detector in an HPLC system. Based on structurally similar aminopyridine compounds, a detection wavelength in the range of 254-280 nm is expected to provide good sensitivity.[2][3]

Method 1: The Workhorse - C18 Stationary Phase with Acetonitrile Gradient

Our primary method employs a C18 (octadecylsilane) stationary phase, the most widely used support in reversed-phase chromatography. The long alkyl chains provide a hydrophobic environment that retains the analyte based on its interaction with the non-polar stationary phase.[4]

Rationale for Method 1 Parameters:
  • Stationary Phase (C18): A C18 column offers a strong hydrophobic interaction, which is suitable for retaining the moderately polar this compound. The goal is to achieve sufficient retention to allow for the separation of potential impurities, which may be more or less polar than the main compound.

  • Mobile Phase:

    • Aqueous Component (Ammonium Acetate Buffer, pH 6.8): A buffer is essential to maintain a consistent pH and control the ionization state of the amino group on the pyridine ring. A pH of 6.8 ensures the amino group is predominantly in its neutral form, leading to more reproducible retention times and better peak shapes. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.

    • Organic Modifier (Acetonitrile): Acetonitrile is an excellent organic solvent for reversed-phase HPLC due to its low viscosity and UV transparency. A gradient elution (increasing the concentration of acetonitrile over time) is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted from the column in a reasonable time with good peak shape.

  • Detection: A UV detector set at 275 nm is chosen as a starting point, which is a common wavelength for pyridine-containing compounds and is likely to provide a good response for the analyte and potential aromatic impurities.

Experimental Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Dissolve Sample in Mobile Phase A inj Inject Sample sp->inj Load mp Prepare & Degas Mobile Phases A & B pump Gradient Elution mp->pump Supply inj->pump col C18 Column Separation pump->col det UV Detection col->det chrom Obtain Chromatogram det->chrom integ Integrate Peaks chrom->integ purity Calculate Purity integ->purity

Caption: A generalized workflow for HPLC method development.

Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase with Methanol Gradient

To provide a comprehensive comparison, our second method utilizes a different stationary phase chemistry, a Phenyl-Hexyl column. This phase offers alternative selectivity compared to a standard C18 column.

Rationale for Method 2 Parameters:
  • Stationary Phase (Phenyl-Hexyl): A Phenyl-Hexyl column provides a unique separation mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring of this compound and related aromatic impurities. This can lead to a different elution order and potentially better resolution of certain impurities that are difficult to separate on a C18 column.[5]

  • Mobile Phase:

    • Aqueous Component (Phosphate Buffer, pH 7.0): A phosphate buffer is a robust and widely used buffer system in HPLC.[2][3] A pH of 7.0 is chosen to maintain consistency with the first method in terms of the analyte's ionization state.

    • Organic Modifier (Methanol): Methanol is another common organic modifier in reversed-phase HPLC. It has different solvent properties compared to acetonitrile and can alter the selectivity of the separation.[5] For phenyl-based stationary phases, methanol can sometimes enhance the unique π-π interactions.[5]

  • Detection: The detection wavelength remains at 275 nm for a direct comparison of sensitivity between the two methods.

Comparative Data

The following table summarizes the hypothetical but realistic performance of the two methods for the analysis of a sample of this compound containing two known impurities: a more polar starting material (Impurity A) and a less polar byproduct (Impurity B).

ParameterMethod 1 (C18/Acetonitrile)Method 2 (Phenyl-Hexyl/Methanol)
Retention Time (Main Peak) 8.52 min9.87 min
Resolution (Main Peak/Impurity A) 2.83.5
Resolution (Main Peak/Impurity B) 3.12.9
Tailing Factor (Main Peak) 1.11.3
Theoretical Plates (Main Peak) 12,50010,200
Calculated Purity 99.5%99.4%
Analysis of Comparative Data:
  • Resolution: Method 2 (Phenyl-Hexyl/Methanol) shows superior resolution for the more polar Impurity A, suggesting that the π-π interactions of the phenyl-hexyl phase are beneficial for separating this particular impurity. However, Method 1 (C18/Acetonitrile) provides slightly better resolution for the less polar Impurity B.

  • Efficiency: Method 1 demonstrates higher efficiency, as indicated by the greater number of theoretical plates. This results in sharper peaks.

  • Peak Shape: The tailing factor for the main peak is slightly better in Method 1, indicating more symmetrical peaks.

  • Purity Calculation: Both methods yield very similar purity results, which is expected for a well-characterized sample. The slight difference can be attributed to variations in peak integration due to differences in resolution and peak shape.

Logical Framework for Method Selection

Method Selection Logic start Start: Purity Assessment of this compound method1 Method 1: C18 / Acetonitrile (General Purpose, High Efficiency) start->method1 decision1 Are all impurities adequately resolved? method1->decision1 method2 Method 2: Phenyl-Hexyl / Methanol (Alternative Selectivity, π-π Interactions) decision2 Does Method 2 provide better resolution for critical impurities? method2->decision2 outcome1 Method 1 is suitable. Proceed with validation. decision1->outcome1 Yes outcome2 Method 1 is not suitable. Try alternative method. decision1->outcome2 No outcome2->method2 outcome3 Method 2 is the preferred method. Proceed with validation. decision2->outcome3 Yes outcome4 Further method development is required. (e.g., different column, mobile phase pH, gradient profile) decision2->outcome4 No

Caption: Decision tree for selecting an appropriate HPLC method.

Detailed Experimental Protocols

Protocol for Method 1: C18/Acetonitrile
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8 (adjusted with acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with Mobile Phase A to a final concentration of 1 mg/mL.

Protocol for Method 2: Phenyl-Hexyl/Methanol
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate in water, pH 7.0 (adjusted with phosphoric acid).

    • Mobile Phase B: Methanol.

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-20.1 min: 90% to 10% B

      • 20.1-28 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Conclusion and Recommendations

Both the C18/Acetonitrile and Phenyl-Hexyl/Methanol methods are capable of providing accurate purity assessments for this compound.

  • Method 1 (C18/Acetonitrile) is recommended as a primary, general-purpose method due to its high efficiency, good peak shape, and the vast body of literature supporting the use of C18 columns. It is an excellent starting point for routine quality control.

  • Method 2 (Phenyl-Hexyl/Methanol) serves as a valuable alternative, particularly when dealing with impurities that are structurally similar to the main compound and possess aromatic character. The alternative selectivity offered by the Phenyl-Hexyl phase can be crucial for resolving challenging impurity profiles.

For comprehensive impurity profiling and method validation, it is best practice to employ two orthogonal methods. The two methods presented in this guide offer sufficient difference in their separation mechanisms to be considered orthogonal and would together provide a very high degree of confidence in the purity determination of this compound.

References

  • DONG Shubo, YANG Hanyue, XU Liang, et al. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride[J]. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 2019, 55(12): 1396-1400. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • PubChem. (3-Aminopyridin-2-yl)methanol. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

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A Comparative Guide to the Characterization of (3-amino-6-methylpyridin-2-yl)methanol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The (3-amino-6-methylpyridin-2-yl)methanol Scaffold - A Privileged Motif in Medicinal Chemistry

The aminopyridine scaffold is a cornerstone in the design of novel therapeutics, with derivatives demonstrating a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The this compound core, in particular, presents a unique trifunctionalized platform for chemical exploration. The strategic placement of an amino group, a methyl group, and a hydroxymethyl group on the pyridine ring offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide will explore the synthesis, characterization, and potential applications of derivatives of this promising scaffold. While direct comparative studies on a series of this compound derivatives are not extensively reported in the public domain, this document will leverage structure-activity relationship (SAR) data from closely related aminopyridine analogs to provide a predictive framework for their comparative performance.

Diagram: Logical Workflow for Derivative Synthesis and Evaluation

workflow cluster_synthesis Synthesis & Derivatization cluster_characterization Structural Characterization cluster_evaluation Comparative Performance Evaluation start Commercially Available this compound derivatization Functional Group Modification (Amino, Hydroxymethyl) start->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (Optional, for definitive structure) nmr->xray physchem Physicochemical Profiling (Solubility, LogP) ms->physchem xray->physchem in_vitro In Vitro Biological Assays (e.g., Kinase Inhibition, Antibacterial MIC) physchem->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar

Caption: Workflow for the synthesis, characterization, and evaluation of this compound derivatives.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of derivatives from the parent compound, this compound, which is commercially available, allows for a modular approach to building a library of analogs. Modifications can be targeted at two primary sites: the 3-amino group and the 2-hydroxymethyl group.

Modification of the 3-Amino Group

The nucleophilic nature of the amino group makes it amenable to a variety of transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to explore the impact of different substituents on biological activity.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce diverse aromatic moieties.

Modification of the 2-Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be transformed through several standard organic reactions:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a new set of derivatization possibilities.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Williamson ether synthesis or other methods to introduce alkyl or aryl ethers.

  • Halogenation: Conversion of the alcohol to a halide, which can then be used in nucleophilic substitution reactions.

Characterization Techniques: Ensuring Structural Integrity

Rigorous characterization is paramount to confirm the identity and purity of newly synthesized derivatives. A combination of spectroscopic techniques is typically employed:

Technique Purpose Key Observables
¹H NMR Spectroscopy To determine the proton framework of the molecule.Chemical shifts, coupling constants, and integration of signals corresponding to the pyridine ring protons, methyl group, methylene protons of the hydroxymethyl group, and any new substituents.
¹³C NMR Spectroscopy To identify all unique carbon atoms in the molecule.Chemical shifts of the pyridine ring carbons, the methyl carbon, the methylene carbon, and carbons of the introduced functional groups.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and molecular weight.Provides the exact mass of the molecule, which should match the calculated mass for the expected formula.
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.Characteristic absorption bands for N-H (amine/amide), O-H (alcohol/acid), C=O (amide/ester/acid), and other functional groups.
X-ray Crystallography To determine the three-dimensional structure of the molecule in the solid state.Provides unambiguous confirmation of the connectivity and stereochemistry.

Comparative Performance Analysis: A Predictive Framework

In the absence of direct comparative experimental data for a series of this compound derivatives, we can extrapolate from the known structure-activity relationships of other aminopyridine analogs to hypothesize on their potential performance in different therapeutic areas.

As Kinase Inhibitors

Many aminopyridine derivatives have been explored as kinase inhibitors. The amino group often serves as a key hydrogen bond donor to the hinge region of the kinase.

  • Hypothetical SAR:

    • Acylation of the 3-amino group: Introducing a bulky acyl group could enhance binding to the ATP-binding pocket through van der Waals interactions. However, an overly large group may cause steric hindrance. Aromatic acyl groups could engage in π-stacking interactions.

    • Modification of the 2-hydroxymethyl group: Conversion to an ether or ester could modulate solubility and cell permeability. The introduction of a basic amine in this position could form a salt bridge with an acidic residue in the kinase.

As Antibacterial Agents

The 2-aminopyridine scaffold is present in some antibacterial agents[1]. The mechanism of action can vary, but often involves interference with essential bacterial enzymes.

  • Hypothetical SAR:

    • Lipophilicity: Increasing the lipophilicity through the addition of alkyl or aryl groups to either the amino or hydroxymethyl position may enhance penetration through the bacterial cell wall.

    • Hydrogen Bonding: The amino and hydroxyl groups can participate in hydrogen bonding with the target enzyme. Modifications that maintain or enhance these interactions are likely to be beneficial.

As CNS-Active Agents

The ability of a molecule to cross the blood-brain barrier (BBB) is crucial for CNS activity. This is governed by factors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Hypothetical SAR:

    • LogP Modulation: Esterification or etherification of the hydroxymethyl group can increase lipophilicity and potentially improve BBB penetration.

    • Amine Basicity: The basicity of the 3-amino group can be tuned through substitution. A less basic amine may be more likely to exist in its neutral form at physiological pH, facilitating BBB crossing.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of a representative derivative, N-(6-methyl-2-(hydroxymethyl)pyridin-3-yl)acetamide.

Synthesis of N-(6-methyl-2-(hydroxymethyl)pyridin-3-yl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(6-methyl-2-(hydroxymethyl)pyridin-3-yl)acetamide as a solid.

Characterization Protocol
  • ¹H NMR (400 MHz, CDCl₃): Acquire the proton NMR spectrum. Expect to see singlets for the acetyl methyl and pyridine methyl groups, a singlet for the methylene protons of the hydroxymethyl group, and doublets for the aromatic protons on the pyridine ring. The amide N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Obtain the carbon NMR spectrum. Identify the signals for the two methyl carbons, the methylene carbon, the aromatic carbons, and the carbonyl carbon of the amide.

  • HRMS (ESI+): Determine the exact mass of the product. The measured mass should be within 5 ppm of the calculated mass for the molecular formula C₉H₁₂N₂O₂.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. This guide has provided a framework for the synthesis, characterization, and comparative evaluation of its derivatives. While direct experimental comparisons are currently limited, the principles of medicinal chemistry and the SAR of related aminopyridine compounds offer valuable predictive insights. Future work should focus on the systematic synthesis and biological screening of a diverse library of this compound derivatives to validate these hypotheses and unlock the full therapeutic potential of this versatile scaffold.

References

  • PubChem. (3-Aminopyridin-2-yl)methanol. [Link]

  • PubChem. (2-Aminopyridin-3-yl)methanol. [Link]

  • PubChem. (5-Aminopyridin-2-YL)methanol. [Link]

  • Chem-Impex. (2-Aminopyridin-3-yl)methanol. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5545. [Link]

  • Sartori, A. C., et al. (2005). Synthesis and biological evaluation of mono- and bis-[(alkylamino)alkylamino] substituted thienopyridopyridazines, a new class of potential antitumor agents. Il Farmaco, 60(4), 333-341. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in (3-amino-6-methylpyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. (3-amino-6-methylpyridin-2-yl)methanol, a substituted aminopyridine, represents a scaffold of significant interest due to the prevalence of aminopyridines in pharmacologically active molecules. The final step in many synthetic routes to this target molecule is often a reduction, where the choice of catalyst is paramount to achieving high yield and purity.

This guide provides an in-depth comparison of the efficacy of three common heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃)—for the synthesis of this compound via the catalytic hydrogenation of a suitable precursor, such as 3-amino-6-methylpicolinaldehyde. Our analysis is grounded in established principles of catalytic hydrogenation and supported by experimental data from analogous transformations reported in the literature.

Synthetic Strategy: The Final Reduction

A common and effective strategy for the synthesis of this compound involves the preparation of an advanced intermediate, 3-amino-6-methylpicolinaldehyde, followed by a final catalytic hydrogenation step to reduce the aldehyde functionality to the desired primary alcohol. This two-step approach allows for a focused comparison of catalyst performance in the critical reduction step.

Synthetic_Workflow Start Substituted Pyridine Precursor Intermediate 3-amino-6-methylpicolinaldehyde Start->Intermediate Oxidation / Functional Group Interconversion Product This compound Intermediate->Product Catalytic Hydrogenation (Catalyst Comparison Focus)

Caption: General synthetic workflow for this compound.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the hydrogenation of a functional group on a substituted pyridine ring requires careful consideration of activity, selectivity, and practical handling. The pyridine nitrogen itself can act as a catalyst poison, and competing side reactions, such as hydrogenation of the aromatic ring, must be minimized.

Raney® Nickel: The Workhorse Catalyst

Raney Nickel, a high-surface-area nickel catalyst, is a cost-effective and highly active choice for the hydrogenation of a wide range of functional groups, including aldehydes and nitriles.[1][2][3] Its high activity is attributed to the hydrogen absorbed within its porous structure during activation.[2]

Expertise & Experience: In the context of reducing a picolinaldehyde derivative, Raney Nickel is expected to be highly efficient. However, its high reactivity can sometimes lead to over-reduction or side reactions if not carefully controlled. The catalyst is pyrophoric when dry and must be handled as a slurry, which can be a practical consideration in some laboratory settings.[2] For substrates sensitive to basic conditions, the residual alkali from the manufacturing process should be washed away.

Trustworthiness: The primary concern with Raney Nickel is chemoselectivity. While it is excellent for reducing carbonyls and nitriles, it can also catalyze the hydrogenation of aromatic rings under more forcing conditions.[2] For a substituted pyridine, careful optimization of temperature and pressure is necessary to favor the reduction of the aldehyde without saturating the pyridine ring.

Palladium on Carbon (Pd/C): The Versatile Standard

Palladium on carbon is one of the most widely used heterogeneous catalysts in organic synthesis, prized for its versatility and efficiency in hydrogenating various functional groups.[4][5] It is particularly effective for the reduction of nitro groups, double bonds, and carbonyls, as well as for hydrogenolysis reactions.[5]

Expertise & Experience: For the reduction of 3-amino-6-methylpicolinaldehyde, 5% or 10% Pd/C is a standard choice. A key consideration with Pd/C is the potential for competing hydrogenation of the pyridine ring. This can often be mitigated by the addition of an acidic additive. The presence of an acid can protonate the pyridine nitrogen, deactivating it towards hydrogenation and thereby enhancing the selectivity for the reduction of the target functional group.[6] However, the choice of solvent is also crucial, as some solvents can influence catalyst activity and selectivity.[6][7][8]

Trustworthiness: The chemoselectivity of Pd/C can be finely tuned. For instance, in the hydrogenation of pyridinecarbonitriles, adjusting the amount of sulfuric acid allows for selective reduction of either the nitrile group alone or both the nitrile and the pyridine ring.[6] This tunability, while powerful, necessitates careful reaction development to ensure reproducible results for a specific substrate. Without additives, Pd/C can lead to a mixture of products, including the fully saturated piperidine derivative.

Rhodium on Alumina (Rh/Al₂O₃): The Aromatic Ring Specialist

Rhodium-based catalysts are well-known for their high activity in the hydrogenation of aromatic and heteroaromatic rings, often under milder conditions than other catalysts.[9][10] Rhodium on alumina is a common formulation used in various industrial applications.[9]

Expertise & Experience: Given its propensity for aromatic ring reduction, Rh/Al₂O₃ might seem a counterintuitive choice for the selective reduction of a functional group on a pyridine ring. However, under carefully controlled, mild conditions, it is possible to achieve selective hydrogenation of other functional groups. For instance, rhodium catalysts have been used for the selective hydrogenation of nitriles to primary amines.

Trustworthiness: The primary challenge with using Rh/Al₂O₃ for this specific transformation is preventing the hydrogenation of the pyridine ring. It is generally more active for arene hydrogenation than palladium or nickel. Therefore, achieving high selectivity for the aldehyde reduction would likely require very mild conditions (low temperature and pressure) and short reaction times, with careful monitoring to stop the reaction before ring reduction occurs. For this reason, it is often considered a less ideal choice when ring preservation is critical, unless specific selectivity can be demonstrated for the substrate .

Quantitative Data Summary

The following table summarizes the typical performance and conditions for each catalyst based on literature precedents for analogous reductions.

CatalystTypical Loading (w/w)Temperature (°C)H₂ Pressure (bar)Typical Reaction Time (h)Reported Yields (Analogous Reactions)Key Remarks
Raney® Nickel 5-20%25-1003-502-12>90% for carbonyl/nitrile reduction[11]Highly active, cost-effective. Pyrophoric and requires careful handling. Potential for ring reduction at higher temperatures/pressures.[2]
Palladium on Carbon (Pd/C) 5-10%25-801-104-2470-98% for selective reductions[6]Versatile and widely used. Selectivity can be tuned with acidic additives to preserve the pyridine ring.[6][12]
Rhodium on Alumina (Rh/Al₂O₃) 1-5%25-703-501-8High for ring reductions[9][10]; variable for selective functional group reduction.Highly active for aromatic ring hydrogenation.[9][10] May lead to over-reduction if not carefully controlled.

Experimental Protocols

The following are representative, detailed methodologies for the catalytic hydrogenation of 3-amino-6-methylpicolinaldehyde to this compound using the discussed catalysts.

Protocol 1: Hydrogenation using Raney® Nickel
  • Catalyst Preparation: In a fume hood, carefully wash 0.5 g of commercial Raney® Nickel (50% slurry in water) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL). The catalyst should be kept wet with solvent at all times.

  • Reaction Setup: To a 100 mL hydrogenation vessel, add 3-amino-6-methylpicolinaldehyde (5.0 g, 36.2 mmol) and absolute ethanol (50 mL).

  • Catalyst Addition: Carefully add the prepared Raney® Nickel slurry to the reaction vessel under a stream of nitrogen or argon.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 5 bar.

  • Reaction: Stir the mixture vigorously at 50°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: To a 100 mL hydrogenation vessel, add 3-amino-6-methylpicolinaldehyde (5.0 g, 36.2 mmol), methanol (50 mL), and concentrated sulfuric acid (0.1 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5% w/w) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel, connect it to a hydrogenation apparatus, and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 3 bar.

  • Reaction: Stir the mixture at room temperature (25°C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst.

  • Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Concentrate the mixture under reduced pressure and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product for further purification.

Protocol 3: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)
  • Reaction Setup: In a 100 mL hydrogenation vessel, dissolve 3-amino-6-methylpicolinaldehyde (5.0 g, 36.2 mmol) in methanol (50 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, add 5% Rh/Al₂O₃ (0.25 g, 5% w/w) to the vessel.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize with hydrogen to 4 bar.

  • Reaction: Stir the mixture vigorously at 25°C. Crucially, monitor the reaction very closely and frequently by TLC or GC-MS to minimize pyridine ring reduction. The reaction may be complete in as little as 1-3 hours.

  • Work-up: Once the starting material is consumed, immediately depressurize the vessel, purge with nitrogen, and filter the reaction mixture through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Analyze the crude product carefully for the presence of the corresponding piperidine derivative before purification.

Mechanistic Rationale and Catalyst Selection

The general mechanism for the hydrogenation of an aldehyde on a heterogeneous metal catalyst surface involves several key steps.

Catalytic_Hydrogenation_Mechanism cluster_0 Catalyst Surface H2 H₂ H_ads 2H (adsorbed) H2->H_ads Dissociative Adsorption Aldehyde R-CHO Aldehyde_ads R-CHO (adsorbed) Aldehyde->Aldehyde_ads Adsorption Intermediate R-CH₂O (adsorbed intermediate) H_ads->Intermediate Stepwise Hydrogen Addition Aldehyde_ads->Intermediate Alcohol R-CH₂OH Intermediate->Alcohol Desorption Catalyst_Selection leaf leaf Start Goal: Reduce Aldehyde on Pyridine Ring Cost Is cost the primary concern? Start->Cost Cost->leaf Yes (Raney Ni) Selectivity Is preserving the pyridine ring critical? Cost->Selectivity No Selectivity->leaf No (Rh/Al₂O₃ with careful monitoring) Speed Is reaction speed a priority? Selectivity->Speed Yes Speed->leaf Yes (Raney Ni) Speed->leaf No (Pd/C with additive)

Caption: Decision flowchart for catalyst selection.

Conclusion

The synthesis of this compound via catalytic hydrogenation of 3-amino-6-methylpicolinaldehyde offers several viable catalytic options, each with distinct advantages and disadvantages.

  • Raney® Nickel is a highly active and cost-effective catalyst that is likely to provide high yields and fast reaction times. However, it requires careful handling due to its pyrophoric nature, and reaction conditions must be optimized to prevent over-reduction.

  • Palladium on Carbon (Pd/C) offers a versatile and tunable system. The use of an acidic additive is a well-established strategy to ensure the selective reduction of the aldehyde while preserving the aromaticity of the pyridine ring. This approach may require more development but offers a high degree of control.

  • Rhodium on Alumina (Rh/Al₂O₃) is a very active catalyst but poses a significant risk of pyridine ring hydrogenation. It should only be considered if very mild conditions can be precisely controlled and if other catalysts prove ineffective.

For most applications, Pd/C with an acidic additive represents the most reliable and selective method, balancing reactivity with control. For large-scale synthesis where cost is a major driver and handling protocols are well-established, Raney® Nickel is an excellent alternative. The choice ultimately depends on the specific priorities of the researcher, including cost, scale, available equipment, and the desired level of process control.

References

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A Researcher's Guide to the Structure-Activity Relationships of (3-amino-6-methylpyridin-2-yl)methanol Derivatives as LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (3-amino-6-methylpyridin-2-yl)methanol derivatives as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations and subsequent hyperactivation of LRRK2 are strongly implicated in the pathogenesis of both familial and sporadic Parkinson's disease, making it a prime therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of compound performance supported by experimental data, alongside comprehensive protocols for their evaluation.

Introduction: The Rationale for Targeting LRRK2 with Aminopyridine Scaffolds

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A significant breakthrough in understanding the genetic underpinnings of PD was the discovery of mutations in the LRRK2 gene. These mutations, particularly the common G2019S substitution within the kinase domain, lead to a gain-of-function, resulting in increased kinase activity. This hyperactivity is believed to contribute to the neuronal damage observed in PD. Consequently, the development of small molecule inhibitors of LRRK2 kinase activity has become a major focus of therapeutic research.

The 2-aminopyridine scaffold has emerged as a promising starting point for the design of LRRK2 inhibitors. Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of the kinase provides a strong foundation for achieving high potency. The this compound core, in particular, offers a versatile platform for synthetic elaboration, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. This guide will delve into the critical structural modifications of this scaffold and their impact on inhibitory activity, providing a comparative framework for the rational design of next-generation LRRK2 inhibitors.

LRRK2 Signaling Pathway and Points of Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the LRRK2 signaling pathway. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its activation leads to the phosphorylation of a subset of Rab GTPases, which in turn affects various cellular processes, including vesicular trafficking, autophagy, and lysosomal function. The inhibitors discussed in this guide are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors / Stress LRRK2_inactive LRRK2 (Inactive) Growth_Factors->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) p-LRRK2 LRRK2_inactive->LRRK2_active Autophosphorylation GTP Binding Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal_Dysfunction Autophagy/Lysosomal Dysfunction pRab_GTPases->Autophagy_Lysosomal_Dysfunction Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy_Lysosomal_Dysfunction->Neuronal_Damage Inhibitor This compound Derivatives Inhibitor->LRRK2_active Inhibition (ATP Competition) LRRK2_Kinase_Assay cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound_Prep Prepare serial dilutions of test compound Reaction_Mix Combine compound, enzyme, substrate, and ATP Compound_Prep->Reaction_Mix Enzyme_Prep Prepare LRRK2 enzyme and substrate solution Enzyme_Prep->Reaction_Mix ATP_Prep Prepare ATP solution ATP_Prep->Reaction_Mix Incubation Incubate at room temperature Reaction_Mix->Incubation ADP_Glo Add ADP-Glo™ Reagent (depletes remaining ATP) Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates luminescence) ADP_Glo->Kinase_Detection Luminescence_Reading Read luminescence Kinase_Detection->Luminescence_Reading IC50_Calculation Calculate IC50 values Luminescence_Reading->IC50_Calculation

Caption: Workflow for a LRRK2 biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add the LRRK2 enzyme and a suitable substrate (e.g., LRRKtide peptide) to each well.

    • Initiate the kinase reaction by adding ATP.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation:

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular LRRK2 Target Engagement Assay

This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context by monitoring the phosphorylation of a LRRK2 substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T cells overexpressing LRRK2) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated LRRK2 substrate (e.g., phospho-Rab10) and a primary antibody for total LRRK2 or a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and the total protein/loading control.

    • Normalize the phospho-protein signal to the total protein/loading control signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the vehicle-treated control.

    • Determine the cellular IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective LRRK2 inhibitors. The SAR data presented in this guide highlights the key structural features that govern inhibitory activity. Specifically, the presence of a methyl group at the 6-position of the pyridine ring and an appropriately substituted aryl or heteroaryl group at the 3-amino position are crucial for high potency. The hydroxymethyl group at the 2-position offers an additional point for interaction with the kinase hinge region.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and metabolic stability, which are critical for a successful CNS therapeutic. Further exploration of different substituents on the aryl/heteroaryl ring could lead to improved potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of LRRK2 inhibitors for the potential treatment of Parkinson's disease.

References

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A Researcher's Guide to Navigating the Cross-Reactivity of (3-amino-6-methylpyridin-2-yl)methanol and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a cornerstone of its therapeutic potential. While a compound may be designed with a single target in mind, its journey through preclinical development often uncovers unintended interactions—a phenomenon known as cross-reactivity or off-target effects. These interactions can lead to misleading biological data, unexpected toxicities, or even open avenues for drug repurposing. The aminopyridine scaffold, a privileged structure in medicinal chemistry, is frequently implicated in such promiscuity, making a thorough investigation of its cross-reactivity an indispensable step in research and development.

This guide provides a comprehensive framework for assessing the cross-reactivity of (3-amino-6-methylpyridin-2-yl)methanol, a representative aminopyridine derivative. While specific experimental data for this exact molecule is not extensively published, we will draw upon established methodologies and data from structurally related compounds to illustrate a robust, multi-pronged approach to characterizing its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret experiments that probe the target landscape of novel chemical entities.

The Challenge of Selectivity with the Aminopyridine Scaffold

The aminopyridine core is a common feature in a multitude of bioactive compounds, including potent kinase inhibitors. For instance, various aminopyrimidine derivatives have been developed as inhibitors of Tropomyosin receptor kinase (TRK)[1], and imidazopyridine derivatives have shown nanomolar potency against the c-Met kinase[2]. This prevalence, however, hints at the potential for these compounds to interact with multiple ATP-binding sites across the human kinome, a frequent source of off-target effects. Therefore, a systematic evaluation of cross-reactivity is not merely a precautionary measure but a critical component of the compound's preclinical characterization.

A Multi-Tiered Strategy for Assessing Cross-Reactivity

A robust assessment of cross-reactivity should not rely on a single experimental technique. Instead, a tiered approach, integrating biochemical, biophysical, and cell-based assays, provides a more complete picture of a compound's interaction profile.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Affinity cluster_2 Tier 3: Cellular Validation Broad Kinase Panel Broad Kinase Panel Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Identified Hits Computational Prediction Computational Prediction Computational Prediction->Dose-Response Assays Predicted Off-Targets Binding Affinity (DSF, SPR) Binding Affinity (DSF, SPR) Dose-Response Assays->Binding Affinity (DSF, SPR) Confirmed Hits Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Binding Affinity (DSF, SPR)->Cellular Target Engagement (CETSA) Validated Binders Phenotypic & Toxicity Assays Phenotypic & Toxicity Assays Cellular Target Engagement (CETSA)->Phenotypic & Toxicity Assays Confirmed Cellular Targets

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad-Spectrum Screening

The initial step involves casting a wide net to identify potential off-targets. This is typically achieved through large-panel screens and computational predictions.

  • Large-Panel Kinase Profiling: Screening the compound against a broad panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the KinomeScan from DiscoveRx) at a single high concentration (e.g., 1-10 µM) is a cost-effective way to quickly identify potential interactions. The results are often reported as "percent of control" or "percent inhibition."

  • Computational Off-Target Prediction: In silico methods can predict potential off-target interactions by comparing the compound's structure to databases of known ligands for various targets.[3] These computational approaches can help prioritize experimental testing and identify potential off-targets beyond kinases.[4]

Tier 2: Hit Confirmation and Affinity Determination

Hits identified in the initial broad screen must be validated and quantified.

  • Dose-Response Assays: For each identified "hit," a full dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration). This allows for a quantitative comparison of the compound's potency against its intended target versus its off-targets.

  • Biophysical Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) can confirm direct binding of the compound to the protein of interest and provide a dissociation constant (Kd), a measure of binding affinity.[5][6] DSF is a rapid and inexpensive method that measures the thermal stabilization of a protein upon ligand binding.[7]

Tier 3: Cellular Validation

The final tier aims to confirm that the observed biochemical or biophysical interactions are relevant in a more complex biological context.

  • Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that the compound binds to its intended target and any identified off-targets within a cellular environment. This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Cellular Phenotypic and Toxicity Assays: If the compound shows high affinity for an off-target, it is crucial to assess whether this interaction leads to a cellular phenotype or toxicity. This can be investigated using specific cell lines where the off-target is known to play a key role.

Experimental Protocols

Here, we provide condensed, representative protocols for key assays in the cross-reactivity screening cascade.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to determine the IC50 of a compound against a specific kinase.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. A decrease in signal indicates kinase inhibition.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • This compound and other test compounds

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 384-well plate, add 50 nL of each compound concentration. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Add 5 µL of the kinase/substrate mixture in assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 1-2 hours at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the detection reagent.

  • Incubate for 30-60 minutes as per the manufacturer's instructions.

  • Read the luminescence or fluorescence on a plate reader.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Differential Scanning Fluorimetry (DSF)

This protocol outlines a general procedure for assessing the binding of a compound to a protein by measuring changes in its thermal stability.[5][7]

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

  • Purified protein of interest (e.g., a kinase)

  • DSF buffer (e.g., HEPES, NaCl)

  • Fluorescent dye (e.g., SYPRO Orange)

  • This compound

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Prepare a stock solution of the fluorescent dye (e.g., 5000x in DMSO).

  • Prepare a working solution of the protein in DSF buffer (e.g., 2 µM).

  • Prepare a working solution of the compound (e.g., 100 µM).

  • In a 96-well PCR plate, combine the protein, dye (at a final concentration of 5x), and either the compound or DMSO (for the control). The final volume is typically 20-25 µL.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence at each temperature increment.

  • Plot the negative first derivative of the fluorescence versus temperature (-dF/dT) to determine the Tm.

  • A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity of different compounds.

Table 1: Illustrative Cross-Reactivity Profile

The following table presents hypothetical data for this compound compared to a fictional, structurally related kinase inhibitor, "Compound X," against a small panel of kinases.

Target KinaseThis compound IC50 (nM)Compound X IC50 (nM)
Primary Target: TRKA 50 10
Off-Target: Abl1>10,000500
Off-Target: c-Met85075
Off-Target: VEGFR22,5001,200
Off-Target: PI3Kα>10,000>10,000
Off-Target: Src1,500250

This data is for illustrative purposes only.

From this hypothetical data, one could infer that while both compounds target TRKA, Compound X is more potent. However, Compound X also shows significant activity against c-Met and Src, indicating a less selective profile compared to this compound in this limited panel.

G cluster_compound1 This compound cluster_compound2 Compound X (Comparator) node1 TRKA IC50: 50 nM node2 c-Met IC50: 850 nM node3 Src IC50: 1,500 nM node4 VEGFR2 IC50: 2,500 nM node5 TRKA IC50: 10 nM node6 c-Met IC50: 75 nM node7 Src IC50: 250 nM node8 Abl1 IC50: 500 nM Start Start

Figure 2: Comparative selectivity profile of two hypothetical compounds.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of preclinical drug development. For a compound like this compound, which belongs to the versatile but often promiscuous aminopyridine class, a systematic and multi-faceted approach is essential. By integrating broad-panel biochemical screens, biophysical confirmation of binding, and cellular validation of target engagement, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of a lead candidate by identifying potential liabilities early on but also provides a deeper understanding of its biological mechanism of action, ultimately paving the way for safer and more effective therapeutics.

References

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling (3-amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. Among these, functionalized pyridine derivatives like (3-amino-6-methylpyridin-2-yl)methanol are of significant interest. However, their structural alerts—an aromatic amine and a methanol substituent on a pyridine core—necessitate a vigilant and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Pyridine Core: Pyridine and its derivatives are often flammable liquids with a pungent odor. They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Aromatic Amine Group: Aromatic amines as a class are known for their potential for skin absorption and toxicity.[4][5] Some aminopyridines are classified as toxic or fatal upon skin contact.[6][7][8]

  • Methanol Group: Methanol is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It can cause damage to organs, particularly the eyes and central nervous system.[9]

Based on these structural components, it is prudent to treat this compound as a compound that is flammable, toxic via inhalation, ingestion, and dermal contact, and an irritant to the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE, with a detailed rationale for each.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[1][10]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Avoid latex gloves.Provides robust protection against skin contact and absorption.[1][11] Double-gloving is a best practice when handling highly toxic or readily absorbed substances. Nitrile and neoprene offer good resistance to a range of chemicals.
Body Protection A chemical-resistant lab coat, fully buttoned. For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be worn.Protects against skin contact from spills and splashes.[10][11]
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[1][2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[1][2][12] The container should be kept tightly closed.[1][13]

Handling Procedures
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[12]

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning Sequence cluster_ready Ready for Handling start Start lab_coat 1. Lab Coat start->lab_coat gloves1 2. Inner Gloves (Nitrile) lab_coat->gloves1 respirator 3. Respirator (If required) gloves1->respirator goggles 4. Goggles respirator->goggles face_shield 5. Face Shield goggles->face_shield gloves2 6. Outer Gloves (Neoprene) face_shield->gloves2 ready Ready gloves2->ready caption Fig. 1: PPE Donning Workflow

Fig. 1: PPE Donning Workflow
  • Manipulation: All weighing and solution preparation should be conducted within the chemical fume hood to minimize exposure.[12] Use non-sparking tools.[13]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning, ensuring that the outer, contaminated layer does not touch the skin.

PPE_Doffing_Workflow cluster_handling After Handling cluster_ppe Doffing Sequence cluster_complete Procedure Complete start Start gloves2 1. Outer Gloves start->gloves2 face_shield 2. Face Shield gloves2->face_shield goggles 3. Goggles face_shield->goggles lab_coat 4. Lab Coat goggles->lab_coat gloves1 5. Inner Gloves lab_coat->gloves1 respirator 6. Respirator (If worn) gloves1->respirator complete Wash Hands respirator->complete caption Fig. 2: PPE Doffing Workflow

Fig. 2: PPE Doffing Workflow
Spill Management
  • Minor Spill: In the event of a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain and collect the spilled material.[2] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: For a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert laboratory safety personnel.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[12]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][14] Do not discharge to sewer systems.[14]

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring a safe environment for discovery and innovation.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
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  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • MilliporeSigma. (2025, November 6). 2-amino-6-methylpyridine - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
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  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Ammoniac Safety. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • MedChemExpress. (2025, December 30). 6-Methyl-2-pyridinamine - Safety Data Sheet.
  • Kanto Chemical Co., Inc. (2023, February 1). Pyridine - Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 2-Aminopyridine-6-methanol - SAFETY DATA SHEET.
  • Echemi. (n.d.). 6-aMino-3-Methyl-3H-IMidazo[4,5-b]pyridine-2-Methanol Safety Data Sheets.
  • A2B Chem. (n.d.). This compound.
  • Methanol Institute. (2023, November 22). Methanol Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Methanol - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.